molecular formula C6H5ClINO B1462456 (2-Chloro-4-iodopyridin-3-yl)methanol CAS No. 884494-44-4

(2-Chloro-4-iodopyridin-3-yl)methanol

Cat. No.: B1462456
CAS No.: 884494-44-4
M. Wt: 269.47 g/mol
InChI Key: BZQRQPAKTCMYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-4-iodopyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H5ClINO and its molecular weight is 269.47 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-chloro-4-iodopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQRQPAKTCMYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654064
Record name (2-Chloro-4-iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-44-4
Record name (2-Chloro-4-iodopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 884494-44-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of a Polysubstituted Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Synthesis and Characterization of (2-Chloro-4-iodopyridin-3-yl)methanol

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a valuable halogenated pyridine building block. The narrative emphasizes the rationale behind procedural choices, offering insights into reaction mechanisms, purification strategies, and analytical interpretation. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the target compound. This document serves as a practical resource for chemists engaged in medicinal chemistry, agrochemical synthesis, and materials science, where functionalized heterocyclic intermediates are of critical importance.

Halogenated pyridines are cornerstone intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The specific arrangement of chloro, iodo, and hydroxymethyl substituents on the pyridine ring of this compound offers a unique platform for diverse chemical transformations. The chlorine and iodine atoms provide distinct reactivity profiles for cross-coupling reactions, while the primary alcohol function serves as a handle for esterification, etherification, or oxidation. This trifunctional scaffold is therefore a highly valuable building block for creating libraries of compounds for biological screening and developing novel materials.[3]

This guide details a robust and logical two-step synthetic sequence, beginning with the formylation of a readily available precursor followed by the selective reduction of the resulting aldehyde. Furthermore, it provides a thorough guide to the analytical characterization of the final product, ensuring unambiguous structural confirmation and purity assessment.

Physicochemical and Safety Data

A summary of the key properties and identifiers for the target compound is provided below. This data is essential for proper handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 884494-44-4[4][5][6]
Molecular Formula C₆H₅ClINO[4][5]
Molecular Weight 269.47 g/mol [7][8]
Appearance White to off-white crystalline solid[5][7]
Melting Point 87-92 °C[7][9]
Purity (Typical) >96.0% (HPLC)[5]
Solubility Soluble in methanol, ethyl acetate, and dichloromethaneInferred from protocols
Sensitivity Light Sensitive[7][10]
Storage Store at 2-8°C, protected from light[7]

Hazard Profile: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[7]

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved via a two-step process. This approach is predicated on the creation of an aldehyde intermediate, which is then selectively reduced to the corresponding primary alcohol. This strategy is advantageous as it utilizes well-established and high-yielding transformations.

  • Directed Ortho-Metalation & Formylation: The process begins with the deprotonation of 2-chloro-4-iodopyridine at the C3 position using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting organolithium species is then quenched with an electrophilic formylating agent, such as ethyl formate, to install the aldehyde group, yielding 2-chloro-4-iodopyridine-3-carboxaldehyde.

  • Selective Aldehyde Reduction: The aldehyde intermediate is subsequently reduced to the target primary alcohol. A mild and selective reducing agent like sodium borohydride (NaBH₄) is ideal for this step, as it efficiently reduces the aldehyde without affecting the chloro and iodo substituents or the pyridine ring.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction Start_Material 2-Chloro-4-iodopyridine Intermediate 2-Chloro-4-iodopyridine-3-carboxaldehyde Start_Material->Intermediate  1. LDA, THF, -78°C  2. Ethyl Formate Final_Product This compound Intermediate_ref->Final_Product  NaBH₄, Methanol, 0°C to RT

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-iodopyridine-3-carboxaldehyde (Intermediate)

Rationale: This procedure utilizes directed ortho-metalation, a powerful tool for functionalizing aromatic rings regioselectively. LDA is chosen as the base because it is exceptionally strong, allowing for the deprotonation of the relatively acidic C3 proton of the pyridine ring, but it is sterically hindered, which minimizes nucleophilic attack on the starting material. The reaction is conducted at -78 °C to ensure the stability of the highly reactive organolithium intermediate. Ethyl formate serves as a simple and effective C1 electrophile to generate the aldehyde.[11][12]

Materials:

  • 2-Chloro-4-iodopyridine

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Ethyl formate

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add a solution of 2-chloro-4-iodopyridine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add the LDA solution (1.5 eq) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Anion Formation: Stir the resulting mixture at -78 °C for 2-3 hours. The color of the solution may change, indicating the formation of the lithiated species.

  • Formylation: Add ethyl formate (2.5 eq) dropwise to the reaction mixture. Continue stirring at -78 °C for an additional 1.5 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 2 M HCl while the mixture is still cold. Allow the flask to warm to room temperature.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 2-chloro-4-iodopyridine-3-carboxaldehyde as a solid.[11]

Protocol 2: Synthesis of this compound (Target Compound)

Rationale: This protocol employs sodium borohydride for the reduction of the aldehyde. NaBH₄ is a cost-effective, safe, and highly selective reagent for reducing aldehydes and ketones to their corresponding alcohols.[13][14] It is mild enough not to reduce the pyridine ring or cleave the carbon-halogen bonds under these conditions. Methanol is used as the solvent as it is protic, which facilitates the reduction mechanism, and readily dissolves both the substrate and the reagent.

Materials:

  • 2-Chloro-4-iodopyridine-3-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-chloro-4-iodopyridine-3-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, controlling the rate of addition to manage any effervescence.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Cool the flask back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

  • Extraction: Extract the remaining aqueous residue with ethyl acetate (3x).

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The ¹H NMR spectrum of the aldehyde intermediate provides a benchmark for comparison.

Table 2: Known ¹H NMR Data for 2-Chloro-4-iodopyridine-3-carboxaldehyde

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
10.22 Singlet (s) - 1H Aldehyde (-CH O)
8.09 Doublet (d) 5.0 1H Pyridine H-6
7.95 Doublet (d) 5.0 1H Pyridine H-5

Solvent: CDCl₃, Frequency: 500 MHz. Source:[11]

Upon reduction to this compound, significant and predictable changes in the NMR spectra are expected. The aldehyde proton signal at ~10 ppm will disappear, and new signals corresponding to the hydroxymethyl group (CH₂ and OH) will appear.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound

Spectrum Predicted Chemical Shift (δ) ppm Predicted Multiplicity Integration/Type Assignment
¹H NMR ~8.25 Doublet (d) 1H Pyridine H-6
~7.80 Doublet (d) 1H Pyridine H-5
~4.80 Singlet (s) or Doublet (d) 2H Methylene (-CH ₂OH)
~2.5-3.5 Broad Singlet (br s) 1H Hydroxyl (-CH₂OH )
¹³C NMR ~155 Aromatic C 1C C2 (C-Cl)
~152 Aromatic C 1C C6 (C-H)
~140 Aromatic C 1C C5 (C-H)
~135 Aromatic C 1C C3 (C-CH₂OH)
~100 Aromatic C 1C C4 (C-I)

| | ~60 | Aliphatic C | 1C | Methylene (C H₂OH) |

Rationale for Predictions:

  • ¹H NMR: The aldehyde proton (δ 10.22) is absent. A new methylene proton signal appears around δ 4.80. The hydroxyl proton signal is typically broad and its chemical shift is concentration and solvent-dependent. The aromatic protons are expected to shift slightly due to the change in the electronic nature of the C3 substituent.

  • ¹³C NMR: The aldehyde carbonyl carbon (typically δ > 180 ppm) is replaced by an aliphatic methylene carbon signal around δ 60 ppm. The chemical shifts of the pyridine ring carbons are adjusted accordingly.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula. Due to the presence of chlorine and iodine, the molecular ion will exhibit a characteristic isotopic pattern.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion Formula Calculated Exact Mass (m/z) Description
[C₆H₅³⁵ClINO]⁺ 268.9104 Molecular Ion (M⁺) with ³⁵Cl

| [C₆H₅³⁷ClINO]⁺ | 270.9075 | Molecular Ion (M⁺) with ³⁷Cl |

Expected Fragmentation Pathway: Under electron ionization (EI), common fragmentation pathways would include the loss of the hydroxyl group as water (-18 Da), loss of a chlorine radical (-35/37 Da), and loss of an iodine radical (-127 Da). The relative abundance of the M⁺ and [M+2]⁺ peaks (approximately 3:1) will be a key diagnostic feature for the presence of a single chlorine atom.[15]

Conclusion

This guide outlines a reliable and well-documented synthetic route for producing high-purity this compound. The two-step sequence involving directed ortho-metalation/formylation followed by selective aldehyde reduction is both logical and scalable. The provided characterization data, including known values for the synthetic intermediate and well-reasoned predictions for the final product, serves as a robust framework for analytical confirmation. By understanding the rationale behind the chosen methodologies, researchers can confidently synthesize and utilize this versatile chemical building block for a wide range of applications in drug discovery and chemical innovation.

References

(2-Chloro-4-iodopyridin-3-yl)methanol CAS number 884494-44-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2-Chloro-4-iodopyridin-3-yl)methanol (CAS 884494-44-4): A Strategic Intermediate in Modern Drug Discovery

Abstract

This compound, identified by CAS number 884494-44-4, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its unique architecture, featuring a pyridine core with chloro, iodo, and hydroxymethyl substituents, provides medicinal chemists with a versatile platform for constructing complex molecular entities. The differential reactivity of the two halogen atoms allows for selective, sequential cross-coupling reactions, while the hydroxymethyl group offers an additional site for modification. This guide provides a comprehensive overview of the compound's physicochemical properties, outlines a logical synthetic strategy with detailed protocols, explores its critical applications in drug discovery—particularly in the development of kinase inhibitors—and summarizes essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Introduction: The Value of Polysubstituted Pyridines in Medicinal Chemistry

Halogenated pyridine scaffolds are cornerstones in modern drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2] Their prevalence stems from the pyridine ring's ability to engage in hydrogen bonding and its metabolic stability, while halogen substituents serve as crucial handles for carbon-carbon and carbon-heteroatom bond formation.

This compound emerges as a particularly strategic intermediate within this class.[3] Its structure is notable for three key features:

  • A Pyridine Core: A fundamental heterocyclic motif in medicinal chemistry.

  • Orthogonal Halogenation: The presence of both an iodo group at the C4 position and a chloro group at the C2 position. The carbon-iodine bond is significantly more reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) than the more robust carbon-chlorine bond. This differential reactivity is the compound's most powerful attribute, enabling chemists to perform selective, stepwise functionalization of the pyridine ring.[3]

  • Hydroxymethyl Substituent: The primary alcohol at the C3 position provides a versatile point for further chemical modification, such as oxidation to an aldehyde or carboxylic acid, or conversion into ethers and esters to modulate solubility, cell permeability, or target engagement.

These features make this compound an indispensable building block for creating libraries of complex molecules, especially in the pursuit of novel kinase inhibitors for oncology and other therapeutic areas.[4][5]

Physicochemical Properties and Specifications

The compound is typically supplied as a stable, off-white crystalline solid with high purity, suitable for demanding synthetic applications.[6][7] Key properties and typical specifications are summarized below.

PropertyValueReference(s)
CAS Number 884494-44-4[6][8][9]
IUPAC Name This compound[6][8]
Synonyms 2-Chloro-4-iodo-3-pyridinemethanol, 2-Chloro-3-(hydroxymethyl)-4-iodopyridine[8][9][10]
Molecular Formula C₆H₅ClINO[6][8][9]
Molecular Weight 269.47 g/mol [7][8][9]
Appearance White to off-white crystalline solid[6][7][11]
Melting Point 87-92 °C[7][11]
Purity (Assay) ≥97% (typically by HPLC)[6][12]
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol.
Storage Conditions 2-8°C, protect from light[7][11]
SMILES OCC1=C(I)C=CN=C1Cl[6][8]
InChI Key BZQRQPAKTCMYIA-UHFFFAOYSA-N[6][8]

Synthesis and Mechanistic Considerations

While specific process chemistry details for industrial-scale production are often proprietary, a robust and logical synthetic route can be designed from readily available starting materials based on established principles of pyridine chemistry. The following proposed synthesis exemplifies an efficient pathway.

Proposed Synthetic Workflow

The strategy involves a three-step sequence starting from 2-chloronicotinic acid: selective iodination, esterification to protect the carboxylic acid and facilitate reduction, and finally, reduction to the target primary alcohol.

G cluster_0 Proposed Synthesis of this compound A 2-Chloronicotinic Acid (Starting Material) B Step 1: Iodination (e.g., I₂, HIO₃/H₂SO₄) A->B Reagents C 2-Chloro-4-iodonicotinic Acid B->C Intermediate 1 D Step 2: Esterification (e.g., MeOH, H₂SO₄ cat.) C->D Reagents E Methyl 2-chloro-4-iodonicotinate D->E Intermediate 2 F Step 3: Reduction (e.g., NaBH₄, LiCl) E->F Reagents G This compound (Final Product) F->G Purification G cluster_1 Application Workflow: Kinase Inhibitor Synthesis Start This compound (CAS 884494-44-4) Step1 Suzuki Coupling at C4-I (Ar¹-B(OH)₂, Pd catalyst) Start->Step1 Intermediate1 Intermediate A (C4-Aryl, C2-Chloro) Step1->Intermediate1 Step2 Buchwald-Hartwig or SₙAr at C2-Cl (R-NH₂, Pd or base) Intermediate1->Step2 Intermediate2 Intermediate B (Disubstituted Core) Step2->Intermediate2 Step3 Functionalization of -CH₂OH (e.g., Etherification) Intermediate2->Step3 Final Complex Kinase Inhibitor (Final Drug Candidate) Step3->Final

References

A Technical Guide to the Spectroscopic Characterization of (2-Chloro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the novel substituted pyridine, (2-Chloro-4-iodopyridin-3-yl)methanol. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural features through spectroscopic analysis is paramount. This document will serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering predictive insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 884494-44-4, is a halogenated pyridine derivative incorporating a hydroxymethyl group.[1][2][3][4] Its molecular formula is C₆H₅ClINO, and it has a molecular weight of approximately 269.47 g/mol .[2][3] The unique arrangement of a chloro, iodo, and hydroxymethyl substituent on the pyridine ring suggests its potential as a versatile building block in the synthesis of complex pharmaceutical agents. The presence of multiple reactive sites, including the pyridine nitrogen, the carbon-halogen bonds, and the primary alcohol, allows for a wide range of chemical modifications.

A robust analytical workflow is crucial for the unambiguous identification and quality control of such compounds. This guide will delve into the theoretical underpinnings of the expected spectroscopic signatures of this compound, providing a predictive framework for its characterization.

Synthesis and Potential Impurities

A plausible synthetic route to this compound can be extrapolated from procedures for similar compounds, such as the synthesis of 2-chloro-3-iodo-4-pyridinamine.[5] The synthesis would likely involve the iodination of a 2-chloropyridine precursor, followed by functional group manipulation to introduce the methanol moiety.

A hypothetical, yet chemically sound, synthetic pathway is outlined below:

Caption: A potential synthetic workflow for this compound.

Understanding this synthesis is critical for anticipating potential process-related impurities that could interfere with spectroscopic analysis. Key potential impurities could include:

  • Starting materials: Unreacted 2-chloro-3-methylpyridine.

  • Iodination regioisomers: Other iodinated isomers of 2-chloro-3-methylpyridine.

  • Over-halogenated species: Di-iodinated or further chlorinated products.

  • Intermediate species: Such as the brominated intermediate before hydrolysis.

These impurities would present unique spectroscopic signatures, and their potential presence should be considered when interpreting the data of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum is expected to exhibit three distinct signals corresponding to the two aromatic protons on the pyridine ring and the protons of the hydroxymethyl group, plus a signal for the hydroxyl proton.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-5~ 7.8 - 8.0Doublet (d)1HThis proton is adjacent to the nitrogen atom and is deshielded. It will be split by the H-6 proton.
H-6~ 7.3 - 7.5Doublet (d)1HThis proton is coupled to the H-5 proton.
-CH₂OH~ 4.5 - 4.7Singlet (s)2HThe methylene protons are adjacent to the electron-withdrawing pyridine ring and the hydroxyl group, leading to a downfield shift. They are not expected to couple with other protons.
-OHVariable (broad singlet)Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton is concentration and solvent dependent and often appears as a broad signal due to chemical exchange.

The relative positions of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine and iodine atoms, as well as the pyridine nitrogen, will cause the aromatic protons to resonate at lower field.[6][7]

Caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy: A Predictive Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms in the molecule.

Predicted SignalChemical Shift (δ, ppm)Rationale
C-2 (C-Cl)~ 150 - 155The carbon bearing the chlorine atom is significantly deshielded.[8]
C-4 (C-I)~ 95 - 105The carbon attached to the iodine atom experiences a strong shielding effect (heavy atom effect).
C-3 (C-CH₂OH)~ 140 - 145This aromatic carbon is deshielded due to the attached electron-withdrawing groups.
C-5~ 125 - 130Aromatic CH carbon.
C-6~ 150 - 155Aromatic CH carbon adjacent to the nitrogen, resulting in a downfield shift.[8]
-CH₂OH~ 60 - 65The carbon of the hydroxymethyl group is in the typical range for a primary alcohol.[9]

The chemical shifts in the ¹³C NMR spectrum are highly diagnostic of the substitution pattern on the pyridine ring. The significant upfield shift of the carbon bearing the iodine atom is a particularly noteworthy feature.[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the following key absorption bands:

Wavenumber (cm⁻¹)VibrationIntensityRationale
3200 - 3600O-H stretch (alcohol)Strong, BroadThe broadness is due to hydrogen bonding. This is a highly characteristic band for alcohols.[11][12][13]
3000 - 3100C-H stretch (aromatic)MediumTypical for C-H bonds on a pyridine ring.[14]
2850 - 2960C-H stretch (aliphatic)MediumCorresponds to the methylene group (-CH₂-).
1550 - 1600C=C and C=N stretch (aromatic ring)Medium to StrongCharacteristic vibrations of the pyridine ring.[14]
1000 - 1250C-O stretch (primary alcohol)StrongA strong band in this region is indicative of a primary alcohol.[12][13]
700 - 850C-Cl stretchMedium to StrongThe position can be influenced by the substitution pattern.
~500 - 600C-I stretchMediumThe C-I bond vibration occurs at a lower frequency due to the heavy mass of iodine.

The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would be a clear indicator of the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) or electron ionization (EI) could be used.

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 269 (for the most abundant isotopes ³⁵Cl and ¹²⁷I). A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at [M+2]⁺ with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[15]

Expected key fragmentation pathways would include:

  • Loss of a chlorine atom: [M - Cl]⁺

  • Loss of an iodine atom: [M - I]⁺

  • Loss of the hydroxymethyl group: [M - CH₂OH]⁺

  • Loss of water: [M - H₂O]⁺•

Iodine is monoisotopic (¹²⁷I), so it will not contribute to isotopic patterns in the same way as chlorine or bromine.[16] The fragmentation pattern can be complex, but the observation of fragments corresponding to the loss of the halogen and hydroxymethyl substituents would provide strong evidence for the proposed structure.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a predictive but comprehensive overview of the key spectroscopic features expected for this compound. By understanding the anticipated NMR, IR, and MS data, researchers can more effectively identify and characterize this compound, ensuring its purity and structural integrity for use in further research and development. The principles outlined here serve as a robust framework for the spectroscopic analysis of this and other similarly complex substituted pyridines.

References

A Guide to the Structural Elucidation of Halogenated Pyridylmethanol Derivatives for Pharmaceutical Research: A Case Study of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in the design of novel therapeutics.[1] The strategic introduction of halogen atoms onto the pyridine ring further enhances its utility, providing medicinal chemists with a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Halogenation can influence lipophilicity, metabolic stability, and binding affinity through the formation of specific halogen bonds, which are increasingly recognized as crucial interactions in ligand-protein complexes.[2]

This technical guide provides an in-depth exploration of the X-ray crystal structure of halogenated pyridylmethanol derivatives, a class of compounds with significant potential as pharmaceutical intermediates. Due to the current absence of a publicly available crystal structure for (2-Chloro-4-iodopyridin-3-yl)methanol, this guide will utilize the well-characterized structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol as a representative case study.[3][4][5] Through this example, we will delineate the critical aspects of synthesis, crystallization, and detailed structural analysis, offering insights that are broadly applicable to other derivatives within this valuable chemical class.

Synthesis and Crystallization: From Benchtop to Single Crystal

The successful acquisition of a high-quality single crystal suitable for X-ray diffraction is predicated on a robust synthetic route and a meticulously controlled crystallization process. The synthesis of the title compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, can be efficiently achieved through a two-step process involving oxidation followed by reduction.[2][6]

Experimental Protocol: Synthesis and Crystallization of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine to (4-chlorophenyl)(pyridin-2-yl)methanone [2][6]

  • To a solution of 2-(p-chlorobenzyl)pyridine (25g) in 100ml of water, heat the mixture to 85°C with stirring.

  • Add potassium permanganate (30g) in portions, ensuring the temperature does not exceed 95°C.

  • Maintain the reaction at 85-95°C for 4 hours.

  • After the reaction, cool the mixture to 60°C and add 75ml of ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (50ml).

  • Combine the organic layers and concentrate under reduced pressure.

  • Recrystallize the crude product from petroleum ether to yield the ketone intermediate as white crystals.

Step 2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone to (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol [1]

  • Dissolve the ketone intermediate (20g) in 50ml of methanol and cool to 20°C in an ice-water bath.

  • Add potassium borohydride (1.7g) in portions, keeping the temperature below 40°C.

  • Stir for 30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Remove the methanol under reduced pressure.

  • Add 100ml of water and 50ml of dichloromethane and stir for 30 minutes.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Crystallization for X-ray Diffraction [3]

High-quality, colorless block-like crystals of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol suitable for single-crystal X-ray diffraction can be grown by the slow evaporation of a solution of the compound in methanol at room temperature.[3]

X-ray Crystal Structure Analysis: Unveiling the Supramolecular Architecture

The crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals a complex and elegant supramolecular assembly governed by a combination of strong and weak intermolecular interactions. The compound crystallizes in a centrosymmetric space group as a racemic mixture.[4]

Key Intermolecular Interactions

The dominant interactions in the crystal packing are O—H⋯N hydrogen bonds and C—Cl⋯π interactions.

  • O—H⋯N Hydrogen Bonds: The hydroxyl group of one molecule forms a classic hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule. This interaction links the molecules into zigzag chains.[3][4]

  • C—Cl⋯π Interactions: Inversion-related pairs of molecules are linked into dimers by weak C—Cl⋯π interactions between the chlorine atom of the chlorophenyl ring and the π-system of the pyridine ring of a neighboring molecule.[3][4][5] These interactions play a crucial role in connecting the hydrogen-bonded chains to form sheets.[3][4]

The interplay of these interactions results in a layered structure, highlighting the importance of both strong and weak forces in directing the crystal packing of halogenated pyridine derivatives.

G mol1 (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol (Molecule A) mol2 (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol (Molecule B) mol1->mol2 O-H···N Hydrogen Bond mol4 (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol (Molecule D) mol1->mol4 C-Cl···π Interaction mol3 (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol (Molecule C) mol2->mol3 O-H···N Hydrogen Bond mol3->mol4 O-H···N Hydrogen Bond

Caption: Intermolecular interactions in the crystal lattice.

Physicochemical Data Summary

The following table summarizes key physicochemical data for the case study compound and the original topic compound.

Property(RS)-(4-chlorophenyl)(pyridin-2-yl)methanolThis compound
CAS Number 27652-89-7[7]884494-44-4
Molecular Formula C12H10ClNO[7][8]C6H5ClINO
Molecular Weight 219.67 g/mol [8]269.47 g/mol
Melting Point 478 K (205 °C)[3]Not available
Appearance Colorless blocks[3]Not available

Implications for Drug Development

The detailed structural understanding of halogenated pyridylmethanol derivatives, as exemplified by (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, provides invaluable insights for drug development professionals.

  • Structure-Activity Relationship (SAR) Studies: The crystal structure reveals the precise three-dimensional arrangement of the molecule and the key functional groups involved in intermolecular interactions. This information is critical for designing new analogs with improved binding affinity and selectivity for their biological targets.

  • Crystal Engineering: A thorough understanding of the intermolecular forces that govern the crystal packing allows for the rational design of different polymorphic forms or co-crystals with optimized physicochemical properties, such as solubility and stability.

  • Informing Computational Models: The experimental crystal structure serves as a benchmark for validating and refining computational models used in virtual screening and molecular docking studies, leading to more accurate predictions of ligand-protein interactions.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, the detailed analysis of the closely related (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol provides a robust framework for understanding the structural chemistry of this important class of compounds. The interplay of strong O—H⋯N hydrogen bonds and weaker C—Cl⋯π interactions dictates the supramolecular architecture, offering a clear illustration of the principles of crystal engineering. For researchers in drug discovery, this knowledge is paramount for the rational design of new therapeutic agents with enhanced efficacy and developability.

References

Part 1: Classical Condensation Strategies: The Foundation of Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of modern chemistry, a privileged scaffold whose presence is ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4][5] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability have made it an indispensable building block for medicinal chemists.[5] The enduring importance of this heterocycle has driven over a century of innovation in synthetic organic chemistry, leading to a rich and diverse array of methods for its construction.[6][7]

This guide provides a comprehensive overview of the principal strategies for synthesizing substituted pyridines. It is designed for the laboratory scientist, offering not just a theoretical background but also actionable experimental protocols and an understanding of the causality behind methodological choices. We will traverse the landscape of pyridine synthesis, from the classical, time-honored condensation reactions that form the bedrock of the field to the modern, catalyst-driven innovations that enable unprecedented molecular complexity.

The de novo construction of the pyridine ring from acyclic precursors via condensation reactions represents the classical approach to this heterocyclic system. These methods, often named after their discoverers, are robust, high-yielding, and remain highly relevant in both academic and industrial settings.

The Hantzsch Pyridine Synthesis

First reported by Arthur Hantzsch in 1881, this multicomponent reaction is arguably the most well-known and straightforward method for preparing symmetrically substituted pyridines.[1][8] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[8][9] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1][10] The driving force for this final oxidation step is the formation of the stable aromatic ring.[8]

Causality and Mechanism:

The reaction's efficiency stems from a convergent sequence of well-understood transformations. The mechanism proceeds through two key intermediates: an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the second equivalent of the β-ketoester and ammonia.[8][10] A subsequent Michael addition of the enamine to the unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-dihydropyridine intermediate.[10]

Hantzsch_Mechanism cluster_path1 Path 1: Knoevenagel Condensation cluster_path2 Path 2: Enamine Formation cluster_cyclization Convergence and Cyclization Aldehyde R-CHO Knoevenagel α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel + Ketoester (1 eq) Ketoester1 β-Ketoester MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Ammonia NH₃ Ketoester2 β-Ketoester Enamine Enamine Ketoester2->Enamine + NH₃ Enamine->MichaelAdduct Michael Addition DHP 1,4-Dihydropyridine MichaelAdduct->DHP Cyclization/ Dehydration Pyridine Substituted Pyridine DHP->Pyridine Oxidation Bohlmann_Rahtz_Mechanism Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Ynone Ethynyl Ketone Ynone->Michael_Addition Aminodiene Aminodiene Intermediate Michael_Addition->Aminodiene Isomerization E/Z Isomerization (Heat/Acid) Aminodiene->Isomerization Cyclized_Int Cyclized Intermediate Isomerization->Cyclized_Int 6π-Electrocyclization Pyridine Substituted Pyridine Cyclized_Int->Pyridine Dehydration/ Aromatization Krohnke_Mechanism Start α-Pyridinium Methyl Ketone Salt Ylide Pyridinium Ylide Start->Ylide Deprotonation Base Base (e.g., Acetate) Base->Ylide Michael_Addition Michael Addition Ylide->Michael_Addition Unsat_Ketone α,β-Unsaturated Ketone Unsat_Ketone->Michael_Addition Dicarbonyl 1,5-Dicarbonyl Intermediate Michael_Addition->Dicarbonyl Cyclization Cyclization/ Dehydration Dicarbonyl->Cyclization Ammonia NH₄OAc Ammonia->Cyclization Final_Pyridine 2,4,6-Trisubstituted Pyridine Cyclization->Final_Pyridine + Pyridine + H₂O Guareschi_Thorpe_Mechanism Cyanoacetate Cyanoacetic Ester Knoevenagel Knoevenagel Adduct Cyanoacetate->Knoevenagel Dicarbonyl β-Dicarbonyl Dicarbonyl->Knoevenagel Michael_Add Michael Addition of NH₃ Knoevenagel->Michael_Add Ammonia NH₃ Ammonia->Michael_Add Open_Chain Open-Chain Intermediate Michael_Add->Open_Chain Cyclization Intramolecular Cyclization Open_Chain->Cyclization Pyridone Substituted 2-Pyridone Cyclization->Pyridone Tautomerization Modern_Synthesis_Workflows Modern Pyridine Synthesis Strategies cluster_cycloaddition [2+2+2] Cycloaddition cluster_coupling Cross-Coupling Functionalization Alkyne1 Alkyne 1 Catalyst_Co Co or Rh Catalyst Alkyne1->Catalyst_Co Alkyne2 Alkyne 2 Alkyne2->Catalyst_Co Nitrile Nitrile Nitrile->Catalyst_Co Pyridine_C Substituted Pyridine Catalyst_Co->Pyridine_C HaloPyridine Halopyridine (e.g., 2-Bromopyridine) Catalyst_Pd Pd Catalyst HaloPyridine->Catalyst_Pd Organometallic Organometallic Reagent (e.g., Arylboronic Acid) Organometallic->Catalyst_Pd Pyridine_F Functionalized Pyridine Catalyst_Pd->Pyridine_F

References

A Technical Guide to the Chemical Stability and Storage of (2-Chloro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Chloro-4-iodopyridin-3-yl)methanol is a key substituted pyridine intermediate in medicinal chemistry and drug development. Its trifunctional nature—featuring chloro, iodo, and hydroxymethyl groups on a pyridine core—makes it a versatile building block for constructing complex molecular architectures. However, this same structural complexity introduces specific challenges related to its chemical stability. The presence of a heavy halogen (iodine), a reactive hydroxymethyl group, and an electron-deficient pyridine ring necessitates a thorough understanding of its handling and storage requirements to ensure its integrity for research and synthesis. This guide provides an in-depth analysis of the factors influencing the stability of this compound and establishes best-practice protocols for its storage, handling, and quality assessment.

Section 1: Physicochemical and Safety Profile

A foundational understanding of the compound's properties is essential for predicting its behavior and implementing appropriate handling protocols.

Physicochemical Data

The key properties of this compound are summarized in the table below. This data is critical for everything from selecting appropriate solvents to designing purification strategies.

PropertyValueSource(s)
CAS Number 884494-44-4[1][2][3]
Molecular Formula C₆H₅ClINO[1][2][3]
Molecular Weight 269.47 g/mol [1][3][4]
Appearance White to off-white crystalline solid[2][3]
Melting Point 87-92°C[3][5]
Purity (Typical) >96.0% (HPLC)[2]
Solubility Slightly soluble in DMSO and Methanol[6]
Topological Polar Surface Area 33.1 Ų[4]
Hazard Identification and Safety

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation).[3][7]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection).[3][8]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][8]

    • Storage: P405 (Store locked up).[3][9]

Causality: The irritant nature of the compound is typical for many functionalized aromatic and heterocyclic compounds. The "harmful if swallowed" classification underscores the need to prevent ingestion through proper laboratory hygiene.

Section 2: Chemical Stability and Degradation

The stability of this compound is influenced by several environmental factors. The carbon-iodine bond is often the most labile part of the molecule.

Key Stability Factors
  • Light Sensitivity: The compound is noted to be light-sensitive.[3][5] The carbon-iodine bond is susceptible to homolytic cleavage upon absorption of UV radiation, which can initiate radical-mediated degradation pathways. This is a common characteristic of iodo-aromatic compounds.

  • Thermal Stability: While it is a solid with a melting point of 87-92°C, prolonged exposure to elevated temperatures should be avoided.[3][5] Thermal decomposition can lead to the release of toxic fumes, including hydrogen iodide, hydrogen chloride, and nitrogen oxides.[8]

  • Oxidative Stability: The hydroxymethyl group (-CH₂OH) is susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid. This can be accelerated by exposure to air (oxygen) and trace metal catalysts.

  • Chemical Incompatibilities: It is incompatible with strong oxidizing agents, reducing agents, strong acids, and strong bases.[8][11][12] Storing it with these chemical classes can lead to vigorous and hazardous reactions.

Potential Degradation Pathways

Understanding potential degradation routes is crucial for developing effective storage strategies and for identifying impurities during quality control analysis.

DegradationPathways cluster_conditions parent parent degradation_product degradation_product condition condition A This compound (Parent Compound) B De-iodinated Product (2-Chloropyridin-3-yl)methanol A->B Dehalogenation A->B C Oxidized Product 2-Chloro-4-iodopyridine-3-carboxaldehyde A->C Oxidation A->C D Further Oxidized Product 2-Chloro-4-iodopyridine-3-carboxylic acid C->D Oxidation C->D cond1 Light (hν) Reductive conditions cond2 Oxidizing agents Air (O₂), Metals cond3 Strong Oxidation

Caption: Potential degradation pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

Based on the compound's chemical nature, a multi-faceted approach to storage is required to preserve its purity and prevent degradation.

Optimal Storage Conditions

Different suppliers provide slightly varied recommendations, ranging from room temperature to refrigerated conditions.[1][3] For long-term stability and to mitigate the risks outlined above, a conservative and controlled approach is scientifically prudent.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerator) Slows the rate of potential degradation reactions (oxidation, thermal decomposition).[3][5]
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes contact with atmospheric oxygen and moisture, protecting the hydroxymethyl group from oxidation and preventing potential moisture-driven side reactions.
Light Amber, light-blocking container Prevents photochemical degradation, particularly the cleavage of the C-I bond.[3][5]
Container Tightly sealed, airtight vial Prevents ingress of moisture and oxygen. A vial with a PTFE-lined cap is ideal.[9][13]
Standard Handling Workflow

To maintain the integrity of the bulk material, proper handling during aliquoting and use is paramount. The following workflow represents a self-validating system designed to minimize exposure to deleterious conditions.

HandlingWorkflow start_end start_end process process decision decision storage storage start Receive Compound inspect Inspect Container Seal & Appearance start->inspect equilibrate Equilibrate to Room Temp (if refrigerated) inspect->equilibrate transfer Transfer to Inert Atmosphere Glovebox weigh Weigh Desired Amount into Pre-dried Vial transfer->weigh equilibrate->transfer backfill Backfill Headspace with Argon/Nitrogen weigh->backfill seal Seal Tightly & Label (Date, Lot) backfill->seal storage_main Return Main Stock to 2-8°C Storage seal->storage_main use Use Aliquot in Experiment seal->use Aliquot

Caption: Recommended workflow for handling and aliquoting the compound.

Section 4: Analytical Methods for Stability Assessment

Regularly assessing the purity of the compound is the only way to ensure its quality over time. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis of pyridine derivatives.[14][15]

Protocol: Purity Assessment by RP-HPLC

This protocol provides a robust method for separating the parent compound from potential impurities.

Objective: To determine the purity of this compound by calculating the area percentage of the main peak.

Methodology:

  • Standard Preparation: Accurately weigh ~1 mg of a reference standard or a new batch of the compound. Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Prepare a working standard of ~0.1 mg/mL by dilution.

  • Sample Preparation: Prepare a sample of the lot to be tested at the same concentration (0.1 mg/mL) in the same diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to protect the column.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH ~2-3). A typical starting point is 60:40 Acetonitrile:Buffer. The use of an acidic mobile phase helps ensure good peak shape for the basic pyridine compound.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm or a suitable wavelength determined by UV-Vis scan.[15] A photodiode array (PDA) detector is recommended to check for co-eluting impurities.[14]

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness: This method is self-validating. A stable compound will show a single, sharp peak with a consistent retention time. The appearance of new peaks, particularly at earlier (more polar) or significantly different retention times, indicates the formation of degradation products like the oxidized or de-iodinated species.

References

An In-depth Technical Guide to (2-Chloro-4-iodopyridin-3-yl)methanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Core Molecular Attributes

(2-Chloro-4-iodopyridin-3-yl)methanol is a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a chloro, an iodo, and a hydroxymethyl group on the pyridine ring, offers multiple reaction sites for constructing complex molecular architectures.

Physicochemical Properties

A clear understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key attributes of this compound are summarized below.

PropertyValueReferences
Molecular Formula C6H5ClINO[1][2][3][4][5][6]
Molecular Weight 269.47 g/mol [1][3][4][5]
Appearance White to off-white crystalline solid[2][6]
Melting Point 87-92°C[6]
CAS Number 884494-44-4[1][2][3][4][5]
SMILES OCc1c(I)ccnc1Cl[2][5]
InChI Key BZQRQPAKTCMYIA-UHFFFAOYSA-N[2][5]

These properties indicate a stable, solid compound under standard laboratory conditions, facilitating its handling and storage. Its defined melting point range suggests a good level of purity for commercially available samples.

Structural and Reactivity Insights

The arrangement of functional groups on the pyridine core dictates the reactivity of this compound.

Figure 1: Structure and key reactive sites of this compound.

  • Iodo Group (Position 4): The carbon-iodine bond is the most labile among the halogens present, making it the primary site for metal-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

  • Chloro Group (Position 2): While less reactive than the iodo group in cross-coupling reactions, the chloro substituent can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles or under forcing conditions. Its presence also electronically influences the pyridine ring.

  • Hydroxymethyl Group (Position 3): The primary alcohol functionality can be readily oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification reactions, providing a handle for further molecular elaboration.

This trifunctional nature makes it a highly valuable and versatile building block in the synthesis of complex molecules.

Section 2: Synthesis and Experimental Protocol

While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities. A common synthetic route starts from (2-chloropyridin-3-yl)methanol.

Synthetic Workflow

G start (2-chloropyridin-3-yl)methanol step1 Directed Ortho-Metalation (DoM) Reagents: n-BuLi, TMEDA Solvent: THF Temperature: -78 °C start->step1 intermediate Lithium Intermediate step1->intermediate step2 Iodination Reagent: I₂ Temperature: -78 °C to RT intermediate->step2 product This compound step2->product

Figure 2: Synthetic workflow for this compound.

The synthesis hinges on a Directed ortho-Metalation (DoM) strategy, where the hydroxymethyl group directs the deprotonation of the adjacent C4 position.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • (2-chloropyridin-3-yl)methanol

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with (2-chloropyridin-3-yl)methanol (1.0 eq) and anhydrous THF.

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. TMEDA (2.2 eq) is added, followed by the dropwise addition of n-BuLi (2.2 eq) over 30 minutes, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.

  • Iodination: A solution of iodine (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then washed with saturated aqueous Na₂S₂O₃ to remove excess iodine. The aqueous layer is extracted three times with EtOAc.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to afford this compound as a solid.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Applications in Drug Discovery

Halogenated pyridines are privileged scaffolds in medicinal chemistry due to their ability to mimic a phenyl ring while offering a hydrogen bond acceptor in the form of the nitrogen atom. Chlorine-containing compounds, in particular, are prevalent in FDA-approved drugs.[7][8] The unique substitution pattern of this compound makes it a valuable precursor for a range of therapeutic agents.

Role as a Key Intermediate

The primary application of this compound is as an intermediate in multi-step syntheses.[9] Its ability to undergo selective cross-coupling at the iodo-position allows for the efficient construction of biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors, GPCR modulators, and other drug classes.

Example Application Workflow:

G start This compound step1 Suzuki Coupling Reagents: Arylboronic acid, Pd catalyst, Base Solvent: Dioxane/Water start->step1 intermediate1 Aryl-substituted Pyridine step1->intermediate1 step2 Oxidation Reagents: MnO₂ or Dess-Martin periodinane Solvent: DCM intermediate1->step2 intermediate2 Aryl-substituted Pyridine Aldehyde step2->intermediate2 step3 Reductive Amination Reagents: Amine, NaBH(OAc)₃ Solvent: DCE intermediate2->step3 product Complex Drug-like Molecule step3->product

Figure 3: A representative synthetic sequence utilizing this compound.

This workflow demonstrates how the distinct reactive sites can be addressed sequentially to build molecular complexity. The initial Suzuki coupling at the C4 position is followed by modification of the hydroxymethyl group, showcasing the orthogonality of the functional groups.

The strategic use of such building blocks simplifies complex synthetic routes, enabling research teams to focus more on biological evaluation rather than challenging intermediate synthesis.[9]

Section 4: Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Hazards: It is harmful if swallowed and can cause skin and serious eye irritation.[6] It may also cause respiratory irritation.

  • Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid breathing dust.

  • Storage: Store in a cool, dry place, protected from light.[1][6]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

References

Methodological & Application

Suzuki-Miyaura coupling protocol using (2-Chloro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Selective Suzuki-Miyaura Coupling of (2-Chloro-4-iodopyridin-3-yl)methanol

Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is indispensable in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.[3][4] Biaryl and heteroaryl structures, which are common outputs of this reaction, are privileged motifs in a vast number of biologically active compounds.[5][6]

The substrate, this compound, presents a unique synthetic opportunity. As a dihalogenated pyridine, it possesses two distinct reactive sites for cross-coupling. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for highly selective functionalization. This application note provides a detailed protocol for the regioselective Suzuki-Miyaura coupling at the C-4 position, leveraging the greater reactivity of the C-I bond, while preserving the C-Cl bond for subsequent downstream transformations.[7][8]

Principle of Regioselectivity

The cornerstone of this protocol is the predictable chemoselectivity governed by the relative reactivity of the carbon-halogen bonds in the oxidative addition step of the catalytic cycle.[9][10] For palladium catalysts, the rate of oxidative addition follows the general trend: C–I > C–OTf > C–Br >> C–Cl.[11][12] The C-I bond is significantly weaker and therefore more susceptible to cleavage and insertion by the Pd(0) catalyst than the more robust C-Cl bond.[7] By carefully selecting mild reaction conditions, it is possible to exclusively activate the C-4 iodo position, leaving the C-2 chloro position untouched for future synthetic manipulations.

G pd0 Pd(0)L₂ (Active Catalyst) int1 R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->int1 Oxidative Addition int2 R¹-Pd(II)L₂-R² (Transmetalated Complex) int1->int2 Transmetalation label_tm X⁻ Out int2->pd0 Reductive Elimination label_re R¹-R² Out (Product) boronate R²-B(OH)₃⁻ (Activated Boronate) boronate->int1 boronic_acid R²-B(OH)₂ boronic_acid->boronate base Base (e.g., OH⁻) base->boronic_acid Activation label_oa R¹-X In (Substrate) G A 1. Reagent Setup B 2. Inert Atmosphere A->B Charge flask with solids C 3. Solvent Addition B->C Evacuate & backfill (3x) D 4. Reaction C->D Add degassed solvents E 5. Work-up D->E Heat & stir (monitor by TLC/LC-MS) F 6. Purification E->F Quench, extract, & dry G G F->G Column chromatography

References

Sonogashira cross-coupling of (2-Chloro-4-iodopyridin-3-yl)methanol with terminal alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Sonogashira Cross-Coupling of (2-Chloro-4-iodopyridin-3-yl)methanol with Terminal Alkynes: A Guide to Selective C-C Bond Formation

Abstract

This guide provides a detailed protocol and technical insights for performing the Sonogashira cross-coupling reaction on the challenging, multi-functional substrate, this compound. We will explore the selective activation of the C-I bond over the C-Cl bond, discuss the critical roles of the palladium catalyst and copper(I) co-catalyst, and provide a step-by-step methodology for achieving high yields of the desired 4-alkynyl-2-chloropyridine derivatives. This document is intended for researchers in organic synthesis, medicinal chemistry, and materials science who are engaged in the synthesis of complex heterocyclic compounds.

Introduction and Strategic Considerations

The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1] This palladium and copper co-catalyzed reaction is conducted under mild conditions, tolerates a wide variety of functional groups, and has been extensively applied in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]

The substrate, this compound, presents a unique synthetic challenge and opportunity. It possesses two different halogen atoms on a pyridine ring, along with a primary alcohol. The key to a successful synthesis lies in the selective functionalization at the C4 position.

Key Strategic Advantage: Chemoselectivity

The success of this reaction hinges on the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. The reactivity order is I > Br > OTf > Cl.[3][4] The carbon-iodine bond is significantly weaker (bond dissociation energy for Ph-I is ~280 kJ/mol) compared to the carbon-chlorine bond (for Ph-Cl, ~407 kJ/mol), allowing for the selective oxidative addition of the C-I bond to the Pd(0) center while leaving the C-Cl bond intact.[5][6] This chemoselectivity enables the targeted synthesis of 4-alkynyl-2-chloropyridines, which can serve as versatile intermediates for further downstream functionalization at the C2 position.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Palladium Cycle:

    • Reductive Elimination & Catalyst Activation: If starting with a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it is first reduced in situ to the active Pd(0) species.[1]

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of the iodopyridine, forming a Pd(II)-aryl intermediate.[7][9]

    • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium complex. This is often the rate-determining step.[7][8]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the final product and regenerate the active Pd(0) catalyst.[7][9]

  • Copper Cycle:

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[8][10]

    • Deprotonation: An amine base (e.g., triethylamine) deprotonates the alkyne, which is made more acidic by its coordination to copper, forming a nucleophilic copper(I) acetylide species.[10][11] This species is then ready for the transmetalation step.

Sonogashira_Mechanism Figure 1: The Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Ar-I oxidative_addition Oxidative Addition pd_alkyne_complex Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkyne_complex Cu-C≡CR transmetalation Transmetalation product Ar-C≡CR pd_alkyne_complex->product reductive_elimination Reductive Elimination product->pd0 regenerates cu_catalyst Cu(I)I cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide H-C≡CR, Base alkyne_activation Alkyne Activation cu_acetylide->pd_complex transfers alkyne aryl_halide Ar-I terminal_alkyne H-C≡CR base Base (e.g., Et₃N)

Caption: Figure 1: The interconnected Palladium and Copper catalytic cycles.

Key Experimental Parameters and Optimization

Careful control of reaction parameters is essential for a successful coupling, especially with a potentially coordinating substrate like a pyridine derivative.

  • Catalyst System:

    • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, used to activate the alkyne.[1] Its use is critical for achieving high reaction rates at mild temperatures. However, its presence can promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[1][12]

  • Base and Solvent:

    • An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the alkyne and neutralize the HI byproduct.[1] Often, the amine can be used as both the base and the solvent.

    • Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to ensure all reagents are dissolved and to minimize side reactions.

  • Atmosphere: The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidative homocoupling of the alkyne and can also deactivate the Pd(0) catalyst, often observed by the formation of a black precipitate ("palladium black").[1][3]

  • Substrate Considerations:

    • Pyridine Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst.[12] Using slightly higher catalyst loadings or specific ligands can sometimes mitigate this effect.

    • Hydroxymethyl Group: The -CH₂OH group is generally well-tolerated in Sonogashira couplings and does not require protection.[13]

General Laboratory Protocol

This protocol provides a general procedure for the coupling of this compound with a generic terminal alkyne.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Aryl Iodide, Pd Catalyst, CuI to oven-dried flask. inert 2. Evacuate and backfill with inert gas (3x). reagents->inert solvent 3. Add anhydrous, degassed solvent and amine base. inert->solvent alkyne 4. Add terminal alkyne via syringe. solvent->alkyne stir 5. Stir at room temp. or gentle heat. alkyne->stir monitor 6. Monitor by TLC until completion. stir->monitor quench 7. Quench reaction. Dilute with solvent. monitor->quench extract 8. Perform aqueous extraction. quench->extract purify 9. Dry, concentrate, and purify via column chromatography. extract->purify

Caption: Figure 2: Experimental workflow for the Sonogashira coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.5 equiv)

  • PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv)

  • Copper(I) Iodide (CuI) (0.04 - 0.10 equiv)

  • Triethylamine (Et₃N) (2.0 - 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent/Base Addition: Under a positive pressure of inert gas, add anhydrous THF (or DMF) and triethylamine via syringe. Stir the mixture for 10-15 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Gentle heating (40-60 °C) may be required for less reactive alkynes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl iodide is consumed.[14]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Reaction Scope and Data

The protocol is robust for a variety of terminal alkynes. Below is a table of representative examples.

EntryAlkyne (R in H-C≡CR)Product StructureTypical Yield
1Phenyl(2-chloro-4-(phenylethynyl)pyridin-3-yl)methanol85-95%
24-Methoxyphenyl(2-chloro-4-((4-methoxyphenyl)ethynyl)pyridin-3-yl)methanol80-90%
3Trimethylsilyl(2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-yl)methanol>90%
41-Hexynyl(2-chloro-4-(hex-1-yn-1-yl)pyridin-3-yl)methanol75-85%
52-Methyl-3-butyn-2-ol(2-chloro-4-((3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-3-yl)methanol88-96%

Yields are based on literature for analogous systems and may vary based on specific reaction conditions and scale.[15][16]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst.[3]2. Insufficiently inert atmosphere.[3]3. Catalyst poisoning by pyridine substrate.[12]1. Use fresh, high-quality Pd and Cu catalysts.2. Ensure proper degassing of solvents and use of a robust inert atmosphere technique.3. Increase catalyst loading slightly (e.g., to 5 mol% Pd).
Significant Homocoupling (Glaser Product) 1. Presence of oxygen.[1][12]2. High concentration of copper catalyst.1. Rigorously exclude air from the reaction; use freeze-pump-thaw degassing for solvents.2. Reduce CuI loading. Consider copper-free conditions if the problem persists, although this may require higher temperatures or different ligands.[1]
Formation of Palladium Black 1. Catalyst decomposition.[3]2. Impurities in reagents or solvent.1. Ensure high-purity, anhydrous reagents and solvents. Some anecdotal evidence suggests certain solvents (like THF) can promote this.[17] If it occurs, consider switching to DMF or toluene.
Reaction Stalls 1. Catalyst deactivation over time.2. Insufficient base.1. Add a fresh portion of the palladium catalyst.2. Ensure the base is dry and used in sufficient excess (at least 2 equivalents).

References

The Strategic Application of (2-Chloro-4-iodopyridin-3-yl)methanol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Design

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is relentless. Central to this endeavor is the design and synthesis of complex molecular architectures that can effectively and selectively interact with biological targets. Within this context, halogenated pyridines have emerged as indispensable building blocks, offering a versatile platform for the construction of a diverse array of bioactive molecules.[1] Among these, (2-Chloro-4-iodopyridin-3-yl)methanol stands out as a particularly valuable intermediate, prized for its unique electronic properties and differential reactivity of its halogen substituents. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, with a focus on its pivotal role in the development of targeted cancer therapies.

The strategic placement of a chloro group at the 2-position and an iodo group at the 4-position of the pyridine ring, coupled with a hydroxymethyl group at the 3-position, bestows upon this molecule a remarkable degree of synthetic utility. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for sequential and regioselective functionalization, a critical advantage in the multi-step synthesis of complex drug candidates.[2] This inherent reactivity profile has positioned this compound as a cornerstone in the synthesis of a new generation of targeted therapeutics, most notably in the development of kinase inhibitors and modulators of protein-protein interactions.

This application note will delve into the practical synthesis of this compound, provide a detailed protocol for its application in the synthesis of a clinically significant therapeutic agent, and explore the underlying biological rationale for its use by examining the targeted signaling pathway.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling and successful application in synthesis.

PropertyValueReference
CAS Number 884494-44-4[3]
Molecular Formula C₆H₅ClINO[3]
Molecular Weight 269.47 g/mol [3]
Appearance Solid[4]
Purity Typically ≥97%[3]
Storage Room temperature, protected from light and moisture[3]

Synthetic Protocol: Preparation of this compound

The synthesis of this compound can be efficiently achieved through the regioselective iodination of the readily available precursor, (2-chloropyridin-3-yl)methanol. The protocol described herein is based on established methods for the iodination of activated pyridine rings, utilizing an electrophilic iodine source.

Diagram of Synthesis Workflow

G cluster_synthesis Synthesis of this compound start Start: (2-chloropyridin-3-yl)methanol reagents Iodine monochloride (ICl) Sodium acetate Acetic acid start->reagents 1. Add reaction Electrophilic Iodination 70°C, 16h reagents->reaction 2. Heat workup Aqueous Workup (NaHCO₃, Na₂S₂O₃) Extraction (EtOAc) reaction->workup 3. Quench & Extract purification Column Chromatography (Silica gel, Hexane/EtOAc) workup->purification 4. Purify product Product: this compound purification->product

Caption: Workflow for the synthesis of the target intermediate.

Step-by-Step Experimental Protocol

Materials:

  • (2-chloropyridin-3-yl)methanol

  • Iodine monochloride (ICl)

  • Sodium acetate (NaOAc)

  • Glacial acetic acid

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 10% Sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2-chloropyridin-3-yl)methanol (1.0 eq) and sodium acetate (1.5 eq) in glacial acetic acid.

  • Addition of Iodinating Agent: To the stirred solution, add a solution of iodine monochloride (1.1 eq) in glacial acetic acid dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70°C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with 10% sodium thiosulfate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data should be consistent with the structure of this compound.

Application Protocol: Synthesis of a Venetoclax Precursor

A prime example of the utility of this compound is its role as a key intermediate in the synthesis of Venetoclax, a potent and selective B-cell lymphoma-2 (Bcl-2) inhibitor. The following protocol details a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, to construct a key biaryl precursor of Venetoclax.

Diagram of Suzuki-Miyaura Coupling Workflow

G cluster_coupling Application: Suzuki-Miyaura Coupling for Venetoclax Precursor start Start: this compound boronic_acid Arylboronic Acid Derivative start->boronic_acid 1. Combine with catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Na₂CO₃) Solvent (e.g., Dioxane/Water) boronic_acid->catalyst 2. Add reaction Suzuki-Miyaura Coupling Heat catalyst->reaction 3. Heat workup Aqueous Workup Extraction reaction->workup 4. Process purification Purification (Crystallization or Chromatography) workup->purification 5. Purify product Product: Biaryl Precursor of Venetoclax purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Experimental Protocol

Materials:

  • This compound

  • Appropriate arylboronic acid or ester derivative

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) - Pd(dppf)Cl₂)

  • Base (e.g., sodium carbonate, potassium carbonate)

  • Solvent system (e.g., 1,4-dioxane and water)

  • Inert gas (e.g., nitrogen or argon)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid derivative (1.2 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) to the flask, followed by the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by either recrystallization or column chromatography to yield the desired biaryl precursor.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5]

  • Solvent System: A mixture of an organic solvent like dioxane and water is often used to dissolve both the organic substrates and the inorganic base, creating a homogeneous reaction mixture.

Mechanism of Action: Targeting Bcl-2 in Cancer Therapy

The therapeutic rationale for synthesizing Venetoclax, and thus the importance of its precursor derived from this compound, lies in its ability to specifically inhibit the anti-apoptotic protein Bcl-2.[1]

The Bcl-2 Family and Apoptosis

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis. The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both pro-apoptotic members (e.g., BAX, BAK, BIM, PUMA) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[6] In healthy cells, a delicate balance between these opposing factions ensures cell survival or triggers apoptosis when necessary.

In many cancers, particularly hematological malignancies, this balance is skewed towards survival due to the overexpression of anti-apoptotic proteins like Bcl-2.[6] Bcl-2 sequesters pro-apoptotic proteins, preventing them from initiating the apoptotic cascade, thereby promoting the survival of cancer cells and conferring resistance to chemotherapy.[1]

Venetoclax as a BH3-Mimetic

Venetoclax is a "BH3-mimetic," a class of drugs designed to mimic the action of the BH3 domain of pro-apoptotic proteins.[1] It binds with high affinity to the hydrophobic groove of Bcl-2, the same site that Bcl-2 uses to bind and neutralize pro-apoptotic proteins.[7] By occupying this groove, Venetoclax displaces the pro-apoptotic proteins, which are then free to activate the downstream effectors of apoptosis, BAX and BAK.[8][9] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately culminating in apoptotic cell death.[7]

Signaling Pathway Diagram

Bcl2_Pathway cluster_Pro_Apoptotic Pro-Apoptotic Signals cluster_Anti_Apoptotic Anti-Apoptotic cluster_Mitochondrion Mitochondrion cluster_Apoptosis Apoptosis BIM BIM/PUMA (BH3-only proteins) BAX_BAK BAX / BAK BIM->BAX_BAK Activates MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) BAX_BAK->MOMP Induces Bcl2 Bcl-2 Bcl2->BIM Sequesters Bcl2->BAX_BAK Inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Activates Apoptosis Cell Death Caspases->Apoptosis Executes Venetoclax Venetoclax (BH3-Mimetic) Venetoclax->Bcl2 Inhibits

References

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing the Versatile (2-Chloro-4-iodopyridin-3-yl)methanol Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[3][4] Within the vast chemical space explored, pyridine-based scaffolds have emerged as "privileged structures" due to their ability to form key interactions within the ATP-binding pocket of kinases and their favorable physicochemical properties.[5][6][7][8][9] This guide provides an in-depth technical overview and detailed protocols for the strategic synthesis of kinase inhibitors using (2-Chloro-4-iodopyridin-3-yl)methanol, a highly versatile and functionalized building block. We will elucidate a sequential functionalization strategy that leverages the differential reactivity of the halogen substituents to construct complex, multi-substituted pyridine cores central to many potent kinase inhibitors.

The Strategic Advantage of this compound

The utility of this compound as a synthetic intermediate stems from its unique trifunctional nature. Each substituent offers a distinct chemical handle that can be addressed with high selectivity, providing a logical and efficient pathway to complex molecular architectures.

  • C4-Iodo Group: The carbon-iodine bond is the most labile of the three functional groups. Its high reactivity makes it the ideal site for initial, selective functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[10] This allows for the introduction of diverse aryl, heteroaryl, or alkynyl moieties that often occupy the hydrophobic regions of a kinase active site.

  • C2-Chloro Group: The carbon-chlorine bond is significantly less reactive towards oxidative addition to palladium(0) catalysts compared to the C-I bond.[10] This allows it to remain intact during the initial C4-functionalization. It can be subsequently targeted, typically for C-N bond formation (e.g., Buchwald-Hartwig amination), to install groups that interact with the critical "hinge region" of the kinase.[11]

  • C3-Hydroxymethyl Group: The methanol moiety serves as a versatile anchor for further elaboration. It can be oxidized to an aldehyde for subsequent reductive amination or Wittig reactions, or it can be used in etherification reactions to build out different side chains.

Physicochemical Properties of the Intermediate
PropertyValueReference(s)
CAS Number 884494-44-4[12][13][14]
Molecular Formula C₆H₅ClINO[12][13][14]
Molecular Weight 269.47 g/mol [13][14]
Appearance Off-white to white crystalline solid[12][15]
Melting Point 87-92 °C[15]
Purity Typically >96%[12][13]
Overall Synthetic Strategy

The core strategy revolves around a sequential, three-step functionalization process that maximizes selectivity and builds molecular complexity in a controlled manner.

G Start This compound Step1 Step 1: C4-Functionalization (Suzuki Coupling) Start->Step1 Intermediate1 2-Chloro-4-aryl-pyridin-3-yl)methanol Step1->Intermediate1 Step2 Step 2: C3-Modification (Oxidation) Intermediate1->Step2 Intermediate2 2-Chloro-4-aryl-pyridine-3-carbaldehyde Step2->Intermediate2 Step3 Step 3: C2-Functionalization (Buchwald-Hartwig Amination) Intermediate2->Step3 Final Final Kinase Inhibitor Scaffold Step3->Final

Sequential functionalization of the pyridine core.

Experimental Protocols

The following protocols are presented as robust, general procedures that can be adapted by researchers for specific target molecules.

Protocol 1: Selective C4-Arylation via Suzuki-Miyaura Coupling

This reaction establishes a key carbon-carbon bond, introducing an aryl or heteroaryl group at the 4-position. This moiety is often crucial for achieving potency and selectivity by interacting with the hydrophobic pocket near the ATP-binding site.

Rationale: The Suzuki-Miyaura coupling is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The use of a Pd(0) catalyst like Pd(PPh₃)₄ is standard, and a base is required to activate the boronic acid for transmetalation. A dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.[10][16]

G cluster_workflow Suzuki-Miyaura Workflow Reagents Combine Intermediate, Boronic Acid, Base, and Solvent Degas Degas Mixture (N₂ or Ar purge) Reagents->Degas Catalyst Add Pd Catalyst Degas->Catalyst Heat Heat Reaction (e.g., 80-100 °C) Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify

Workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (Na₂CO₃) (3.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water. The total volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the 2-chloro-4-aryl-pyridin-3-yl)methanol product.

Representative Data:

Boronic Acid DerivativeProductTypical Yield (%)
Phenylboronic acid(2-Chloro-4-phenylpyridin-3-yl)methanol85-95
4-Methoxyphenylboronic acid(2-Chloro-4-(4-methoxyphenyl)pyridin-3-yl)methanol88-96
3-Fluorophenylboronic acid(2-Chloro-4-(3-fluorophenyl)pyridin-3-yl)methanol82-90
Pyridin-3-ylboronic acid(2-Chloro-4-(pyridin-3-yl)pyridin-3-yl)methanol75-85
Protocol 2: Oxidation of the C3-Hydroxymethyl Group

The conversion of the alcohol to an aldehyde provides an electrophilic handle for introducing amine-containing side chains via reductive amination, a key strategy for improving solubility and targeting specific interactions in the kinase solvent-front region.

Rationale: A mild oxidant such as manganese dioxide (MnO₂) is ideal for this transformation. It is highly selective for allylic and benzylic alcohols and avoids over-oxidation to the carboxylic acid. The reaction is heterogeneous, and the workup is a simple filtration, making it a clean and efficient process.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add the (2-chloro-4-aryl-pyridin-3-yl)methanol (1.0 eq.) and dissolve it in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃).

  • Oxidant Addition: Add activated manganese dioxide (MnO₂) (5.0-10.0 eq., by weight) in one portion.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor by TLC for the disappearance of the starting material and the appearance of the less polar aldehyde product.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with additional DCM.

  • Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting 2-chloro-4-aryl-pyridine-3-carbaldehyde is often pure enough to be used in the next step without further purification.

Protocol 3: C2-Amination via Buchwald-Hartwig Cross-Coupling

This final core step installs the crucial amine functionality at the C2 position. This amine often acts as a hydrogen bond donor or acceptor, anchoring the inhibitor to the kinase hinge region, a requirement for high-affinity binding in most Type I and Type II kinase inhibitors.[17][18]

Rationale: The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds. The choice of a palladium precatalyst (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos) is crucial for achieving high efficiency with an electron-rich, sterically hindered substrate like our pyridine core. A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is used to deprotonate the amine without competing in the reaction.

G L2Pd0 L₂Pd⁰ OxAdd Oxidative Addition L2Pd0->OxAdd ArCl Ar-Cl ArCl->OxAdd L2PdArCl L₂Pd(Ar)(Cl) OxAdd->L2PdArCl AmineComplex [L₂Pd(Ar)(NR₂)]⁺Cl⁻ L2PdArCl->AmineComplex + R₂NH + Base R2NH R₂NH R2NH->AmineComplex Base Base Base->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim RedElim->L2Pd0 Regeneration ArNR2 Ar-NR₂ (Product) RedElim->ArNR2

Simplified Buchwald-Hartwig catalytic cycle.

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried Schlenk tube or sealed vial, combine the 2-chloro-4-aryl-pyridine-3-carbaldehyde intermediate (1.0 eq.), the desired amine (1.5 eq.), and cesium carbonate (Cs₂CO₃) (2.5 eq.).

  • Catalyst/Ligand Premix: In a separate vial, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02-0.05 eq.) and Xantphos (1.5-2.0 eq. relative to Pd). Add anhydrous, degassed toluene or 1,4-dioxane and stir for 5 minutes.

  • Reaction Setup: Add the catalyst/ligand premix to the main reaction vessel containing the substrate, amine, and base.

  • Degassing: Backfill the reaction vessel with an inert gas (argon or nitrogen).

  • Reaction: Seal the vessel and heat to 100-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite® to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash chromatography or preparative HPLC to obtain the final, tri-substituted pyridine scaffold.

Conclusion and Future Perspectives

The this compound intermediate provides a robust and highly adaptable platform for the synthesis of kinase inhibitors. The differential reactivity of its functional groups enables a logical and controlled construction of complex, highly decorated pyridine cores. The protocols detailed herein for Suzuki coupling, oxidation, and Buchwald-Hartwig amination represent a core toolkit for medicinal chemists. By varying the boronic acid and amine coupling partners, vast libraries of potential inhibitors can be rapidly generated for screening against a wide range of kinase targets. This strategic approach, grounded in the principles of selective cross-coupling, continues to be a powerful engine for innovation in drug discovery.

References

Introduction: The Significance and Challenges of Purifying Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the HPLC Purification of Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are integral to numerous fields, most notably in pharmaceuticals, agrochemicals, and materials science. Their unique chemical properties, including their basicity and ability to participate in a wide range of chemical reactions, make them versatile building blocks for complex molecular architectures. Consequently, the efficient and reliable purification of pyridine derivatives is a critical step in both research and industrial settings.

However, the purification of these compounds by High-Performance Liquid Chromatography (HPLC) presents a unique set of challenges. The basic nature of the pyridine nitrogen atom can lead to undesirable interactions with the stationary phase, particularly with residual silanols on silica-based columns. This can result in poor peak shape, tailing, and in some cases, irreversible adsorption. Furthermore, the high polarity of many pyridine derivatives can make them difficult to retain on traditional reversed-phase columns.

This application note provides a comprehensive guide to developing robust HPLC purification methods for pyridine derivatives. It covers the principles of method development, provides detailed protocols for common scenarios, and offers insights into troubleshooting common issues.

Part 1: Principles of HPLC Method Development for Pyridine Derivatives

A successful HPLC purification strategy for pyridine derivatives hinges on a systematic approach to method development. The key parameters to consider are the choice of stationary phase, mobile phase composition, and detection wavelength.

Stationary Phase Selection

The choice of stationary phase is arguably the most critical decision in the purification of pyridine derivatives.

  • Reversed-Phase (RP) Chromatography: C18 columns are the workhorse of reversed-phase chromatography and are often a good starting point for the purification of moderately polar to nonpolar pyridine derivatives. However, the basicity of the pyridine nitrogen can lead to strong interactions with acidic silanol groups on the silica support, causing peak tailing. To mitigate this, it is highly recommended to use end-capped C18 columns or columns with a base-deactivated silica surface.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar pyridine derivatives that are poorly retained on C18 columns, HILIC is an excellent alternative. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. This technique promotes the retention of polar analytes.

Mobile Phase Optimization

The mobile phase plays a crucial role in controlling the retention and selectivity of the separation.

  • pH Control: Due to the basic nature of the pyridine ring (pKa of pyridine is ~5.2), the pH of the mobile phase is a critical parameter. At a pH below the pKa, the pyridine nitrogen will be protonated, and the compound will carry a positive charge. This can lead to strong ionic interactions with the stationary phase. By adjusting the pH of the mobile phase with a suitable buffer, the ionization state of the analyte can be controlled, leading to improved peak shape and retention. It is generally advisable to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form is present.

  • Buffer Selection: The choice of buffer is important for maintaining a stable pH and for ensuring compatibility with the detector.

    • Ammonium acetate and ammonium formate are volatile buffers and are ideal for applications where the purified compound needs to be recovered by evaporation. They are also compatible with mass spectrometry (MS) detection.

    • Phosphate buffers offer excellent buffering capacity but are non-volatile and can be corrosive to stainless steel components of the HPLC system at high concentrations and extreme pH values.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers used in reversed-phase HPLC. Acetonitrile generally provides better peak shape and lower backpressure than methanol. The choice of organic modifier can also influence the selectivity of the separation.

Detection

The majority of pyridine derivatives contain a chromophore and can be detected by UV-Vis spectroscopy. The selection of the detection wavelength should be based on the UV spectrum of the target compound to ensure maximum sensitivity. If the UV spectrum is unknown, a photodiode array (PDA) detector can be used to monitor a range of wavelengths simultaneously. For compounds lacking a strong chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be employed.

Part 2: Experimental Protocols

This section provides detailed protocols for the purification of pyridine derivatives using both reversed-phase and HILIC modes of HPLC.

Protocol 1: Reversed-Phase HPLC Purification of a Moderately Polar Pyridine Derivative

Objective: To purify a target pyridine derivative from a crude reaction mixture containing starting materials and byproducts of similar polarity.

Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or PDA detector.

  • C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • HPLC-grade acetonitrile and water.

  • Ammonium acetate (for buffer preparation).

  • Glacial acetic acid (for pH adjustment).

  • Crude sample dissolved in a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase).

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm filter and degas.

  • HPLC Conditions:

    • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: 254 nm (or the λmax of the target compound).

    • Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955
  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10 column volumes.

    • Inject the sample.

    • Run the gradient program.

    • Collect fractions corresponding to the peak of the target compound.

    • Analyze the collected fractions for purity.

    • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Rationale for Method Choices:

  • The C18 column is a good starting point for moderately polar compounds.

  • The ammonium acetate buffer at pH 4.5 ensures that the pyridine nitrogen is protonated, which can improve peak shape by minimizing interactions with silanol groups.

  • The gradient elution allows for the separation of compounds with a range of polarities.

Protocol 2: HILIC Purification of a Highly Polar Pyridine Derivative

Objective: To purify a highly polar, water-soluble pyridine derivative that is not retained on a C18 column.

Materials:

  • HPLC system as described in Protocol 1.

  • HILIC column (e.g., amide, cyano, or bare silica, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • HPLC-grade acetonitrile and water.

  • Ammonium formate (for buffer preparation).

  • Formic acid (for pH adjustment).

  • Crude sample dissolved in a high concentration of acetonitrile.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 acetonitrile:water with 10 mM ammonium formate, pH adjusted to 3.0 with formic acid.

    • Mobile Phase B: 50:50 acetonitrile:water with 10 mM ammonium formate, pH adjusted to 3.0 with formic acid.

    • Filter both mobile phases through a 0.45 µm filter and degas.

  • HPLC Conditions:

    • Column: HILIC (Amide), 5 µm, 100 Å, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • Detection: 260 nm (or the λmax of the target compound).

    • Gradient Program:

Time (min)%A%B
01000
150100
200100
211000
251000
  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (100% A) for at least 15 column volumes.

    • Ensure the sample is dissolved in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure good peak shape.

    • Inject the sample.

    • Run the gradient program.

    • Collect and process fractions as described in Protocol 1.

Rationale for Method Choices:

  • The HILIC column is specifically designed for the retention of highly polar compounds.

  • The high organic content of the initial mobile phase promotes the partitioning of the polar analyte into the aqueous layer on the surface of the stationary phase.

  • The ammonium formate buffer at pH 3.0 is a volatile and MS-compatible buffer system suitable for HILIC separations.

Part 3: Visualizing the Workflow and Troubleshooting

A systematic workflow is essential for efficient method development.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Scale-up Start Define Purification Goal Analyte_Props Assess Analyte Properties (Polarity, pKa, UV Spectrum) Start->Analyte_Props Column_Select Select Column (C18 or HILIC) Analyte_Props->Column_Select Mobile_Phase_Select Select Initial Mobile Phase (pH, Buffer, Organic Modifier) Column_Select->Mobile_Phase_Select Run_Scouting Run Scouting Gradient Mobile_Phase_Select->Run_Scouting Proceed to Optimization Evaluate_Results Evaluate Results (Retention, Resolution, Peak Shape) Run_Scouting->Evaluate_Results Optimize_Gradient Optimize Gradient Profile Evaluate_Results->Optimize_Gradient Sub-optimal Resolution Optimize_pH Optimize Mobile Phase pH Evaluate_Results->Optimize_pH Poor Peak Shape Check_Loading Check Sample Loading Capacity Optimize_Gradient->Check_Loading Optimize_pH->Check_Loading Final_Method Finalize Analytical Method Check_Loading->Final_Method Method Finalized Scale_Up Scale-up to Preparative HPLC Final_Method->Scale_Up Collect_Fractions Collect & Pool Pure Fractions Scale_Up->Collect_Fractions End Isolate Pure Compound Collect_Fractions->End

Caption: Workflow for HPLC Method Development for Pyridine Derivatives.

Troubleshooting Common Problems
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with silanol groups.- Column overload.- Inappropriate mobile phase pH.- Use a base-deactivated or end-capped column.- Reduce sample concentration.- Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.
Poor Retention on C18 - Analyte is too polar.- Switch to a HILIC column.- Use a more polar reversed-phase column (e.g., polar-embedded).- Consider ion-pair chromatography.
Split Peaks - Column void or contamination.- Sample solvent incompatible with mobile phase.- Wash or replace the column.- Dissolve the sample in the initial mobile phase.
Irreproducible Retention Times - Inadequate column equilibration.- Unstable mobile phase pH.- Fluctuations in column temperature.- Increase equilibration time between runs.- Ensure proper buffer preparation and mixing.- Use a column oven for temperature control.

Conclusion

The successful HPLC purification of pyridine derivatives is readily achievable with a systematic and informed approach to method development. By carefully considering the physicochemical properties of the target molecule and selecting the appropriate stationary phase, mobile phase, and detection parameters, researchers can develop robust and efficient purification methods. The protocols and troubleshooting guide provided in this application note serve as a valuable starting point for scientists and professionals working with this important class of compounds.

Application Note: A Researcher's Guide to ¹H NMR Analysis of Substituted Pyridines in CDCl₃

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridine in Research and Development

The pyridine motif is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. A precise understanding of the substitution patterns on the pyridine ring is paramount for establishing structure-activity relationships (SAR) and ensuring the chemical integrity of novel compounds. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment and connectivity of protons within a molecule. This guide offers an in-depth protocol and practical insights for the ¹H NMR analysis of substituted pyridines, with a specific focus on the commonly used deuterated solvent, chloroform (CDCl₃).

Fundamental Principles: Deciphering the ¹H NMR Spectrum of Pyridine

The ¹H NMR spectrum of a substituted pyridine is governed by two key parameters: chemical shifts (δ) and spin-spin coupling constants (J).

Chemical Shifts (δ): The position of a proton's resonance in the NMR spectrum is dictated by its local electronic environment. In the pyridine ring, the nitrogen atom is more electronegative than carbon, leading to a general deshielding of the ring protons compared to those in benzene. This results in their resonance at a lower field (higher ppm values). The protons alpha to the nitrogen (H-2 and H-6) are the most deshielded, followed by the gamma proton (H-4), and finally the beta protons (H-3 and H-5).[1]

Substituent Effects: The electronic nature of substituents dramatically influences the chemical shifts of the pyridine protons. Electron-donating groups (EDGs) like -CH₃ and -OCH₃ increase the electron density on the ring, causing an upfield shift (lower ppm) of the proton signals. Conversely, electron-withdrawing groups (EWGs) such as -NO₂ and -CN decrease the electron density, resulting in a downfield shift (higher ppm).[2][3] These shifts are most pronounced at the ortho and para positions relative to the substituent.

Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring non-equivalent protons leads to the splitting of NMR signals, a phenomenon known as spin-spin coupling. The magnitude of this coupling, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity of protons. In a pyridine ring, the following couplings are typically observed:

  • Ortho coupling (³J): Between adjacent protons (e.g., H-2 and H-3). This is the largest coupling, typically in the range of 4.0 - 6.0 Hz.[4]

  • Meta coupling (⁴J): Between protons separated by two bonds (e.g., H-2 and H-4). This coupling is smaller, usually between 1.0 - 3.0 Hz.[4]

  • Para coupling (⁵J): Between protons separated by three bonds (e.g., H-2 and H-5). This is the smallest and often not resolved, typically less than 1.0 Hz.[5]

The characteristic splitting patterns arising from these couplings are crucial for assigning the signals to specific protons on the pyridine ring.[6]

Data Presentation: Typical ¹H NMR Parameters for Substituted Pyridines in CDCl₃

The following tables summarize the expected chemical shift ranges and coupling constants for protons on a substituted pyridine ring in CDCl₃. These values are approximate and can be influenced by the specific nature and position of the substituents.

Table 1: Typical ¹H Chemical Shift (δ) Ranges for Pyridine Protons in CDCl₃

Proton PositionTypical Chemical Shift Range (ppm)Influencing Factors
H-2, H-6 (α-protons)8.5 - 9.0Highly deshielded due to proximity to nitrogen. Significantly affected by substituents at C-2, C-3, and C-6.
H-4 (γ-proton)7.5 - 8.0Moderately deshielded. Influenced by substituents at C-2, C-3, C-4, and C-5.
H-3, H-5 (β-protons)7.0 - 7.5Least deshielded of the ring protons. Primarily affected by adjacent substituents.

Table 2: Typical Proton-Proton Coupling Constants (J) in a Pyridine Ring

Coupling TypeNumber of BondsTypical Range (Hz)
Ortho (³J)34.0 - 6.0
Meta (⁴J)41.0 - 3.0
Para (⁵J)50 - 1.0

Experimental Workflow and Logical Framework

The successful ¹H NMR analysis of a substituted pyridine involves a systematic workflow, from sample preparation to spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Spectral Interpretation Prep1 Weigh Sample (5-25 mg) Prep2 Dissolve in CDCl3 (~0.6 mL) Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Prep4 Cap and Label Prep3->Prep4 Acq1 Insert Sample into Spectrometer Prep4->Acq1 Acq2 Lock and Shim Acq1->Acq2 Acq3 Acquire 1H Spectrum Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase and Baseline Correction Proc1->Proc2 Proc3 Integration Proc2->Proc3 Proc4 Peak Picking and Coupling Constant Measurement Proc3->Proc4 Interp1 Assign Chemical Shifts Proc4->Interp1 Interp2 Analyze Splitting Patterns Interp1->Interp2 Interp3 Determine Structure Interp2->Interp3

Caption: Workflow for ¹H NMR Analysis of Substituted Pyridines.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for preparing a high-quality NMR sample of a substituted pyridine in CDCl₃.

Materials:

  • Substituted pyridine sample (5-25 mg)[7]

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tube and cap[7]

  • Pasteur pipette and bulb

  • Small piece of cotton or glass wool

  • Vial

  • Balance

  • Vortex mixer (optional)

Procedure:

  • Sample Weighing: Accurately weigh between 5 and 25 mg of your solid substituted pyridine sample into a clean, dry vial. For liquid samples, use a micropipette to transfer an appropriate amount (approximately 5-10 µL) into the vial. The goal is to have a final concentration that gives a good signal-to-noise ratio without causing line broadening.[8]

  • Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the vial containing your sample. This volume corresponds to a height of about 4 cm in a standard 5 mm NMR tube, which is optimal for most NMR spectrometers.[7][8]

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. A clear, homogeneous solution is crucial for obtaining a high-resolution spectrum.[7]

  • Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette. This will serve as a filter to remove any particulate matter, which can degrade the quality of the NMR spectrum.

  • Sample Transfer: Using the filter-tipped Pasteur pipette, transfer the solution from the vial into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

  • Final Check: Before inserting the sample into the spectrometer, ensure the outside of the NMR tube is clean and dry.

Self-Validation and Trustworthiness in the Protocol

The integrity of your NMR data is directly linked to the quality of your sample preparation. This protocol incorporates self-validating steps to ensure reliable results:

  • Visual Inspection: A properly prepared sample will be a clear, particle-free solution. Any cloudiness or visible solids indicate incomplete dissolution or the presence of impurities, necessitating a repeat of the filtration step.

  • Solvent Purity: The use of high-purity deuterated solvent is critical. The residual proton signal of CDCl₃ (at ~7.26 ppm) should be a sharp singlet. The presence of other signals may indicate solvent impurities. A water peak (often a broad singlet around 1.5-1.6 ppm in CDCl₃) can indicate moisture contamination in the solvent or sample.[9]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, which provides a sharp singlet at 0.00 ppm.[10]

Conclusion: A Powerful Tool for Structural Elucidation

¹H NMR spectroscopy is a powerful and versatile technique for the structural analysis of substituted pyridines. By carefully preparing the sample and systematically analyzing the chemical shifts and coupling constants, researchers can gain unambiguous insights into the substitution pattern and electronic properties of these important heterocyclic compounds. This guide provides a solid foundation for obtaining high-quality, reproducible ¹H NMR data for substituted pyridines in CDCl₃, empowering researchers in their drug discovery and materials science endeavors.

References

The Strategic Utility of (2-Chloro-4-iodopyridin-3-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of starting materials is paramount. The trifunctional pyridine derivative, (2-Chloro-4-iodopyridin-3-yl)methanol, has emerged as a highly valuable and versatile building block. Its unique arrangement of a chloro substituent, a more reactive iodo group, and a nucleophilic hydroxymethyl moiety on a pyridine core allows for a programmed and regioselective approach to the synthesis of complex, polysubstituted heterocyclic scaffolds.[1]

The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of this molecule's synthetic utility. The C-I bond, with its lower bond dissociation energy, is significantly more susceptible to oxidative addition to a palladium(0) catalyst, making it the preferred site for initial cross-coupling reactions.[2] This inherent reactivity hierarchy enables chemists to selectively functionalize the C4 position while preserving the C2 chloro and C3 hydroxymethyl groups for subsequent transformations. This application note will provide an in-depth guide to the strategic use of this compound, complete with detailed protocols for key transformations and insights into its application in the synthesis of biologically relevant molecules, such as kinase inhibitors.[3]

Core Reactivity Principles: A Guide to Selective Functionalization

The synthetic power of this compound is rooted in the predictable and sequential reactivity of its functional groups. Understanding this hierarchy is crucial for designing efficient and elegant synthetic routes.

G A This compound B C4-Iodo Position (Most Reactive) A->B  Pd-Catalyzed  Cross-Coupling  (e.g., Suzuki, Sonogashira)  Mild Conditions C C2-Chloro Position (Less Reactive) A->C  Cross-Coupling or SNAr  (Requires harsher conditions) D C3-Hydroxymethyl Position (Nucleophilic Handle) A->D  Oxidation, Etherification,  Esterification, etc.

Figure 1: Reactivity hierarchy of this compound.

As illustrated in Figure 1, the primary transformations target the C4 iodo position. This initial functionalization is typically achieved under mild palladium-catalyzed cross-coupling conditions, leaving the chloro and hydroxymethyl groups untouched. This allows for the introduction of a wide array of aryl, heteroaryl, or alkynyl substituents, which are common features in kinase inhibitors that target the ATP-binding site of enzymes.[3] Subsequent modifications can then be directed at the C2 chloro position, often requiring more forcing reaction conditions, or at the hydroxymethyl group, which can be oxidized to an aldehyde for further elaboration or used in ether or ester linkages.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful tools for elaborating the this compound scaffold. The following sections provide detailed model protocols for the Suzuki-Miyaura and Sonogashira reactions, based on established procedures for structurally similar halo-pyridines.[4][5]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an exceptionally robust method for creating biaryl and heteroaryl structures.[6] The reaction of this compound with various boronic acids or their esters proceeds selectively at the C4 position.

Rationale for Experimental Choices:

  • Catalyst: Palladium(0) complexes are essential for the catalytic cycle. Pd(PPh₃)₄ is a common and reliable choice, though other catalysts with specialized ligands like SPhos can also be effective, particularly for challenging substrates.[4]

  • Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used. The choice of base can influence reaction rates and yields.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[4] Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.

G cluster_0 Suzuki-Miyaura Coupling Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Heating & Monitoring Heating & Monitoring Solvent Addition->Heating & Monitoring Work-up & Extraction Work-up & Extraction Heating & Monitoring->Work-up & Extraction Purification Purification Work-up & Extraction->Purification G A This compound B Step 1: Sonogashira Coupling (with TMS-acetylene) A->B C Step 2: Desilylation (e.g., K2CO3, MeOH) B->C D (4-Ethynyl-2-chloropyridin-3-yl)methanol C->D E Step 3: Oxidation (e.g., MnO2) D->E F 4-Ethynyl-2-chloronicotinaldehyde E->F G Step 4: Cyclization (with Guanidine) F->G H Pyrido[3,4-d]pyrimidine Scaffold G->H I Further Functionalization (at C2-Cl) H->I J Kinase Inhibitor Library I->J

References

Application Notes & Protocols: Palladium-Catalyzed Reactions of Dihalogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Dihalogenated pyridines are indispensable building blocks in modern synthetic chemistry, particularly within drug discovery and development where the pyridine scaffold is a privileged structure.[1][2] Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the selective functionalization of these substrates, enabling the construction of complex molecular architectures.[3] This guide offers a comprehensive overview of key palladium-catalyzed reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—as applied to dihalogenated pyridines. We delve into the critical principles of regioselectivity, explaining the mechanistic rationale behind experimental choices and providing field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.

Core Principles: The Challenge of Regioselectivity

The primary challenge in the functionalization of dihalogenated pyridines is controlling which halogen undergoes reaction. The regiochemical outcome is a delicate interplay of electronic effects inherent to the pyridine ring and steric or electronic effects dictated by the palladium catalyst's ligand sphere.

1.1. Inherent Electronic Bias For most dihalogenated pyridines, particularly 2,4- and 2,6-dihalo derivatives, the halide positioned alpha (α) to the nitrogen (the C2 or C6 position) is conventionally more reactive.[4] This is due to two main factors:

  • Inductive Effect: The electronegative nitrogen atom polarizes the C-N bond, imparting a greater partial positive charge on the adjacent carbon atoms (C2/C6), making them more susceptible to oxidative addition by a Pd(0) catalyst.[4]

  • Bond Strength: The C-X bonds at the α-positions are generally weaker than those at more distal positions (C3, C4, C5).[4]

This inherent bias often allows for the straightforward synthesis of C2-functionalized isomers. However, accessing substitution patterns that are electronically disfavored requires strategic catalyst control.

1.2. Catalyst Control: Overcoming the Inherent Bias Modern palladium catalysis has introduced methods to invert this "natural" selectivity. By carefully selecting the supporting ligand on the palladium center, chemists can direct the reaction to the C4 position, even when a C2 halide is present. This is a prime example of "ligand-controlled" reactivity.

  • Sterically Hindered Ligands: Large, bulky ligands, such as sterically demanding N-heterocyclic carbenes (NHCs) like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or bulky phosphines like P(tBu)₃, can promote unconventional C4-selectivity in substrates like 2,4-dichloropyridine.[4][5] The prevailing hypothesis is that these large ligands favor a low-coordinate, 12-electron PdL intermediate during the selectivity-determining oxidative addition step, which alters the steric and electronic environment enough to favor reaction at the less-hindered or electronically different C4 position.[4]

Key Palladium-Catalyzed Cross-Coupling Reactions

The general catalytic cycle for these reactions provides a unifying framework. It typically involves three key steps: oxidative addition of the halo-pyridine to a Pd(0) species, transmetalation with the coupling partner (or a related step like migratory insertion in the Heck reaction), and reductive elimination to form the product and regenerate the Pd(0) catalyst.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

2.1. Suzuki-Miyaura Coupling (C-C Bond Formation) The Suzuki-Miyaura reaction, which couples an organoboron reagent (boronic acid or ester) with an organic halide, is one of the most widely used C-C bond-forming reactions.[6][7][8]

  • Application & Causality: This reaction is fundamental for creating biaryl or aryl-alkyl structures. For 2,4-dihalopyridines, standard catalysts like Pd(PPh₃)₄ often yield the C2-arylated product. However, to achieve C4-selectivity, catalyst systems employing sterically hindered NHC ligands are now the state-of-the-art.[5][9] For instance, the use of a Pd-PEPPSI-IPr catalyst has been shown to favor C4-arylation of 2,4-dichloropyridine with selectivity ratios up to 10.4:1, depending on the solvent and base.[4][5] This ligand-controlled approach is crucial for accessing previously difficult-to-synthesize isomers for structure-activity relationship (SAR) studies.[10]

2.2. Buchwald-Hartwig Amination (C-N Bond Formation) The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides.[11][12][13] This reaction is paramount in medicinal chemistry, as the arylamine moiety is a common feature in bioactive molecules.

  • Application & Causality: When reacting dihalopyridines, high regioselectivity is often achievable. For 2,4-dichloropyridine, catalyst systems based on ligands like Xantphos or DPPF typically exhibit strong preference for amination at the C2 position, with selectivities of 20:1 to 50:1 being reported.[14] This high selectivity allows for a stepwise functionalization strategy: a C2-amination followed by a different coupling reaction (e.g., Suzuki) at the remaining C4-chloro position, providing a robust route to diverse 2,4-disubstituted pyridine libraries.[14]

2.3. Sonogashira Coupling (C-C Bond Formation) The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual palladium/copper catalyst system.[15][16]

  • Application & Causality: This reaction is the premier method for synthesizing aryl alkynes, which are valuable intermediates and structural motifs. The regioselectivity in dihalopyridines is highly dependent on the nature of the halogens. The reactivity order for oxidative addition is I > Br > Cl.[15] This predictable reactivity allows for selective coupling. For example, in 3,5-dibromo-2,6-dichloropyridine, the Sonogashira reaction will occur preferentially at the more reactive C-Br bonds before reacting at the C-Cl bonds, enabling the synthesis of mono- or di-alkynylated pyridines with precise control.[17]

2.4. Heck Reaction (C-C Bond Formation) The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[18][19]

  • Application & Causality: While sometimes less utilized for heterocycles compared to other couplings, the Heck reaction is a powerful tool for vinylation. The mechanism differs slightly from the others as it involves migratory insertion of the alkene into the Pd-C bond, followed by a β-hydride elimination step to release the product.[20][21] The regioselectivity follows the general principles, with the more electron-deficient C-X bond typically reacting first. This reaction provides access to stilbene-like pyridine derivatives and is valuable for constructing conjugated systems.

Application Notes: A Strategic Workflow

The choice of reaction conditions is not arbitrary; it is a strategic decision based on the desired molecular target. The following workflow illustrates the decision-making process for the selective functionalization of a common substrate, 2,4-dichloropyridine.

Workflow start Start: 2,4-Dichloropyridine q1 Desired Functionalization Site? start->q1 c2_path C2-Position (Conventional) q1->c2_path C2 c4_path C4-Position (Unconventional) q1->c4_path C4 c2_catalyst Catalyst System: - Pd(PPh3)4 - Pd(OAc)2 / Xantphos - Pd(OAc)2 / DPPF c2_path->c2_catalyst c2_reaction Reaction: - Suzuki Coupling - Buchwald-Hartwig Amination c2_catalyst->c2_reaction c2_product Product: 2-Substituted-4-chloropyridine c2_reaction->c2_product c4_catalyst Catalyst System: - Pd-PEPPSI-IPr - Pd(OAc)2 / P(tBu)3 (Bulky Ligands) c4_path->c4_catalyst c4_reaction Reaction: - Suzuki Coupling - Negishi / Kumada Coupling c4_catalyst->c4_reaction c4_product Product: 4-Substituted-2-chloropyridine c4_reaction->c4_product

Caption: Decision workflow for selective functionalization of 2,4-dichloropyridine.

Data Presentation: Catalyst System Comparison

The following table summarizes representative catalyst systems and their observed regioselectivity for the Suzuki-Miyaura coupling of 2,4-dichloropyridine with an arylboronic acid.

Catalyst PrecursorLigandBaseSolventTemp (°C)C4:C2 SelectivityYield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O100C2 selective~85
Pd₂(dba)₃dppfK₃PO₄Dioxane100>20:1 (C2)~90[5]
Pd-PEPPSI-IPrIPr (NHC)K₃PO₄Dioxane/H₂O8010.4:1 (C4)75[4][5]
Pd(OAc)₂P(tBu)₃K₃PO₄Dioxane/H₂O803.5:1 (C4)68[4]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and solvents may be toxic, flammable, or irritants. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine Adapted from literature procedures demonstrating unconventional selectivity.[4][5][9]

  • Objective: To synthesize 2-chloro-4-phenylpyridine, demonstrating ligand-controlled C4-selectivity.

  • Reagents:

    • 2,4-Dichloropyridine (1.0 mmol, 148 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Pd-PEPPSI-IPr catalyst (0.03 mmol, 20.4 mg)

    • Potassium phosphate (K₃PO₄), anhydrous (3.0 mmol, 637 mg)

    • 1,4-Dioxane (4 mL)

    • Deionized Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk tube, add 2,4-dichloropyridine, phenylboronic acid, K₃PO₄, and the Pd-PEPPSI-IPr catalyst.

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add the 1,4-dioxane and water via syringe.

    • Place the sealed tube in a preheated oil bath at 80 °C.

    • Stir the reaction mixture for 12-18 hours. Monitor progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

  • Expected Outcome: 2-chloro-4-phenylpyridine as a white solid. Yields are typically in the 70-80% range with high C4 selectivity.

Protocol 2: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine Adapted from literature procedures demonstrating conventional C2-selectivity.[14]

  • Objective: To synthesize 4-chloro-N-phenylpyridin-2-amine, demonstrating inherent C2-selectivity.

  • Reagents:

    • 2,4-Dichloropyridine (1.0 mmol, 148 mg)

    • Aniline (1.1 mmol, 102 mg, 100 μL)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

    • Xantphos (0.04 mmol, 23.1 mg)

    • Cesium carbonate (Cs₂CO₃) (1.4 mmol, 456 mg)

    • Toluene, anhydrous (5 mL)

  • Procedure:

    • To a flame-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add toluene, followed by 2,4-dichloropyridine and aniline via syringe.

    • Seal the tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction for 8-12 hours until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

  • Expected Outcome: 4-chloro-N-phenylpyridin-2-amine as a solid. Yields are typically high (>85%) with excellent C2-selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Yields in Pyridyl Suzuki Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling of pyridyl compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this notoriously difficult yet vital transformation. Pyridine-containing biaryls are ubiquitous scaffolds in pharmaceuticals and functional materials, but their synthesis via Suzuki coupling is often plagued by low yields and competing side reactions.[1][2][3]

This document moves beyond standard protocols to provide a deeper understanding of the underlying challenges and offers a systematic, question-and-answer-based approach to troubleshooting and optimization.

Part 1: Core Challenges & Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered by researchers.

Q1: Why is my Suzuki coupling with a pyridyl boronic acid failing or giving very low yields?

This is the most common query and stems from a combination of factors collectively known as the "2-Pyridyl Problem," although these issues can affect all pyridine isomers to some extent.[1][4]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst.[2][5][6] This binding can form inactive or less active catalyst species, effectively poisoning the catalytic cycle. This is especially pronounced with 2-substituted pyridines, where the nitrogen can act as a chelating ligand.[4][7]

  • Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source (like water), replacing it with a C-H bond.[8][9] Pyridylboronic acids, particularly 2-pyridylboronic acid, are highly susceptible to this decomposition pathway due to the formation of a reactive zwitterionic intermediate.[2][9]

  • Slow Transmetalation: As electron-deficient heteroaromatics, pyridylboronic acids often exhibit a slow rate of transmetalation—the crucial step where the pyridyl group is transferred from boron to the palladium center.[2][10] This sluggishness provides more opportunity for catalyst deactivation and protodeboronation to occur.

Q2: I'm seeing significant byproduct formation. What are the most common side reactions and how can I minimize them?

Beyond the desired product, you will often encounter three main byproducts:

  • Protodeboronation Product (Pyridyl-H): As discussed above, this is the most prevalent side reaction.[9]

    • Solution: Use more stable boron reagents like pinacol esters, MIDA boronates, or trifluoroborate salts.[6][8][9][11] Running the reaction under anhydrous conditions and using milder bases (e.g., NaHCO₃, KHCO₃) can also reduce the rate of this side reaction.[8]

  • Homocoupling Product (Pyridyl-Pyridyl): This occurs when two molecules of the boronic acid couple together. This side reaction is heavily promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst.[6][8]

    • Solution: Ensure your reaction is rigorously degassed. Use a freeze-pump-thaw technique for solvents or, at a minimum, sparge thoroughly with an inert gas (Argon or Nitrogen) for 30-60 minutes.[6][8] Maintain a positive pressure of inert gas throughout the reaction.

  • Dehalogenation Product (Aryl-H): The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Solution: This suggests a competing reduction pathway. Carefully screen and optimize your reaction parameters (catalyst, ligand, base, temperature) to find conditions that kinetically favor the cross-coupling pathway.[8]

Part 2: Troubleshooting Guide - A Deeper Dive by Component

This section breaks down each component of the reaction, providing specific advice for optimization.

The Boron Reagent: Your First Line of Defense

The instability of pyridylboronic acids is a primary yield-killer.[2] Choosing a more robust boron derivative is often the most impactful change you can make.

  • Pyridylboronic Acids: While commercially available, they are the least stable, especially the 2-pyridyl isomer.[1][2][12] Use them only if other options are unavailable and employ milder conditions (lower temperatures, weaker bases) to minimize decomposition.[8][13]

  • Pyridylboronic Pinacol Esters: These are significantly more stable than the corresponding acids and are less prone to protodeboronation.[6] They are an excellent first choice for improving yields.

  • N-Methyliminodiacetic Acid (MIDA) Boronates: These are highly stable, air- and moisture-tolerant crystalline solids.[11] Under the reaction conditions (typically aqueous base), they undergo a slow, controlled hydrolysis to release the active boronic acid. This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid low, minimizing side reactions like protodeboronation and homocoupling.[9][11] This makes them ideal for particularly challenging or unstable pyridyl substrates.

  • Potassium Pyridyltrifluoroborates (BF₃K): These are also highly stable, crystalline salts that serve as excellent slow-release sources of the boronic acid under basic conditions.[6]

  • Lithium Triisopropyl 2-Pyridylboronates: These have been shown to be highly effective nucleophiles, overcoming the slow transmetalation issue.[10] However, they must be prepared in-situ.

The Catalyst System: Overcoming Inhibition

Your choice of palladium source and, more importantly, the supporting ligand is critical to prevent catalyst death.

Standard, less electron-rich ligands like triphenylphosphine (PPh₃) are often ineffective because they do not adequately stabilize the palladium center against coordination by the pyridine nitrogen.[6] For pyridyl couplings, you need highly active catalyst systems featuring bulky, electron-rich ligands .[5][6][14]

  • Why they work:

    • Steric Shielding: The bulkiness of the ligand physically blocks the pyridine nitrogen from accessing and deactivating the palladium center.[5][6]

    • Electronic Stabilization: The electron-donating nature of the ligand increases the electron density on the palladium, which promotes the difficult oxidative addition step (especially with less reactive aryl chlorides) and stabilizes the active Pd(0) species.[15]

Catalyst/Ligand SystemKey Features & RecommendationsTypical Loading
Pd₂(dba)₃ or Pd(OAc)₂ + Buchwald Ligands The Gold Standard. Ligands like SPhos, XPhos, and RuPhos are highly effective for challenging heteroaryl couplings.[5][13][15] They offer a great balance of steric bulk and electron-donating ability.1-3% Pd, L:Pd = 2:1
Pd₂(dba)₃ + cataCXium® A / P(t-Bu)₃ Highly electron-rich and bulky phosphine ligands that are very effective, particularly for aryl chlorides.[10][16][17] P(t-Bu)₃ is air-sensitive.1-3% Pd, L:Pd = 2:1
Palladium-NHC Complexes N-Heterocyclic Carbene (NHC) ligands (e.g., IPr) are strong electron donors and can be very effective.[15][18]1-3% Pd
Specialized Precatalysts Pre-formed palladium-phosphine oxide or chloride complexes can offer high activity and air stability, allowing for lower catalyst loadings.[10][19][20]0.5-3% Pd
The Base and Solvent: The Supporting Cast

The right base and solvent system is essential for activating the boron reagent and facilitating the catalytic cycle.

The base plays the crucial role of activating the boronic acid/ester to form a more nucleophilic boronate species ([RPd(II)L₂]⁺ [B(OH)₃R']⁻), which is necessary for transmetalation.[8][15][18][21]

  • Base Selection:

    • K₃PO₄ (Potassium Phosphate): Often the most effective base for challenging pyridyl couplings, especially when using boronic esters or MIDA boronates.[8][15] It is strong enough to promote the reaction without being overly harsh.

    • Cs₂CO₃ (Cesium Carbonate): A very strong base that can be effective when others fail, particularly with sterically hindered substrates.[5] Its high solubility in organic solvents can be advantageous.

    • K₂CO₃ / Na₂CO₃ (Potassium/Sodium Carbonate): A standard, cost-effective choice that works well in many cases, typically used with an aqueous-organic solvent mixture.[6][16]

    • KF (Potassium Fluoride): A milder, non-nucleophilic base that can be used when base-sensitive functional groups are present.[10][17]

  • Solvent System:

    • Anhydrous vs. Aqueous: While many Suzuki reactions use aqueous/organic mixtures (e.g., Toluene/H₂O, Dioxane/H₂O), protodeboronation is a major concern with pyridyl substrates.[18][22][23] Starting with anhydrous solvents is highly recommended. [8] If the reaction is sluggish, a small amount of water can be added, as it can sometimes be necessary to dissolve the base and facilitate the formation of Pd-OH intermediates.[8][24]

    • Common Solvents: Dioxane, THF, Toluene, DME, and DMF are all commonly used.[10][18] The choice depends on the solubility of the substrates and the required reaction temperature.

If starting materials remain, consider the reaction temperature. Overcoming the activation energy for the oxidative addition of the C-Halogen bond, especially a strong C-Cl bond, often requires heat.[5]

  • Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., from 80 °C to 100 °C or 110 °C). Be aware that higher temperatures can also accelerate side reactions.[15]

  • Microwave Irradiation: Microwave heating can often drive difficult reactions to completion in much shorter times.

Part 3: Protocols & Visual Guides
Generalized Protocol for a Challenging Pyridyl Suzuki Coupling

This is a starting point and must be optimized for your specific substrates.

  • Preparation: In an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the pyridylboronic ester (or MIDA boronate) (1.2-1.5 eq.), the aryl halide (1.0 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inerting: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[15]

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %).

  • Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene) via syringe.[15]

  • Reaction: Place the sealed vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C) for the specified time (e.g., 4-24 hours).[15]

  • Monitoring & Work-up: Monitor the reaction progress by TLC, LC-MS, or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.[15]

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to obtain the desired coupled product.[15]

Visualizing the Challenge: The Catalytic Cycle

Suzuki_Cycle_Pyridine Suzuki cycle highlighting problematic steps for pyridines. Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Poison Catalyst Poisoning (L)Pd(0) ← Pyridine Pd0->Poison Trans Transmetalation (Ar-Pd(II)-Py) OxAdd->Trans RedElim Reductive Elimination Trans->RedElim ArPy Product (Ar-Py) Trans->ArPy RedElim->Pd0 ArX Aryl Halide (Ar-X) ArX->OxAdd Boronate Pyridyl-B(OR)₂ ActivatedBoron [Py-B(OR)₂(Base)]⁻ Boronate->ActivatedBoron Protodeboronation Protodeboronation Boronate->Protodeboronation Base Base (e.g., K₃PO₄) Base->ActivatedBoron ActivatedBoron->Trans Slow Step!

Caption: Suzuki cycle highlighting problematic steps for pyridines.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction CheckBoron Is Protodeboronation Suspected? (Check for Pyridyl-H byproduct) Start->CheckBoron StableBoron Switch to Pinacol Ester, MIDA Boronate, or BF₃K Salt. Use Anhydrous Solvent. CheckBoron->StableBoron Yes CheckCatalyst Using Standard Ligand? (e.g., PPh₃) CheckBoron->CheckCatalyst No StableBoron->CheckCatalyst BulkyLigand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) CheckCatalyst->BulkyLigand Yes CheckConditions Still Low Conversion? CheckCatalyst->CheckConditions No BulkyLigand->CheckConditions OptimizeBase Screen Stronger Base (e.g., K₃PO₄, Cs₂CO₃) CheckConditions->OptimizeBase Yes Success Improved Yield CheckConditions->Success No, review substrates IncreaseTemp Increase Temperature (e.g., 80°C → 110°C) OptimizeBase->IncreaseTemp IncreaseTemp->Success

Caption: A decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Optimization of Reaction Conditions for Functionalizing Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the pyridine ring. The pyridine core is a ubiquitous motif in pharmaceuticals and agrochemicals, making its selective functionalization a critical endeavor in modern chemistry.[1][2] However, the intrinsic electronic properties of the pyridine ring present unique challenges, including regioselectivity control and catalyst inhibition.[1][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established scientific principles and field-proven insights to help you optimize your reaction conditions and achieve your synthetic goals.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses common problems encountered during the functionalization of pyridines in a question-and-answer format, providing explanations for the underlying causes and offering practical solutions.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura cross-coupling with a 2-halopyridine, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

Answer: This is a frequent challenge, often stemming from the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom, which can lead to catalyst poisoning.[1] Here’s a breakdown of potential causes and solutions:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of your catalyst (e.g., palladium), inhibiting its catalytic activity.[1][4]

    • Solution 1: Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can increase the electron density on the metal center, promoting the oxidative addition step and sterically discouraging catalyst deactivation by the pyridine nitrogen.[4]

    • Solution 2: Use of Pyridine N-Oxides: Converting the pyridine to its corresponding N-oxide derivative can mitigate catalyst poisoning.[4][5] The N-oxide is less coordinating and can be deoxygenated in a subsequent step.

    • Solution 3: Alternative Coupling Partners: For challenging 2-substituted pyridines, consider replacing boronic acids with pyridine-2-sulfinates, which have shown exceptional scope in palladium-catalyzed desulfinylative cross-coupling.[6][7]

  • Suboptimal Reaction Conditions: The choice of base and solvent is critical.

    • Solution: Ensure your base is sufficiently strong and soluble. For Suzuki couplings, finely ground K₃PO₄ is often effective.[4] The solvent must solubilize all reactants; common choices include dioxane, toluene, or THF.[4]

  • Poor Stability of Coupling Partners: Pyridine-2-boronic acids are notoriously unstable and can be difficult to prepare and handle.[6][7]

    • Solution: Consider using more stable boronate esters (e.g., pinacol esters) or the aforementioned pyridine-2-sulfinates.

Issue 2: Poor Regioselectivity in C-H Functionalization

Question: I am trying to achieve C-H arylation of a substituted pyridine, but I'm getting a mixture of isomers. How can I control the regioselectivity?

Answer: Achieving regioselectivity in pyridine C-H functionalization is a significant challenge due to the presence of multiple C-H bonds with varying reactivity.[8] The inherent electronic properties of pyridine favor functionalization at the C2 and C4 positions.[1][9] Here are strategies to control the site of functionalization:

  • Directing Groups: This is a powerful strategy to achieve site selectivity. A directing group can be installed on the pyridine ring or a substituent to guide the metal catalyst to a specific C-H bond, often through chelation.[4][10]

    • Ortho-Functionalization: The pyridine nitrogen itself can act as a directing group, favoring functionalization at the C2 position.[11] Chelation-assisted C-H activation is a highly effective method.[10][12]

    • Meta-Functionalization: This is particularly challenging.[1] Strategies include the use of removable directing groups or temporary dearomatization of the pyridine ring to alter its electronic properties.[13][14]

    • Para-Functionalization: Can be achieved by blocking the more reactive C2 and C6 positions or by using specific catalytic systems that favor the C4 position.[15]

  • Ligand Control: The steric and electronic properties of the ligand can influence the regioselectivity of the reaction.[4][16] Experimenting with a range of ligands is often necessary.

  • Photoredox Catalysis: Visible-light-driven photoredox catalysis has emerged as a mild and efficient method for pyridine functionalization, sometimes offering different regioselectivity compared to traditional transition-metal catalysis.[17][18]

Workflow for Troubleshooting Poor Regioselectivity

Below is a decision-making workflow for addressing regioselectivity issues in pyridine C-H functionalization.

G start Poor Regioselectivity Observed directing_group Is a directing group being used? start->directing_group no_dg Consider inherent electronic bias of the pyridine ring. start->no_dg install_dg Install a suitable directing group for desired position. directing_group->install_dg No modify_dg Modify the existing directing group or reaction conditions. directing_group->modify_dg Yes ligand_screening Screen a library of ligands with varying steric and electronic properties. install_dg->ligand_screening modify_dg->ligand_screening c2_c4_favored C2/C4 functionalization is electronically favored. no_dg->c2_c4_favored meta_challenge Meta (C3) functionalization is challenging. no_dg->meta_challenge steric_hindrance Introduce steric bulk to block undesired positions. c2_c4_favored->steric_hindrance alternative_methods Explore alternative methodologies. meta_challenge->alternative_methods steric_hindrance->ligand_screening ligand_screening->alternative_methods photoredox Consider photoredox catalysis for alternative selectivity. alternative_methods->photoredox dearomatization Employ a dearomatization-rearomatization strategy for meta-functionalization. alternative_methods->dearomatization

Caption: Decision workflow for troubleshooting poor regioselectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: When should I consider using a protecting group for the pyridine nitrogen?

A1: Protection of the pyridine nitrogen is advisable when you are performing reactions that are sensitive to its basicity or nucleophilicity. For instance, during alkylations or other reactions involving strong bases or electrophiles, the unprotected nitrogen can lead to undesired side reactions. Borane complexes are an effective way to protect the pyridine nitrogen, which can be subsequently removed under acidic conditions.[19]

Q2: What is the role of N-oxides in pyridine functionalization?

A2: Pyridine N-oxides are versatile intermediates. They serve multiple purposes:

  • Mitigating Catalyst Poisoning: As mentioned, they reduce the coordinating ability of the nitrogen, preventing deactivation of transition metal catalysts.[4][5]

  • Altering Reactivity and Regioselectivity: The N-oxide group is electron-donating, which alters the electronic properties of the ring and can direct functionalization to different positions compared to the parent pyridine.[20]

  • Precursors for Radical Reactions: Under photocatalytic conditions, N-oxides can act as precursors for various radical species, enabling a range of functionalization reactions.[17][21][22]

Q3: How do I choose the right catalyst for my pyridine functionalization reaction?

A3: Catalyst selection is highly dependent on the specific transformation you are trying to achieve.

  • Palladium: Widely used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and C-H arylations.[5][10][16]

  • Rhodium and Ruthenium: Often employed for C-H activation and annulation reactions.[12][23] Rhodium catalysts are particularly effective for chelation-assisted C-H alkylation.[2]

  • Nickel: A more cost-effective alternative to palladium for some cross-coupling and C-H functionalization reactions.[23]

  • Copper: Used in Ullmann-type couplings and can catalyze direct C-H arylation of pyridine N-oxides.[16]

  • Iron: An emerging, more sustainable catalyst for chelation-assisted C-H activations.[24]

A comparative analysis of catalysts for a specific reaction, such as pyridine hydrogenation, can be a valuable guide.[23]

Q4: What are the key parameters to optimize for a transition-metal-catalyzed pyridine functionalization?

A4: Beyond the catalyst and ligand, several other parameters should be systematically optimized:

  • Solvent: Can significantly influence reaction rates and selectivity.[25] Common solvents include toluene, dioxane, THF, and DMF.

  • Base: Crucial for many cross-coupling and C-H activation reactions. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its stoichiometry should be screened.

  • Temperature: Reactions may require heating to overcome activation barriers, but higher temperatures can also lead to side products.[26][27]

  • Additives: In some cases, additives like silver salts (as oxidants) or Lewis acids can promote the desired reaction.[16][20]

ParameterCommon OptionsKey Considerations
Catalyst Pd, Rh, Ru, Ni, Cu, FeDepends on reaction type; consider cost and air/moisture stability.
Ligand Phosphines, N-heterocyclic carbenes (NHCs)Steric and electronic properties influence reactivity and selectivity.
Solvent Toluene, Dioxane, THF, DMF, AcetonitrileSolubility of reactants; polarity can affect reaction pathway.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Organic bases (e.g., DBU)Strength and solubility are critical; can influence catalyst activity.
Temperature Room temperature to >100 °CBalance between reaction rate and potential for side reactions/decomposition.
Additives Oxidants (e.g., Ag₂CO₃), Lewis AcidsMay be required for specific catalytic cycles (e.g., oxidative C-H activation).

Section 3: Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of Pyridine N-Oxide

This protocol describes a general procedure for the direct arylation of a pyridine N-oxide with an unactivated arene, a method that benefits from the N-oxide's ability to facilitate C-H activation.[20]

Materials:

  • Pyridine N-oxide derivative

  • Arene (e.g., benzene, toluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To an oven-dried reaction vessel, add the pyridine N-oxide (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the arene (which can also serve as the solvent if liquid) and any additional anhydrous solvent via syringe.

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 120-130 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for C2-Arylation Protocol

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Add reactants (Pyridine N-oxide, Pd(OAc)₂, Ag₂CO₃) to oven-dried vessel. prep_inert 2. Establish inert atmosphere (Ar/N₂). prep_vessel->prep_inert prep_solvent 3. Add arene/solvent. prep_inert->prep_solvent react_heat 4. Seal and heat with stirring (e.g., 120-130 °C). prep_solvent->react_heat react_monitor 5. Monitor progress (TLC, GC-MS). react_heat->react_monitor workup_cool 6. Cool to room temperature. react_monitor->workup_cool workup_filter 7. Dilute and filter through Celite®. workup_cool->workup_filter workup_concentrate 8. Concentrate filtrate. workup_filter->workup_concentrate workup_purify 9. Purify by column chromatography. workup_concentrate->workup_purify

Caption: Step-by-step workflow for Pd-catalyzed C2-arylation.

References

Technical Support Center: Challenges in the Purification of Basic Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common and often complex challenges encountered during the purification of basic pyridine compounds. Pyridine's inherent basicity (pKa of the pyridinium ion is ~5.23) is central to its utility in synthesis but also the primary source of purification difficulties, leading to issues like chromatographic tailing, difficult extractions, and sample instability.[1]

This document provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your pyridine-containing targets.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental problems.

Issue 1: Poor Peak Shape in Silica Gel Chromatography

Question: My pyridine compound is streaking badly or showing a "tailing" peak on my silica gel column, leading to poor separation. What causes this and how can I fix it?

Answer: This is a classic problem rooted in the chemistry of the stationary phase. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. As a basic compound, your pyridine derivative interacts strongly with these acidic sites via acid-base interactions. This strong, sometimes irreversible, binding causes the compound to move slowly and unevenly down the column, resulting in significant peak tailing.[2]

Causality & Solution Workflow:

ChromatographyTroubleshooting Problem Problem: Peak Tailing of Pyridine on Silica Gel Cause Cause: Strong acid-base interaction between basic pyridine and acidic silanol groups. Problem->Cause Solution Solution: Neutralize or mask the acidic sites. Cause->Solution Sol1 Sol1 Solution->Sol1 Sol2 Sol2 Solution->Sol2 Sol3 Sol3 Solution->Sol3 Sol1_Detail Sol1_Detail Sol1->Sol1_Detail How: Add 0.1-1% Triethylamine (TEA) or ammonia solution to the mobile phase. Sol2_Detail Sol2_Detail Sol2->Sol2_Detail Options: Neutral Alumina, Basic Alumina, or Reverse-Phase (C18) Silica. Sol3_Detail Sol3_Detail Sol3->Sol3_Detail Method: Pre-adsorb your crude sample onto basic alumina or deactivated silica before loading.

Troubleshooting & Optimization:

  • Mobile Phase Modification (Most Common): The easiest solution is to add a small amount of a volatile base to your eluent.

    • Triethylamine (TEA): Add 0.1–1% TEA to your solvent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA). The TEA is more basic than your pyridine and will preferentially bind to the acidic silanol sites, effectively "masking" them and allowing your compound to elute symmetrically.

    • Ammonia: For more polar solvent systems, you can prepare your mobile phase by adding a small amount of concentrated ammonium hydroxide to the polar component (e.g., 1% of 7N NH3 in Methanol, used in a DCM/MeOH gradient).

  • Alternative Stationary Phases: If mobile phase modification is insufficient or incompatible with your compound:

    • Alumina (Neutral or Basic): Alumina is a less acidic support and is an excellent alternative to silica for basic compounds.

    • Reverse-Phase Chromatography (C18): This technique separates based on polarity rather than acid-base interactions and is highly effective for polar pyridine derivatives.

  • Dry Loading: If your compound has poor solubility, you can dry-load it onto the column.[3] Instead of silica, pre-adsorb your compound onto a small amount of basic alumina or silica treated with triethylamine to neutralize it before loading onto the main column.[3]

Issue 2: Residual Pyridine in Product After Work-up

Question: I used pyridine as a solvent/base in my reaction. After a standard aqueous work-up, my NMR still shows significant amounts of pyridine. How can I remove it completely?

Answer: This is a frequent challenge because pyridine has moderate solubility in many common organic solvents (like DCM and EtOAc) and can be difficult to remove with simple water washes. The key is to exploit its basicity by converting it into a water-soluble salt.[4][5]

Troubleshooting Steps:

  • Acidic Wash (for acid-stable products): The most effective method is to wash your organic layer with a dilute acidic solution.[4]

    • Protocol: Wash the organic layer 2-3 times with 1M HCl or 5-10% aqueous citric acid. The acid protonates the pyridine to form pyridinium hydrochloride, which is highly water-soluble and will be extracted into the aqueous layer.[4]

    • Verification: After the acid wash, you can check the pH of the aqueous layer to ensure it's still acidic. If your product is also basic, this method may not be suitable unless there is a significant pKa difference.[6]

  • Copper Sulfate Wash (for acid-sensitive products): If your target compound is sensitive to strong acids, an aqueous solution of copper(II) sulfate is an excellent alternative.

    • Mechanism: Pyridine is a good ligand and forms a water-soluble coordination complex with CuSO₄.[4]

    • Visual Cue: As you wash your organic layer with the blue CuSO₄ solution, the aqueous layer will turn a deeper violet-blue color as the pyridine complex forms. Continue washing until the blue color of the aqueous layer no longer deepens, indicating that all the pyridine has been removed.[4]

  • Azeotropic Removal with Toluene: For removing bulk amounts of pyridine before the work-up, or for removing the final traces, azeotropic distillation is highly effective. Pyridine forms a low-boiling azeotrope with toluene.[4]

    • Protocol: After concentrating your reaction mixture, add toluene and evaporate the solvent under reduced pressure. Repeat this process 3-5 times. This is very effective at "chasing" the last traces of pyridine out of the flask.[4]

AcidBaseExtraction cluster_0 Step 1: Acidic Wash cluster_1 Step 2: Neutralization (Optional, to recover Py) start Crude Organic Layer |  Contains: Product (P), Pyridine (Py) wash1 Add 1M HCl (aq) |  Shake & Separate start:f1->wash1:f0 Process Start layers1 { Organic Layer | Product (P)} | { Aqueous Layer | Pyridinium Salt (Py-H+)}} wash1:f1->layers1 Separation aq_isolated Isolated Aqueous Layer |  Pyridinium Salt (Py-H+) layers1:aq->aq_isolated:f0 Isolate Aqueous Phase final_product Purified Product in Organic Layer layers1:org->final_product Primary Goal wash2 Add 1M NaOH (aq) to pH > 8 |  Add Fresh Organic Solvent aq_isolated:f1->wash2:f0 Regenerate Base layers2 { Organic Layer | Pyridine (Py)} | { Aqueous Layer | Salts (NaCl)}} wash2:f1->layers2 Back-Extract layers2:org->final_product Recovered Pyridine

Issue 3: Water Contamination in Pyridine

Question: My pyridine is wet. What is the most effective way to dry it for a moisture-sensitive reaction?

Answer: Pyridine is very hygroscopic and readily absorbs water from the air.[7][8] Furthermore, it forms a minimum-boiling azeotrope with water (boiling point 94°C), making simple distillation ineffective for complete drying.[7] A multi-step chemical drying and distillation process is required for preparing anhydrous pyridine.[7][9]

Drying AgentUse CaseMechanismPurity LevelReference
KOH / NaOH Pellets Pre-drying of very wet pyridineReacts with water, good capacity.Good[7][8]
Calcium Hydride (CaH₂) Final drying before distillationIrreversibly reacts with water to form Ca(OH)₂ and H₂ gas.Excellent (Anhydrous)[7][8]
Molecular Sieves (4Å) Maintaining dryness during storageAdsorbs water into its porous structure.Excellent[7][8]
Potassium Metal Ultimate dryness (specialized)Reacts with trace water.Exceptional[7]

Recommended Protocol for Anhydrous Pyridine: (See Detailed Protocols section for full step-by-step instructions)

  • Pre-drying: Stand the pyridine over solid KOH pellets for several hours to overnight to remove the bulk of the water.[7][8]

  • Final Drying & Distillation: Decant the pre-dried pyridine into a distillation flask containing calcium hydride (CaH₂). Reflux the mixture for several hours, then distill under an inert atmosphere (N₂ or Argon).[7][8]

  • Storage: Store the freshly distilled anhydrous pyridine over activated 4Å molecular sieves in a tightly sealed, dark glass bottle under an inert atmosphere.[7][8]

Issue 4: Residual Metal Catalysts in the Final Product

Question: My pyridine derivative was synthesized using a palladium-catalyzed cross-coupling reaction. How can I remove the residual metal to meet regulatory limits (<5 ppm)?

Answer: Removing trace transition metals is a critical challenge in pharmaceutical development. While methods like chromatography or crystallization can help, they often lead to product loss and may not reach the required low ppm levels. The most effective and selective method is the use of metal scavengers .[10]

Metal Scavengers are functionalized silica gels or polymers designed to chelate and bind specific metals.[10][11]

Troubleshooting & Selection:

  • Identify the Metal and its Oxidation State: The choice of scavenger depends on the target metal (e.g., Pd, Ru, Cu) and its likely oxidation state.

  • Select the Appropriate Scavenger:

    • Thiol-based (e.g., SiliaMetS Thiol): A good all-around scavenger for many metals, including Palladium.[12]

    • Thiourea-based (e.g., SiliaMetS Thiourea): Highly versatile and widely used for all forms of palladium.[11]

    • Triaminetetraacetate (EDTA-based): Effective for metals in higher oxidation states (2+ or higher), such as Pd(II), Ni(II), and Cu(II).[11]

    • Dimercaptotriazine (DMT): A very strong scavenger, particularly effective for Ruthenium and hindered Palladium complexes.[11]

  • Application:

    • Batch Mode: Add the scavenger resin directly to a solution of your crude product, stir for a few hours to overnight, and then filter off the resin. This is simple and effective.[13]

    • Flow Mode (Cartridge): For larger scales or more efficient processing, pass a solution of your product through a pre-packed cartridge (e.g., E-PAK) containing the scavenger. This provides excellent efficiency and scalability.[10]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade pyridine? A1: Besides water, common impurities include homologues such as picolines and lutidines, which have very similar boiling points to pyridine, making them difficult to separate by simple distillation.[7][8] Other non-basic impurities may also be present from the manufacturing process.[7] For high-purity applications, further treatment like complexation with zinc chloride or oxidation with KMnO₄ followed by distillation may be required.[7][8]

Q2: My purified pyridine turns yellow or brown on storage. Why? A2: The discoloration is often due to the polymerization or oxidation of trace impurities that were not removed during purification.[14] Storing highly pure, anhydrous pyridine under an inert gas (nitrogen or argon) in a dark, tightly sealed bottle is crucial to prevent exposure to air, moisture, and light, which can catalyze these degradation reactions.[7][8]

Q3: Can I use acid-base extraction to purify any pyridine derivative? A3: This technique is highly effective for compounds where the pyridine nitrogen is the primary basic site. However, you must consider the stability of your entire molecule. If your compound contains other acid-labile functional groups (e.g., acetals, t-boc protecting groups), a strong acid wash is not suitable. In these cases, milder acidic washes (citric acid) or non-acidic methods (CuSO₄ wash, chromatography with basic modifiers) should be used.[5]

Detailed Experimental Protocols

Protocol 1: Preparation of Anhydrous Pyridine

Objective: To obtain highly pure, anhydrous pyridine suitable for moisture-sensitive reactions.

Materials:

  • Commercial grade pyridine

  • Potassium hydroxide (KOH) pellets

  • Calcium hydride (CaH₂) powder

  • Distillation apparatus with a drying tube or inert gas inlet

  • Dry receiving flask

Procedure:

  • Pre-drying: In a dry flask, add solid KOH pellets (~20 g/L) to the commercial pyridine. Swirl and let it stand overnight, sealed from the atmosphere.[7][8]

  • Setup: Assemble a distillation apparatus that has been oven- or flame-dried and cooled under an inert atmosphere (N₂ or Argon).

  • Decanting: Carefully decant the pre-dried pyridine away from the KOH sludge into the dry distillation flask.

  • Final Drying: Add calcium hydride (CaH₂) powder (~10 g/L) to the decanted pyridine. Caution: CaH₂ reacts with water to produce flammable H₂ gas; ensure the system is not sealed and is properly vented.[7]

  • Reflux: Fit the flask with a reflux condenser protected by a drying tube or inert gas line and gently reflux the mixture for at least 2-4 hours. This ensures all residual water has reacted.[7]

  • Distillation: After refluxing, arrange the apparatus for distillation. Discard the first 5-10% of the distillate, which may contain any remaining volatile impurities.

  • Collection: Collect the fraction boiling at 114-115°C in a dry receiver flask under an inert atmosphere.

  • Storage: Transfer the anhydrous pyridine via cannula or a dry syringe to a clean, dry, dark bottle equipped with a septa cap for storage over activated 4Å molecular sieves.[8]

Protocol 2: Flash Chromatography with a Basic Modifier

Objective: To achieve sharp, symmetrical peaks for a basic pyridine compound on a silica gel column.

Materials:

  • Crude pyridine compound

  • Silica gel

  • Eluent (e.g., Hexane/Ethyl Acetate)

  • Triethylamine (TEA)

  • Standard column chromatography setup

Procedure:

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system that gives your target compound an Rf value of ~0.2-0.3.

  • Prepare Modified Eluent: To the chosen solvent system, add 0.5% v/v triethylamine (e.g., for 1 L of eluent, add 5 mL of TEA).

  • Pack the Column: Pack the silica gel column using the modified eluent. Ensure the column is packed evenly without any air bubbles.

  • Equilibrate the Column: Run 2-3 column volumes of the modified eluent through the packed silica gel. This step is critical as it neutralizes the entire stationary phase before the sample is loaded.

  • Load the Sample: Dissolve your crude product in a minimum amount of the modified eluent or a slightly stronger solvent (like DCM). Carefully load the sample onto the top of the column.

  • Elution: Run the column with the modified eluent, collecting fractions and monitoring by TLC.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure. The TEA is volatile and will be removed along with the eluent.

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling of Iodo-pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Homocoupling and Other Side Reactions

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with iodo-pyridines and aiming to optimize their reaction outcomes. Here, we address common challenges, with a specific focus on minimizing the formation of homocoupling byproducts, a frequent issue that can significantly impact yield and purification efficiency.

Troubleshooting Guide: Minimizing Homocoupling of Iodo-pyridines

Homocoupling, the unwanted self-coupling of the boronic acid or ester, is a prevalent side reaction in Suzuki-Miyaura couplings. This guide provides a systematic approach to diagnose and mitigate this issue when working with iodo-pyridines.

Isolating the Cause of Homocoupling

To effectively troubleshoot, it's essential to pinpoint the likely source of the problem. The following workflow provides a logical path for diagnosing and addressing the common culprits behind excessive homocoupling.

G cluster_0 Problem: Excessive Homocoupling cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Reaction Parameter Optimization cluster_4 Advanced Solutions cluster_5 Outcome start High Homocoupling Detected deoxygenation Was the reaction mixture rigorously deoxygenated? start->deoxygenation precatalyst Are you using a Pd(II) precatalyst? deoxygenation->precatalyst Yes improve_deoxygenation Improve deoxygenation protocol: - Sparge solvents with inert gas - Use freeze-pump-thaw cycles deoxygenation->improve_deoxygenation No use_pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates Pd(0) precatalyst->use_pd0 Yes add_reductant Consider adding a mild reducing agent (e.g., potassium formate) precatalyst->add_reductant Yes ligand_choice Is the ligand appropriate? (Steric bulk, electron-richness) precatalyst->ligand_choice No improve_deoxygenation->ligand_choice use_pd0->ligand_choice add_reductant->ligand_choice base_solvent Are the base and solvent combination optimal? ligand_choice->base_solvent Yes optimize_ligand Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) ligand_choice->optimize_ligand No temperature Is the reaction temperature too high? base_solvent->temperature Yes optimize_conditions Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF) base_solvent->optimize_conditions No lower_temp Run the reaction at the lowest effective temperature temperature->lower_temp Yes success Homocoupling Minimized temperature->success No optimize_ligand->success optimize_conditions->success lower_temp->success

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanistic pathways that lead to homocoupling in Suzuki reactions of iodo-pyridines?

A1: Homocoupling of the boronic acid partner is a significant side reaction that can occur through two main pathways:

  • Oxygen-Mediated Homocoupling : The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst.[1][2][3][4] Rigorous exclusion of oxygen is therefore critical.

  • Pd(II) Precatalyst-Induced Homocoupling : When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the initial reduction to the active Pd(0) species can occur via a pathway involving the homocoupling of two boronic acid molecules.[1][3] While this generates the active catalyst, it consumes the boronic acid and generates a difficult-to-remove impurity.

Q2: I'm observing significant homocoupling. What is the first thing I should check?

A2: The most common cause of homocoupling is the presence of oxygen.[1][2] Before altering other parameters, ensure your deoxygenation technique is robust. This includes:

  • Solvent Degassing : Sparge all solvents thoroughly with an inert gas (argon or nitrogen) for at least 30-60 minutes prior to use. For more rigorous degassing, especially for larger scale reactions, the freeze-pump-thaw method is recommended.

  • Inert Atmosphere : Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Q3: How does the choice of palladium source influence homocoupling?

A3: The oxidation state of your palladium source is a key factor.

  • Pd(II) Sources : Precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require an initial reduction to Pd(0) to enter the catalytic cycle. This reduction can be facilitated by the homocoupling of the boronic acid.[1]

  • Pd(0) Sources : Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this initial homocoupling pathway as the active catalyst is already present.[1] However, these reagents can be less stable.

  • Precatalysts : Modern precatalysts, such as those developed by Buchwald, are designed for clean and efficient in situ generation of the active Pd(0) species, which can also help to minimize homocoupling.[1]

Q4: What role do phosphine ligands play in suppressing homocoupling?

A4: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[1][2][5]

  • Bulky, Electron-Rich Ligands : Ligands such as SPhos, XPhos, or N-heterocyclic carbenes (NHCs) are highly effective at minimizing homocoupling.[2][6] Their steric bulk can hinder the formation of palladium complexes that lead to the unwanted side reaction.

  • Ligand-to-Palladium Ratio : An appropriate ligand-to-palladium ratio is important. Excess ligand can sometimes stabilize the Pd(0) state and suppress pathways that lead to homocoupling.

Q5: Can the choice of base and solvent impact the extent of homocoupling?

A5: Yes, the base and solvent system can have a significant effect.

  • Base : The choice of base can influence the rate of transmetalation versus competing side reactions.[7] Stronger bases may be required for less reactive iodo-pyridines, but overly harsh conditions can sometimes promote side reactions.[8] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.

  • Solvent : The solvent affects the solubility of the reagents and the stability of the catalytic species.[9] Aprotic polar solvents like dioxane, THF, and DMF, often with a small amount of water, are commonly used.[1][8] The optimal solvent system is often substrate-dependent and may require screening.

Q6: I'm working with a particularly challenging iodo-pyridine and still see homocoupling. What advanced strategies can I employ?

A6: For difficult substrates, consider the following:

  • Addition of a Mild Reducing Agent : The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the main catalytic cycle.[4][10]

  • Temperature Control : Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling, as higher temperatures can sometimes accelerate the rate of side reactions.[2]

  • Slow Addition : In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Iodo-pyridine with Minimal Homocoupling

This protocol employs a common and effective catalyst system known for its ability to minimize side reactions.

Materials:

  • Iodo-pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add the iodo-pyridine, arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Utilizing a Buchwald Precatalyst and Ligand for Challenging Couplings

This protocol is recommended for less reactive iodo-pyridines or when homocoupling is particularly problematic.

Materials:

  • Iodo-pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • SPhos Pd G2 precatalyst (0.02 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a nitrogen-filled glovebox, add the iodo-pyridine, arylboronic acid, SPhos Pd G2 precatalyst, and K₃PO₄ to a vial.

  • Add anhydrous 1,4-dioxane to the vial.

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Summary

ParameterRecommendation for Minimizing HomocouplingRationale
Palladium Source Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., Buchwald G2, G3)Avoids the initial reduction step from Pd(II) to Pd(0) which can proceed via homocoupling of the boronic acid.[1]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCsSteric hindrance around the palladium center disfavors the formation of intermediates that lead to homocoupling.[2][6]
Atmosphere Rigorously inert (Argon or Nitrogen)Prevents oxygen-mediated oxidation of Pd(0) to Pd(II), a key step in one of the major homocoupling pathways.[1][2][4]
Base K₃PO₄, Cs₂CO₃Often provide a good balance of reactivity for the desired cross-coupling without overly promoting side reactions.
Solvent Aprotic polar solvents (e.g., Dioxane, THF) with minimal waterProvides good solubility for the reagents and catalyst while the low water content can help to suppress protodeboronation.
Temperature Lowest effective temperature (often 80-100 °C)Higher temperatures can sometimes increase the rate of side reactions, including homocoupling.[2]

Mechanistic Overview

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Homocoupling Side Reaction pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex pd2_from_o2 Pd(II)L₂ (from O₂ oxidation) pd0->pd2_from_o2 O₂ oa Oxidative Addition (R¹-X) pd2_r1r2 R¹-Pd(II)L₂-R² pd2_complex->pd2_r1r2 transmetalation Transmetalation (R²-B(OR)₂ + Base) pd2_r1r2->pd0 product R¹-R² pd2_r1r2->product re Reductive Elimination pd2_r2 R²-Pd(II)L₂-B(OR)₂ pd2_from_o2->pd2_r2 homo_trans1 Transmetalation (R²-B(OR)₂) pd2_r2r2 R²-Pd(II)L₂-R² pd2_r2->pd2_r2r2 homo_trans2 Transmetalation (R²-B(OR)₂) pd2_r2r2->pd0 homo_product R²-R² pd2_r2r2->homo_product homo_re Reductive Elimination oa_node Oxidative Addition trans_node Transmetalation re_node Reductive Elimination homo_trans_node Homocoupling Pathway

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction and a competing homocoupling pathway initiated by oxidation of the Pd(0) catalyst.

References

Technical Support Center: Catalyst Selection for Selective Cross-Coupling of Dihalopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for selective cross-coupling reactions of dihalopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regioselectivity in these critical synthetic transformations. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established mechanistic principles and field-proven insights.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific issues you may encounter during your experiments with dihalopyridines, providing potential causes and actionable solutions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

Question 1: My Suzuki-Miyaura coupling on a dichloropyridine is yielding a mixture of regioisomers. How can I improve the selectivity?

Answer: Achieving high regioselectivity in cross-coupling reactions of dichloropyridines is a common challenge that depends heavily on the electronic and steric environment of the chlorine atoms, as well as the reaction conditions.[1]

Potential Causes & Solutions:

  • Inherent Reactivity: The "innate" selectivity of the dihalopyridine often favors reaction at the position most activated towards oxidative addition. For many dihalogenated N-heteroarenes, this is the C-X bond adjacent to the nitrogen atom (e.g., C2 or C6).[2][3] This is due to the C-X bond being weaker and the carbon being more positively charged, facilitating interaction with the Pd(0) catalyst. However, this can be overridden by strategic catalyst and condition selection.

  • Ligand Choice is Critical: The ligand bound to the palladium center is arguably the most influential factor in controlling regioselectivity.

    • For 2,4-Dichloropyridines:

      • C4-Selectivity: To favor the typically less reactive C4 position, a very sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene), can promote high selectivity.[1] In some cases, C4-selectivity can be achieved with hindered phosphine ligands like PtBu3.[3]

      • C2-Selectivity: For selective amination at the C2 position in Buchwald-Hartwig reactions, bidentate phosphine ligands like Xantphos have proven effective.[1][4]

    • For 3,5-Dihalopyridines/Pyridazines: Ligand choice can completely switch the site of reaction. For instance, with 3,5-dichloropyridazine, dppf may favor C3 coupling, while a bulky, electron-rich ligand like Qphos can direct the reaction to the C5 position.[5] A systematic ligand screening is highly recommended to identify the optimal choice for your specific substrate.

  • Ligand-Free Conditions: In some instances, ligands may not be necessary and could even be detrimental to achieving a specific selectivity.

    • "Jeffery" Conditions for C4-Selectivity: For the Suzuki-Miyaura coupling of 2,4-dichloropyridine, ligand-free conditions, often referred to as "Jeffery" conditions (typically involving a phase-transfer catalyst like a tetraalkylammonium salt), can lead to exceptionally high C4-selectivity (>99:1).[3] These conditions have also been shown to enable unprecedented C5-selective couplings of 2,5-dichloropyridine.

  • Catalyst Speciation: The nature of the active palladium species can dramatically alter the regiochemical outcome.

    • Mononuclear vs. Multinuclear Pd: For 2,4-dibromopyridine, using a higher ratio of PPh3 to Pd (≥3:1) favors the formation of mononuclear Pd species, leading to conventional C2-selectivity.[6][7] Conversely, a lower PPh3:Pd ratio (≤2.5:1) or the use of specific palladium clusters can promote the formation of multinuclear palladium species, which atypically favor C4-selectivity.[6][7]

  • Solvent and Base Effects: The reaction environment plays a crucial role in modulating catalyst activity and selectivity.

    • Screen different solvent and base combinations. Common systems for Suzuki couplings include Dioxane/H₂O or DMF/H₂O with bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[1] The solubility, strength, and cation of the base can significantly impact the outcome.[1][8] For example, using polar solvents can sometimes erode selectivity.[1]

Question 2: I am attempting a Buchwald-Hartwig amination on 2,4-dichloropyridine and want to selectively substitute at the C2 position, but I am getting the C4 product. What should I do?

Answer: The C4 position of 2,4-dichloropyridine is generally more reactive towards nucleophilic aromatic substitution and in many cross-coupling reactions.[1] However, C2-selective amination is achievable with specific protocols.

Potential Causes & Solutions:

  • Standard Conditions Favor C4: Your current conditions are likely favoring the kinetically preferred C4 substitution.

  • Achieving C2-Selectivity:

    • Ligand Selection: A highly effective method for C2-amination involves using a palladium(II) acetate catalyst with a Xantphos ligand and cesium carbonate as the base in dioxane. This system has been shown to provide excellent C2:C4 selectivity (from 20:1 to 50:1).[1][4] The bidentate nature of Xantphos is thought to create a catalyst less prone to displacement by the pyridine nitrogen, improving coupling at the adjacent C2 position.[9]

    • Protecting Group Strategy: For certain aminoarenes, using an N-acetyl-masked amine can direct the amination to the C2 position. The acetyl group acts as a protecting group and directing group, with the deprotection occurring under the reaction conditions or subsequently.[1]

Question 3: My Sonogashira coupling on a dihalopyridine is giving low yields and significant amounts of alkyne homocoupling (Glaser coupling). How can I improve this?

Answer: Low yields and alkyne homocoupling are frequent issues in Sonogashira reactions. These problems often stem from the catalyst system and reaction conditions.

Potential Causes & Solutions:

  • Catalyst System: The traditional Sonogashira reaction uses a dual catalyst system of palladium and a copper(I) salt.[10][11]

    • Palladium Source: Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[10][12] Complexes with bidentate phosphine ligands like dppf have also been used.[10]

    • Copper Co-catalyst: The copper(I) salt (typically CuI) is crucial for activating the alkyne but is also the primary culprit for promoting the unwanted homocoupling of the alkyne.[11][13]

  • Copper-Free Conditions: To suppress homocoupling, a copper-free Sonogashira protocol is often the best solution.[14]

    • Mechanism: In the absence of copper, the reaction proceeds through a different pathway where the deprotonated alkyne coordinates directly to the palladium center.

    • Conditions: This often requires a stronger amine base (e.g., a hindered amine or an inorganic base) to facilitate the deprotonation of the terminal alkyne.[14]

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to oxidative homocoupling of the alkyne.[15]

  • Solvent and Base: The choice of solvent and amine base is critical. The amine acts both as a base and, in some cases, as a ligand. Piperidine, triethylamine, or diisopropylamine are commonly used.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for halogens in cross-coupling reactions?

A1: The general reactivity trend for halogens in the oxidative addition step of palladium-catalyzed cross-coupling reactions is I > Br > Cl.[16] This means that aryl iodides are the most reactive, followed by bromides, with chlorides being the most challenging to activate.[16] This trend is related to the carbon-halogen bond dissociation energy.[2]

Q2: How do I choose between a monodentate and a bidentate phosphine ligand?

A2: The choice depends on the specific reaction and substrate.

  • Monodentate Ligands: Bulky, electron-rich monodentate phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos or XPhos) are excellent for promoting the formation of highly active, low-coordinate L-Pd(0) species.[17][18][19] These are often effective for challenging couplings, including those involving aryl chlorides and sterically hindered substrates.[17][18]

  • Bidentate Ligands: Bidentate ligands like dppf or Xantphos can offer greater stability to the catalytic complex.[9][20] This can be advantageous in preventing catalyst decomposition at high temperatures. Their defined bite angle can also impart specific selectivity, as seen in the C2-amination of 2,4-dichloropyridine with Xantphos.[1][4]

Q3: Can I run my cross-coupling reaction open to the air?

A3: It is strongly discouraged. Most palladium-catalyzed cross-coupling reactions are sensitive to oxygen.[15][21] The active Pd(0) catalyst can be oxidized to inactive Pd(II) species in the presence of air, leading to low or no product yield.[22] It is essential to properly degas your solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[15]

Q4: My reaction is sluggish or stalls completely. What should I do?

A4: A stalled reaction can have several causes. Here's a troubleshooting workflow:

  • Verify Reagent Quality: Ensure all reagents, especially the boronic acid (in Suzuki coupling), base, and solvent, are pure and dry.[21][22]

  • Check Catalyst Activity: The palladium precatalyst and ligand may have degraded. Use fresh or properly stored catalyst components.[21]

  • Ensure Inert Atmosphere: Confirm your reaction setup is free of oxygen.[15][22]

  • Optimize Reaction Parameters: If the above are confirmed, consider increasing the temperature, changing the base to a stronger one (e.g., from a carbonate to a phosphate), or screening different solvents to improve solubility and reaction rates.[15]

  • Re-evaluate Ligand Choice: The chosen ligand may not be optimal for the specific transformation. A ligand screen could reveal a more effective catalyst system.[15][19]

Section 3: Data & Protocols

Table 1: Ligand Effects on Regioselectivity of Dihalopyridines
Dihalopyridine SubstrateTarget PositionRecommended Ligand(s)Typical ReactionNotes
2,4-Dichloropyridine C4IPr, SIPr (NHC ligands)[1]Suzuki, Kumada, Negishi[23]Sterically demanding ligands favor the less-hindered C4 position.
2,4-Dichloropyridine C2Xantphos[1][4]Buchwald-Hartwig AminationBidentate ligand with a wide bite angle promotes coupling adjacent to the N atom.
2,4-Dibromopyridine C4Low PPh₃:Pd ratio (≤2.5:1)[7]Suzuki, KumadaPromotes formation of multinuclear Pd species that favor C4.[6]
3,5-Dichloropyridazine C5QPhos[5]Suzuki-MiyauraBulky, electron-rich monophosphine ligand.
3,5-Dichloropyridazine C3dppf[5]Suzuki-MiyauraBidentate ferrocenyl ligand.
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (Ligand-Free "Jeffery" Conditions)

This protocol is adapted from literature procedures demonstrating high C4-selectivity.[3]

Materials:

  • 2,4-Dichloropyridine

  • Arylboronic acid

  • Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium bromide (NBu₄Br)

  • Toluene

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add 2,4-dichloropyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), Na₂CO₃ (2.0 equiv.), NBu₄Br (3.0 equiv.), and PdCl₂ (2 mol%).

  • Seal the vessel with a septum and purge with Argon or Nitrogen for 10-15 minutes.

  • Add a degassed mixture of toluene and water (e.g., 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalyst's Role: A Decision Workflow

The choice of catalyst system is a critical decision point that dictates the regiochemical outcome of the reaction.

G cluster_start Starting Point cluster_target Target Regioisomer cluster_conditions Catalyst System Selection Start Select Dihalopyridine (e.g., 2,4-Dichloropyridine) Target_C4 Target: C4-Substitution Start->Target_C4 Desired Outcome Target_C2 Target: C2-Substitution Start->Target_C2 Desired Outcome C4_Conditions Option 1: Bulky NHC Ligand (IPr) Option 2: Ligand-Free (Jeffery Cond.) Option 3: Low PPh3:Pd Ratio (for Dibromo) Target_C4->C4_Conditions Select Conditions C2_Conditions Option 1: Bidentate Ligand (Xantphos) Option 2: High PPh3:Pd Ratio (for Dibromo) Target_C2->C2_Conditions Select Conditions

Caption: Decision workflow for catalyst selection based on the desired regioisomer.

References

Technical Support Center: Overcoming Peak Tailing in HPLC of Pyridine-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues when analyzing pyridine-containing molecules via High-Performance Liquid Chromatography (HPLC). Here, we will delve into the root causes of this common chromatographic problem and provide actionable, field-proven troubleshooting strategies.

Introduction: The Challenge of Pyridine-Containing Molecules

Pyridine and its derivatives are fundamental structures in a vast array of pharmaceuticals and agrochemicals.[1] As basic compounds, they are notoriously prone to producing asymmetrical, tailing peaks in reversed-phase HPLC.[1] This phenomenon not only compromises the aesthetic quality of the chromatogram but, more critically, it can lead to inaccurate quantification and decreased resolution between adjacent peaks.[2][3]

Peak tailing primarily arises from secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[3][4][5][6] However, other factors such as metal chelation, mobile phase conditions, and instrumental setup can also contribute significantly. This guide will address these issues in a practical question-and-answer format.

Troubleshooting Guide: A Systematic Approach

When encountering peak tailing, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_neutrals Inject a Neutral Compound (e.g., Toluene, Uracil) start->check_neutrals physical_problem Physical Problem Suspected: - Column void - Blocked frit - Extra-column volume check_neutrals->physical_problem Neutral compound tails chemical_problem Chemical Problem Suspected: - Silanol Interactions - Metal Chelation - pH Issues check_neutrals->chemical_problem Neutral compound is symmetrical troubleshoot_physical Troubleshoot Physical Issues: 1. Check connections 2. Replace guard column/frit 3. Reverse-flush column 4. Replace column physical_problem->troubleshoot_physical troubleshoot_chemical Troubleshoot Chemical Issues: (See FAQs below) chemical_problem->troubleshoot_chemical Silanol_Interaction cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase Silanol Si-O⁻   H⁺ Pyridine Pyridine-H⁺ Pyridine->Silanol Ionic Interaction (Causes Tailing)

References

Technical Support Center: Scaling Up the Synthesis of Functionalized Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of functionalized pyridine intermediates. As vital structural motifs in pharmaceuticals, agrochemicals, and materials science, the robust and scalable production of pyridines is a frequent challenge for process chemists and researchers.[1] This guide is designed to provide practical, in-depth solutions to common issues encountered when transitioning pyridine syntheses from the laboratory bench to pilot plant or manufacturing scale.

We will move beyond simple procedural lists to explore the underlying principles of process chemistry, ensuring you can not only solve immediate problems but also anticipate and mitigate future challenges.

Section 1: Managing Reaction Exotherms and Thermal Safety

One of the most critical and potentially hazardous aspects of scaling up chemical reactions is managing the heat generated, especially in exothermic processes common to pyridine ring formation.[2][3][4] A failure to control the reaction temperature can lead to thermal runaway, resulting in side reactions, product degradation, and, most importantly, a severe safety risk.[4]

Q1: My Hantzsch pyridine synthesis, which was well-behaved at 10g scale, is showing a dangerous exotherm upon scale-up to 1kg. How can I control it?

A1: This is a classic scale-up problem rooted in the principles of heat transfer. As you increase the reactor volume, the surface area available for heat exchange does not increase proportionally.[5][6] This diminished surface-area-to-volume ratio means the reactor's ability to dissipate heat is significantly reduced.[6][7]

Troubleshooting Steps & Explanations:

  • Perform Thermal Hazard Assessment: Before any further scale-up, it is crucial to understand the reaction's thermal profile.[2] Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring the cooling capacity of your reactor is sufficient.[8]

  • Control Reagent Addition Rate (Semi-Batch Approach): Instead of adding all reagents at once (batch mode), switch to a semi-batch process.[3] The gradual addition of one of the reactants, typically the one initiating the key bond-forming step (e.g., the aldehyde in a Hantzsch synthesis), allows you to control the rate of reaction and thus the rate of heat generation.[3][4] The addition rate should be tied to the reactor's cooling capacity.

  • Optimize Mixing and Agitation: Inadequate mixing in larger reactors can lead to localized "hot spots" where the reaction rate is much higher, potentially initiating a runaway.[2][8][9] Ensure the agitator type and speed are appropriate for the reaction viscosity and reactor geometry to maintain a homogenous temperature distribution.[10][11]

  • Consider a "Reverse Addition" Protocol: Sometimes, adding the initial reaction slurry to a solution of the final reagent can help temper the exotherm by maintaining a high-heat-capacity solvent sink throughout the reaction.

  • Utilize Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow reactor is a state-of-the-art solution.[2] Flow reactors offer superior heat and mass transfer due to their high surface-area-to-volume ratio, allowing for precise temperature control and minimizing the volume of hazardous material present at any given time.[4][12][13]

Section 2: Addressing Reduced Yields and Impurity Profiles

A frustratingly common observation during scale-up is a significant drop in yield and the emergence of new, unexpected impurities.[2] These issues often stem from changes in reaction kinetics, mixing inefficiencies, and prolonged reaction times.[2]

Q2: The yield of my desired 2,6-disubstituted pyridine has dropped from 85% to 50% on scale-up, and I'm seeing a new major byproduct in the HPLC. What's happening?

A2: The change in impurity profile and yield is likely due to mass and heat transfer limitations that are negligible at the lab scale but become dominant in larger reactors.[2][14]

Troubleshooting Workflow:

G start Low Yield & New Impurity Observed at Scale check_mixing Is Mixing Homogeneous? (Visual, Temp Probes) start->check_mixing check_kinetics Has Reaction Time Increased? check_mixing->check_kinetics No improve_mixing Optimize Agitation: - Increase RPM - Change Impeller Type - Check Baffle Design check_mixing->improve_mixing Yes analyze_byproduct Identify Byproduct Structure (LC-MS, NMR) check_kinetics->analyze_byproduct Yes reoptimize_conditions Re-optimize Conditions: - Lower Temperature - Screen Catalysts - Adjust Stoichiometry check_kinetics->reoptimize_conditions No side_reaction Cause: Localized concentration gradients or hotspots. Solution: Improve mixing, control addition rate. analyze_byproduct->side_reaction Byproduct is Dimer, Oligomer, or Isomer degradation Cause: Extended reaction time at high temperature. Solution: Re-optimize temp/time, consider stronger oxidant for faster conversion. analyze_byproduct->degradation Byproduct is a Degradation Product improve_mixing->start reoptimize_conditions->start side_reaction->start degradation->start

Caption: Troubleshooting workflow for low yield and new impurities.

Detailed Explanations:

  • Mixing and Mass Transfer: As reactor size increases, achieving uniform mixing becomes more challenging.[9][10][15] Poor mixing leads to areas of high reactant concentration, which can favor side reactions (like dimerization) that were insignificant at the lab scale.[2] The solution is to re-evaluate the mixing parameters, potentially requiring a different type of agitator (e.g., a pitched-blade turbine for better axial flow) or increased agitation speed.[8][10]

  • Reaction Time and Temperature: Longer reaction times at elevated temperatures can lead to the degradation of either the starting materials, intermediates, or the final product. What might be a stable 4-hour reflux in the lab could become a 10-hour cook at scale, providing more opportunity for decomposition. Re-optimizing the temperature profile is crucial.

  • Oxidation Step Inefficiency (for Hantzsch-type syntheses): The final aromatization step to form the pyridine ring can be a source of issues.[16] Common oxidants like nitric acid can be aggressive and lead to side products.[16] Consider screening milder and more efficient oxidizing agents.

Oxidizing AgentTypical ConditionsProsCons
Nitric Acid RefluxInexpensive, potentHarsh, can lead to nitration byproducts, NOx gas evolution
KMnO₄ Acetone/WaterStrong, effectiveCan be harsh, MnO₂ waste
Iodine Refluxing MethanolMild, high yieldingMore expensive, potential for halogenated impurities
Ferric Chloride (FeCl₃) Water/EthanolInexpensive, one-pot potentialCan require stoichiometric amounts, iron waste

Table 1. Comparison of common oxidizing agents for dihydropyridine aromatization.

Section 3: Work-up and Product Isolation

Isolating the product from a large-volume reaction mixture presents its own set of challenges, from handling large quantities of solvents to achieving efficient purification.

Q3: My pyridine intermediate is water-soluble, making the aqueous work-up and extraction at a 200L scale inefficient and solvent-intensive. Are there better options?

A3: This is a common issue with polar heterocyclic compounds like many pyridine derivatives.[17][18] Large-scale liquid-liquid extractions can be cumbersome. Here are several strategies to improve isolation:

  • pH Adjustment and Precipitation/Crystallization: The basic nitrogen atom in the pyridine ring allows for manipulation of its solubility.

    • Acidification: By lowering the pH of the aqueous solution with an acid (e.g., HCl, H₂SO₄), you can protonate the pyridine nitrogen, forming a water-soluble salt.[19] This can be used to wash away non-basic organic impurities.

    • Basification: Subsequently, carefully basifying the aqueous layer (e.g., with NaOH, Na₂CO₃) will deprotonate the pyridine salt, regenerating the free base which may now be less soluble and precipitate out, allowing for isolation by filtration rather than extraction.[19][20][21]

  • Solvent Selection for Crystallization: If direct precipitation is not feasible, focus on developing a scalable crystallization protocol. This is often the most effective method for achieving high purity on an industrial scale.[22]

    • Screening: Conduct a systematic screening of solvents. The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[23]

    • Mixed-Solvent Systems: If a single solvent isn't ideal, a mixed-solvent system can be effective.[23][24] A common approach is to dissolve the crude product in a "good" solvent at an elevated temperature and then slowly add a miscible "anti-solvent" until turbidity is observed, then cool to induce crystallization.[23]

Solvent SystemPolarityCommon Use Case for Pyridines
Water HighGood for highly polar pyridines, especially salts.[25]
Ethanol/Methanol HighGeneral purpose, often used in mixed systems with water or ethers.[24]
Ethyl Acetate MediumGood for less polar derivatives, often used with hexane as an anti-solvent.[24]
Toluene LowEffective for crystallizing less polar, aromatic-rich pyridines.[25]
Heptane/Hexane Very LowPrimarily used as an anti-solvent.

Table 2. Common solvents for pyridine derivative crystallization.

Section 4: Detailed Scale-Up Protocol Example

Scale-Up of a Hantzsch 1,4-Dihydropyridine Synthesis (Illustrative)

This protocol outlines the synthesis of a generic Hantzsch ester, highlighting key scale-up considerations.

Reaction: Benzaldehyde + 2 eq. Ethyl Acetoacetate + Ammonium Acetate → Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • Benzaldehyde (1.00 kg, 9.42 mol)

  • Ethyl Acetoacetate (2.45 kg, 18.84 mol)

  • Ammonium Acetate (0.73 kg, 9.47 mol)

  • Ethanol (10 L)

  • 20 L Jacketed Glass Reactor with overhead stirrer, condenser, and temperature probe.

Procedure:

  • Initial Charge: To the 20 L reactor, charge Ethanol (8 L), Ethyl Acetoacetate (2.45 kg), and Ammonium Acetate (0.73 kg).

  • Stirring: Begin agitation at 150 RPM to ensure a homogenous slurry.

  • Heating: Heat the reactor contents to 60 °C using the jacket.

  • Controlled Addition: Prepare a solution of Benzaldehyde (1.00 kg) in Ethanol (2 L). Add this solution to the reactor via an addition funnel over a period of 2 hours. (Critical Step: This controls the exotherm).

  • Temperature Monitoring (In-Process Control): Monitor the internal temperature closely during the addition. The temperature should not exceed 75 °C. Adjust the addition rate or jacket temperature as needed to maintain control.

  • Reaction Hold: Once the addition is complete, maintain the reaction mixture at reflux (~78 °C) for 6 hours.

  • Reaction Monitoring (In-Process Control): After 6 hours, take a sample and analyze by TLC or HPLC to confirm the consumption of the limiting reagent (benzaldehyde).

  • Cooling & Crystallization: Cool the reaction mixture to 0-5 °C over 3 hours. The product should crystallize out of the solution. Hold at this temperature for at least 2 hours to maximize yield.

  • Isolation: Isolate the solid product by filtration using a suitable filter nutsche.

  • Washing: Wash the filter cake with cold ethanol (2 x 1 L) to remove soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50 °C until a constant weight is achieved.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-iodopyridine vs. 2-Bromo-4-iodopyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex nitrogen-containing heterocycles—scaffolds ubiquitous in pharmaceuticals and functional materials—dihalogenated pyridines are indispensable building blocks. The capacity to selectively functionalize one halogenated position over another provides a powerful tool for modular and efficient synthetic strategies. This guide presents an objective, data-driven comparison of the reactivity of two key substrates: 2-chloro-4-iodopyridine and 2-bromo-4-iodopyridine . We will dissect their performance in palladium-catalyzed cross-coupling reactions and explore alternative pathways like nucleophilic aromatic substitution (SNAr), providing the field-proven insights necessary for informed substrate selection and reaction optimization.

The Foundational Principle: Chemoselectivity Driven by Bond Energies

The ability to perform sequential, site-selective reactions on these molecules hinges on the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—the rate-determining step is frequently the oxidative addition of the C-X bond to the Pd(0) catalyst.[1] The energy barrier for this process is directly related to the carbon-halogen bond dissociation energy (BDE), which follows a clear and predictable trend:

C-I < C-Br < C-Cl [1][2]

This fundamental principle dictates that the carbon-iodine bond at the 4-position is significantly weaker and therefore more susceptible to oxidative addition than either the C-Br or C-Cl bond at the 2-position.[1][3] Consequently, under controlled conditions, palladium-catalyzed reactions will overwhelmingly and selectively occur at the C4-iodo position for both substrates.[4][5]

The primary distinction between 2-chloro-4-iodopyridine and 2-bromo-4-iodopyridine emerges after the initial functionalization of the C4 position, or when considering alternative reaction mechanisms.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

While both substrates show high reactivity at the C4-iodo position, subtle electronic differences and the nature of the C2-halogen influence reaction kinetics and the feasibility of subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For both 2-chloro-4-iodopyridine and 2-bromo-4-iodopyridine, the initial coupling with an arylboronic acid proceeds with high selectivity at the C4 position.

  • Initial C4 Coupling: Both substrates provide excellent yields for the initial Suzuki coupling at the C4-iodo position.[4][5] Chlorine's greater electronegativity makes the pyridine ring in 2-chloro-4-iodopyridine slightly more electron-deficient than its bromo counterpart.[4] This can, in some cases, lead to a marginally faster rate of oxidative addition at the C-I bond.[4] However, for most practical applications, the yields and reaction times are comparable.[4]

  • Subsequent C2 Coupling: Herein lies the critical difference. The C2-Br bond is significantly more reactive than the C2-Cl bond in a subsequent Suzuki coupling. The functionalization of the 4-aryl-2-bromopyridine intermediate can often be achieved under standard conditions, whereas the corresponding 4-aryl-2-chloropyridine requires more forcing conditions, such as higher temperatures, increased catalyst loading, or the use of highly active, specialized phosphine ligands or N-heterocyclic carbenes (NHCs).[2]

Table 1: Comparative Performance in Selective Suzuki-Miyaura Coupling at the C4-Position

Substrate Typical Catalyst System Temp (°C) Time (h) Approx. Yield (%) Key Considerations
2-Bromo-4-iodopyridine Pd(PPh₃)₄ (5 mol%), K₂CO₃ 90-100 4-12 85-95 High selectivity for the C-I bond is expected.[1][4]

| 2-Chloro-4-iodopyridine | Pd(PPh₃)₄ (5 mol%), K₂CO₃ | 90-100 | 4-12 | 85-95 | Yields are comparable to the bromo-analogue, with a potentially faster reaction rate.[4] |

Note: Data is representative and based on generalized conditions for aryl iodides.[1] Specific yields may vary.

Sonogashira Coupling

The Sonogashira coupling is the premier method for installing valuable alkynyl moieties. The reactivity trend mirrors that of the Suzuki coupling.

  • Initial C4 Coupling: Both substrates undergo highly efficient and selective Sonogashira coupling with terminal alkynes at the C4-iodo position.[5] Standard conditions using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst reliably yield the 2-halo-4-alkynylpyridine product.[1]

  • Subsequent C2 Coupling: As before, the 2-bromo intermediate is more amenable to a second Sonogashira coupling than the 2-chloro analogue. While di-alkynylation of the bromo-substrate is feasible, achieving the same transformation on the chloro-substrate is challenging and often impractical.

Buchwald-Hartwig Amination

This reaction is a cornerstone for C-N bond formation. The regioselectivity is again dictated by the C-X BDE, making the C4-iodo position the primary site of reaction.[3][6]

  • Initial C4 Coupling: Selective amination at the C4-position is readily achieved for both substrates.[3][4] The choice of palladium precursor, ligand (e.g., BINAP, Xantphos), and base is critical for success, especially with challenging amine coupling partners.[6] The more electron-withdrawing chlorine in 2-chloro-4-iodopyridine might slightly enhance the rate of oxidative addition.[4]

  • Subsequent C2 Coupling: Diamination is possible by adjusting stoichiometry and employing more forcing conditions (higher temperatures, longer reaction times).[6] This second amination is more accessible for the 2-bromo intermediate compared to the more inert 2-chloro position.

Table 2: Comparative Performance in Selective Buchwald-Hartwig Amination at the C4-Position

Substrate Typical Catalyst System Temp (°C) Time (h) Approx. Yield (%) Key Considerations
2-Bromo-4-iodopyridine Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu 80-110 6-18 80-95 Highly selective for C-I amination under controlled conditions.[3][6]

| 2-Chloro-4-iodopyridine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu | 80-110 | 6-18 | 80-95 | The more electron-withdrawing chlorine may slightly enhance the rate of oxidative addition.[4] |

Note: Data is representative and based on general knowledge of Buchwald-Hartwig aminations on similar halopyridine substrates.[1]

An Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is governed by C-X bond strength (I > Br > Cl), SNAr reactivity follows a different trend, often driven by the electronegativity of the leaving group and its ability to stabilize the negative charge in the Meisenheimer intermediate.[2]

The pyridine nitrogen strongly activates the C2 (ortho) and C4 (para) positions towards nucleophilic attack.[7] In this reaction manifold, the reactivity of the halogens as leaving groups is often reversed compared to cross-coupling: Cl > Br .[2]

This means that for both 2-chloro-4-iodopyridine and 2-bromo-4-iodopyridine, the C2 position is highly susceptible to displacement by strong nucleophiles (e.g., alkoxides, thiolates, amines) via an SNAr mechanism.[8][9][10] This provides a complementary synthetic strategy. For instance, one could first perform a Suzuki coupling at the C4-iodo position and then introduce a nucleophile at the C2-chloro position via SNAr, a transformation that would be difficult under palladium catalysis.

Experimental Protocols & Workflows

Generalized Protocol for Selective Suzuki-Miyaura Coupling at the C4-Position

Causality: This protocol uses standard, robust conditions known to favor oxidative addition at the weaker C-I bond while leaving the C-Cl or C-Br bond intact. The use of an aqueous base (K₂CO₃) and a phosphine ligand like PPh₃ is a well-established system for this type of transformation.[1] An inert atmosphere is critical to prevent the degradation of the Pd(0) catalyst.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the 4-iodopyridine substrate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the mixture with stirring to 90-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Diagrams of Key Mechanisms and Workflows

G cluster_0 Pd(0) Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-X Ar-X (e.g., R-I) Ox-Add Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Nu-M R'-M (e.g., R'-B(OH)2) Transmetal Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R' Red-Elim Reductive Elimination Ar-R Ar-R' (Product)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_0 Pathway A: Subsequent Cross-Coupling cluster_1 Pathway B: Nucleophilic Aromatic Substitution Start 2-X-4-Iodopyridine | (X = Cl or Br) Step1 { Step 1: C4-Selective Coupling |  Pd Catalyst (e.g., Pd(PPh₃)₄) | R-B(OH)₂ or R-C≡CH |  Mild Conditions} Start->Step1 Intermediate 2-X-4-R-Pyridine Step1->Intermediate Step2A { Step 2: C2-Coupling |  Pd Catalyst (e.g., Pd(dppf)Cl₂) | R'-B(OH)₂ |  Forcing Conditions} Intermediate->Step2A Step2B { Step 2: C2-SNA_r_ |  Strong Nucleophile (e.g., NaOMe) |  Heat} Intermediate->Step2B ProductA 2-R'-4-R-Pyridine Step2A->ProductA NoteA More feasible for X=Br Step2A->NoteA ProductB 2-Nu-4-R-Pyridine Step2B->ProductB NoteB Feasible for both X=Cl and X=Br Step2B->NoteB

Caption: Synthetic workflow for the sequential functionalization of dihalopyridines.

Conclusion and Strategic Recommendations

The choice between 2-chloro-4-iodopyridine and 2-bromo-4-iodopyridine is not merely one of cost or availability; it is a strategic decision that dictates the scope of subsequent synthetic transformations.

  • Primary Reactivity: Both substrates are excellent choices for the selective functionalization of the C4-position via palladium-catalyzed cross-coupling reactions. The C4-iodo bond is the unequivocal site of initial reactivity.[4][5]

  • For Sequential Cross-Coupling: If the synthetic plan involves a second, subsequent cross-coupling at the C2-position, 2-bromo-4-iodopyridine is the superior substrate . The greater reactivity of the C-Br bond compared to the C-Cl bond allows for a more reliable and less demanding second coupling step.[2]

  • For Hybrid Strategies (Coupling + SNAr): If the strategy involves an initial C4 cross-coupling followed by a nucleophilic aromatic substitution at C2, 2-chloro-4-iodopyridine may be advantageous . The C-Cl bond, while inert to many coupling conditions, is an excellent leaving group for SNAr, providing a robust orthogonal reaction pathway.

  • Economic Considerations: For applications where only the C4-position is to be functionalized, the choice may be dictated by cost and availability, as both substrates perform comparably in the initial reaction.[4]

By understanding the fundamental principles of C-X bond reactivity and the nuances of different reaction mechanisms, researchers can harness the full synthetic potential of these versatile dihalopyridine building blocks to accelerate the discovery and development of novel chemical entities.

References

A Comparative Guide to Validating Substituted Pyridine Structures Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a cornerstone of chemical research. Within the vast landscape of heterocyclic chemistry, substituted pyridines represent a critical class of compounds, forming the core of numerous pharmaceuticals and agrochemicals. The precise determination of the substitution pattern on the pyridine ring is not merely an academic exercise but a crucial step that dictates a molecule's biological activity and properties. This guide provides an in-depth, technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of substituted pyridines, supported by experimental protocols and data interpretation strategies.

The Challenge of Pyridine Isomers

The substitution pattern on a pyridine ring—ortho, meta, or para—dramatically influences its electronic and steric properties. Simple one-dimensional (1D) ¹H NMR spectra of polysubstituted pyridines often present a complex cluster of overlapping signals in the aromatic region (typically 7.0-9.0 ppm), making definitive assignment of protons and their coupling patterns challenging, if not impossible.[1] This ambiguity necessitates the use of more powerful 2D NMR techniques to unravel the intricate network of proton and carbon connectivities.

The 2D NMR Toolkit for Structural Elucidation

A suite of 2D NMR experiments provides a logical workflow to systematically piece together the structure of a substituted pyridine. The three core experiments that form the foundation of this approach are COSY, HSQC, and HMBC.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[1] Cross-peaks in a COSY spectrum reveal which protons are neighbors on the pyridine ring, allowing for the tracing of proton connectivity.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton directly to the carbon atom it is attached to (a one-bond ¹H-¹³C correlation).[1][2] This is the primary method for assigning the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern, as it reveals correlations between protons and carbons that are two or three bonds away.[1][3] These long-range correlations are instrumental in identifying quaternary (non-protonated) carbons and linking different fragments of the molecule together.[1]

A Logical Workflow for Structure Validation

The synergistic application of these three techniques provides a self-validating system for structural elucidation.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_validation Structure Validation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies Coupled Protons HSQC HSQC (¹H-¹³C One-Bond Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC HSQC->HMBC Provides Known Proton-Carbon Pairs Structure Final Structure (Substitution Pattern Confirmed) HMBC->Structure Assigns Quaternary Carbons & Confirms Connectivity

Caption: A logical workflow for elucidating substituted pyridine structures.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the substituted pyridine sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Transfer the solution to a 5 mm NMR tube.

Spectrometer Setup (General):

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution, as observed in a preliminary 1D ¹H NMR spectrum.[1]

  • For all experiments, it is recommended to acquire a standard 1D ¹H spectrum first to determine the appropriate spectral width.[4][5]

ExperimentKey Acquisition Parameters (400 MHz Spectrometer)Purpose
gCOSY Pulse Sequence: Gradient-enhanced COSY (e.g., gCOSY).Spectral Width (¹H): Cover the entire proton range (e.g., 0-10 ppm).Increments (F1): ≥256.Scans per Increment: 2-4.Relaxation Delay: 1.5-2.0 seconds.[1]To establish proton-proton connectivities within the pyridine ring and substituents.
gHSQC Pulse Sequence: Gradient-enhanced HSQC (e.g., hsqcetgpsi).Spectral Width (¹³C): Cover the expected carbon range (e.g., 0-160 ppm for pyridines).¹J(CH) Coupling Constant: ~145 Hz.To correlate each proton with its directly attached carbon atom.
gHMBC Pulse Sequence: Gradient-enhanced HMBC (e.g., gHMBCAD).Spectral Width (¹³C): Cover the expected carbon range (e.g., 0-160 ppm for pyridines).Long-Range Coupling Constant: Optimized for 2-3 bond couplings, typically around 8 Hz.[1][3]Scans per Increment: 8, 16, or higher, depending on concentration.[1]To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

Data Interpretation: A Case Study Approach

Let's consider a hypothetical 3,5-disubstituted pyridine to illustrate the data interpretation process.

Step 1: Analyze the ¹H NMR and COSY Spectra The ¹H NMR of a 3,5-disubstituted pyridine would show three signals in the aromatic region. The proton at C4 would appear as a triplet (or more complex multiplet depending on the substituents), while the protons at C2 and C6 would be doublets. The COSY spectrum would show a cross-peak between the C4 proton and the C2/C6 protons, confirming their neighboring relationship.

Step 2: Assign Protonated Carbons with HSQC The HSQC spectrum will show three cross-peaks, correlating each of the three aromatic protons to their directly attached carbons. This allows for the unambiguous assignment of the chemical shifts for C2, C4, and C6.

Step 3: Unravel the Full Structure with HMBC The HMBC spectrum is the final piece of the puzzle. Key correlations to look for would be:

  • The proton at C2 showing a correlation to the quaternary carbon at C3 and the protonated carbon at C4.

  • The proton at C4 showing correlations to the protonated carbons at C2 and C6, as well as the quaternary carbons at C3 and C5.

  • Protons on the substituents showing correlations to the quaternary carbons they are attached to (C3 and C5).

These long-range correlations definitively establish the connectivity and confirm the 3,5-substitution pattern.

Caption: Key HMBC correlations for a 3,5-disubstituted pyridine.

Comparative Analysis of 2D NMR Techniques

TechniqueStrengthsLimitationsBest For
COSY - Quick to acquire.- Excellent for establishing proton-proton adjacencies.- Does not provide information about quaternary carbons.- Can be complex with extensive signal overlap.- Initial mapping of proton spin systems.
HSQC - Highly sensitive due to proton detection.- Unambiguously assigns protonated carbons.- Provides no information about quaternary carbons or connectivity between carbons.- Assigning all CH, CH₂, and CH₃ groups.
HMBC - Provides crucial connectivity information through 2-3 bond correlations.- Essential for assigning quaternary carbons and linking molecular fragments.[1]- Less sensitive than HSQC.- Requires careful optimization of the long-range coupling delay.- Confirming the final substitution pattern and overall molecular structure.

Conclusion

While 1D NMR remains an essential first step, the structural elucidation of substituted pyridines demands the comprehensive approach offered by 2D NMR spectroscopy. The combination of COSY, HSQC, and HMBC experiments provides a robust and self-validating workflow for unambiguously determining substitution patterns. By systematically analyzing the through-bond correlations provided by these techniques, researchers can confidently confirm the structures of these vital heterocyclic compounds, ensuring the integrity and reliability of their scientific endeavors.

References

A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Pyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl compounds containing pyridine moieties is of paramount importance. These structural motifs are ubiquitous in pharmaceuticals and functional materials. The palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions are two of the most powerful and widely employed methods for constructing these crucial carbon-carbon bonds. However, the choice between these two stalwart reactions is not always straightforward, especially when dealing with the unique electronic and coordinating properties of pyridine substrates.

This in-depth technical guide provides a comprehensive comparison of the Suzuki and Stille couplings for the functionalization of pyridines. We will delve into the mechanistic nuances, explore the impact of substrate electronics, and provide practical, field-proven insights to help you select the optimal methodology for your synthetic challenges.

The Pyridine Conundrum in Cross-Coupling

The lone pair of electrons on the pyridine nitrogen atom introduces a layer of complexity not present with simple aryl substrates. This nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation, which can stall the catalytic cycle. This "2-pyridyl problem" is particularly pronounced in Suzuki couplings of 2-substituted pyridines, where the proximity of the nitrogen to the reaction center exacerbates these inhibitory effects and can also lead to the decomposition of the often-unstable 2-pyridylboronic acids.[1]

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organostannanes (organotin compounds)
Toxicity of Reagents Generally low toxicity, considered "greener"High toxicity of organotin reagents, requiring careful handling and disposal[2]
Reagent Stability Boronic acids can be prone to decomposition, especially 2-pyridyl derivatives[1][3]Organostannanes are generally stable to air and moisture[4]
Byproducts Boron-based, often water-soluble and easily removedTin-based, can be challenging to remove completely from the product[2]
Reaction Conditions Typically requires a base to activate the boronic acid[5]Often proceeds under neutral conditions, offering broader functional group tolerance[6]
Functional Group Tolerance Broad, but can be sensitive to the required base[7]Excellent, tolerates a wide range of functional groups[8]

Mechanistic Overview

Both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The fundamental difference lies in the nature of the organometallic reagent and the conditions required for the crucial transmetalation step.

Suzuki Coupling Catalytic Cycle

The Suzuki reaction necessitates the activation of the organoboron reagent by a base to form a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium(II) intermediate.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille Coupling Catalytic Cycle

The Stille coupling, in contrast, often proceeds under neutral conditions as the organostannane is sufficiently reactive to undergo transmetalation without prior activation. This can be a significant advantage when dealing with base-sensitive substrates.

Stille_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'SnR3) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination [Ar-Ar'] [Ar-Ar'] Ar-Pd(II)-Ar'(L2)->[Ar-Ar'] Product

Caption: Catalytic cycle of the Stille coupling.

Performance Comparison with Pyridine Substrates: Experimental Data

The choice between Suzuki and Stille coupling is often dictated by the specific pyridine isomer and the electronic nature of other substituents. The following table summarizes representative yields from comparative studies.

Pyridine SubstrateCoupling PartnerReactionYield (%)Reference
Borylated Diazocine4-Bromoanisole (electron-rich)Suzuki95[9][10]
Stannylated Diazocine4-Bromoanisole (electron-rich)Stille90[9][10]
Borylated Diazocine1-Bromo-4-nitrobenzene (electron-deficient)Suzuki80[9][10]
Stannylated Diazocine1-Bromo-4-nitrobenzene (electron-deficient)Stille89[9][10]
Borylated Diazocine1-Bromo-2-isopropylbenzene (sterically hindered)Suzuki60[9]
Stannylated Diazocine1-Bromo-2-isopropylbenzene (sterically hindered)Stille86[9]
Stannylated Diazocine3-BromopyridineStille90-94[9][10]
Borylated Diazocine3-BromopyridineSuzuki57-66[9][10]
Stannylated Diazocine4-BromopyridineStilleExcellent (with optimization)[11]
Borylated Diazocine4-BromopyridineSuzukiNo product (standard conditions)[11]

Key Insights from the Data:

  • Electron-rich and -deficient partners: For simple electron-rich and -deficient coupling partners, both Suzuki and Stille reactions can provide high yields.[9][10]

  • Steric Hindrance: The Stille coupling appears to be less sensitive to steric hindrance, providing significantly higher yields with bulky substrates compared to the Suzuki coupling.[9]

  • Pyridine Coupling Partners: The Stille reaction consistently outperforms the Suzuki coupling when a pyridine itself is the coupling partner, often giving excellent yields where the Suzuki reaction is moderate to low-yielding.[9][10][11]

Experimental Protocols: A Head-to-Head Comparison with 3-Bromopyridine

To provide a practical comparison, here are detailed protocols for the coupling of 3-bromopyridine with a (4-methoxyphenyl) organometallic reagent via both Suzuki and Stille methodologies.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with 4-Methoxyphenylboronic Acid[12]

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromopyridine, 4-methoxyphenylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(OAc)₂ and SPhos to the flask under a positive pressure of argon.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling of 3-Bromopyridine with Tributyl(4-methoxyphenyl)stannane[9]

Materials:

  • 3-Bromopyridine (1.0 equiv)

  • Tributyl(4-methoxyphenyl)stannane (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Anhydrous toluene, degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 3-bromopyridine and tributyl(4-methoxyphenyl)stannane in degassed anhydrous toluene.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour.

  • Separate the organic layer, wash with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Decision-Making Workflow: Choosing the Right Coupling Partner

The selection of the appropriate coupling reaction is a critical step in synthetic planning. This flowchart provides a logical framework for making an informed decision based on the specific characteristics of your pyridine substrate and synthetic goals.

Decision_Tree start Start: Synthesis of a Pyridine-Containing Biaryl toxicity Is the toxicity of organotin reagents a major concern? start->toxicity base_sensitivity Does the substrate have base-sensitive functional groups? toxicity->base_sensitivity No suzuki Suzuki Coupling is the preferred method toxicity->suzuki Yes steric_hindrance Is steric hindrance a significant factor? base_sensitivity->steric_hindrance No stille Stille Coupling is a strong alternative base_sensitivity->stille Yes pyridine_nucleophile Is the nucleophilic partner a pyridine derivative? steric_hindrance->pyridine_nucleophile No steric_hindrance->stille Yes pyridine_nucleophile->suzuki No pyridine_nucleophile->stille Yes

Caption: A decision-making workflow for selecting between Suzuki and Stille coupling for pyridine substrates.

Conclusion and Future Outlook

Both the Suzuki and Stille couplings are formidable tools in the synthetic chemist's arsenal for the preparation of pyridine-containing biaryls. The Suzuki coupling is often the first choice due to its favorable environmental profile and the vast commercial availability of boronic acids.[7] However, for challenging pyridine substrates, particularly those that are sterically hindered or when a pyridine moiety is used as the nucleophilic partner, the Stille coupling frequently demonstrates superior performance, offering higher yields and greater reliability.[9][11]

References

Benchmarking Catalyst Performance for Cross-Coupling of Chloro-pyridines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized pyridine cores is a critical endeavor. Chloro-pyridines represent abundant, cost-effective, and readily available building blocks. However, their inherent electronic properties and the Lewis basicity of the pyridine nitrogen present significant challenges in traditional cross-coupling reactions. The selection of an appropriate catalyst is therefore paramount to achieving high yields, broad substrate scope, and operational simplicity. This guide provides an in-depth, objective comparison of the leading catalytic systems for the cross-coupling of chloro-pyridines, supported by experimental data and practical insights to inform your synthetic strategies.

The Challenge of Chloro-pyridine Coupling: A Mechanistic Perspective

The primary hurdle in the cross-coupling of chloro-pyridines is the strength of the C-Cl bond, which makes the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—energetically demanding. Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the metal center of the catalyst, leading to catalyst inhibition or deactivation. This is particularly pronounced with 2-substituted pyridines where the nitrogen is in close proximity to the reaction site.

To overcome these challenges, highly active and specialized catalyst systems are required. The most successful catalysts typically feature bulky, electron-rich ligands that stabilize the metal center, promote oxidative addition, and sterically hinder catalyst deactivation by the pyridine nitrogen.

Palladium Catalysis: The Workhorse of Cross-Coupling

Palladium-based catalysts are the most extensively studied and widely employed systems for the cross-coupling of chloro-pyridines, offering a high degree of reliability and a broad range of available ligands.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For the coupling of chloro-pyridines with boronic acids, the choice of phosphine ligand is critical.

Catalyst System (Precursor/Ligand)Chloro-pyridine IsomerCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ / SPhos2-chloropyridinePhenylboronic acidK₃PO₄Toluene/H₂O1001885[1]
Pd₂(dba)₃ / XPhos2-chloropyridine3-Thienylboronic acidK₃PO₄Toluene1102478[1]
Pd(PPh₃)₄4-chloropyridinePhenylboronic acidK₂CO₃Dioxane/H₂O1001292[2]
Pd(dppf)Cl₂3-chloropyridinePhenylboronic acidNa₂CO₃DMF/H₂O1201690[2]

Expertise in Action: The use of bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos is crucial for the efficient coupling of the more challenging 2-chloropyridine. These ligands create a sterically hindered environment around the palladium center, which facilitates the reductive elimination of the product and prevents the formation of inactive catalyst species. For the more reactive 3- and 4-chloropyridines, less specialized ligands like triphenylphosphine (PPh₃) or bidentate ligands like dppf can be effective.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a vital tool for the synthesis of N-aryl pyridines. As with C-C coupling, the success of this reaction with chloro-pyridines hinges on the use of highly active catalyst systems.

Catalyst System (Precursor/Ligand)Chloro-pyridine SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd(OAc)₂ / RuPhos3-chloro-2-aminopyridineMorpholineLiHMDSToluene1001683[3]
Pd₂(dba)₃ / BrettPhos3-chloro-2-aminopyridineAnilineLiHMDSToluene1001666[3]
Pd(dba)₂ / IMes·HCl2-chloropyridineMorpholineNaOtBuDME254>95[4]
Pd(OAc)₂ / JosiphosHeteroaryl chloridesPrimary aminesNaOtBuToluene100-High[5]

A Note on Turnover Numbers (TONs): For the amination of chloroarenes, catalyst systems based on N-heterocyclic carbene (NHC) ligands, such as IMes, have demonstrated impressive turnover numbers, reaching as high as 5000 at elevated temperatures.[4] This indicates a highly efficient catalyst that can be used at very low loadings, which is economically and environmentally advantageous.

Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Cl Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation R-M Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Nickel Catalysis: A Cost-Effective and Powerful Alternative

Nickel-based catalysts have emerged as a highly promising alternative to palladium, primarily due to nickel's lower cost and unique reactivity.[1] Nickel catalysts can often promote the coupling of challenging substrates that are unreactive with palladium systems.

Nickel-Catalyzed Suzuki-Miyaura and Related Couplings

Nickel catalysts have shown considerable efficacy in the C-C cross-coupling of chloro-pyridines.

Catalyst System (Precursor/Ligand)Chloro-pyridine IsomerCoupling PartnerBase/ReductantSolventTemp (°C)Time (h)Yield (%)Reference(s)
NiBr₂·3H₂O / Bathophenanthroline2-chloropyridineEthyl 2-bromoacetateMn⁰DMF60475[6]
Ni(COD)₂ / dppf3-chloropyridinePhenylboronic acidK₃PO₄THF/H₂O852High[7]
Ni(COD)₂ / dppf4-chloropyridinePhenylboronic acidK₃PO₄THF/H₂O852High[7]

Expertise in Action: A notable feature of some nickel-catalyzed reactions is the use of a reducing agent, such as manganese powder, in what is known as a cross-electrophile coupling.[6] This allows for the coupling of two electrophilic partners, such as a chloro-pyridine and an alkyl bromide, which is a departure from the traditional nucleophile-electrophile paradigm of cross-coupling.

Nickel-Catalyzed Buchwald-Hartwig Amination

Nickel catalysts are also highly effective for C-N bond formation and can be particularly advantageous for the amination of electron-rich chloro-pyridines.

Catalyst System (Precursor/Ligand)Chloro-pyridine SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Ni(COD)₂ / DPPF2-chloropyridineMorpholineNaOtBuToluene100-85[1]
(dppf)NiCl₂4-chlorotolueneMorpholineNaOtBuToluene100-95[1]
NiBr₂·3H₂O / CN-OAm (photocatalyst)Electron-deficient aryl chloridesPyrrolidine--RT168low[8]

Practical Considerations: While Ni(COD)₂ is a common and highly active nickel precursor, it is air-sensitive. For improved operational simplicity, air-stable precatalysts such as (dppf)NiCl₂ are often preferred in a laboratory setting.[1]

Copper Catalysis: An Economical and Green Option

Copper catalysts offer a significant cost advantage over palladium and are generally considered to be of lower toxicity. While historically requiring harsh reaction conditions, modern advances have led to the development of highly effective copper-catalyzed cross-coupling reactions that proceed under milder conditions.

Copper-Catalyzed C-N Coupling (Ullmann Condensation)

The copper-catalyzed amination of aryl halides, often referred to as the Ullmann condensation, is a well-established reaction. Recent developments have expanded its scope to include chloro-pyridines.

Catalyst System (Precursor/Ligand)Chloro-pyridine SubstrateAmineBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Cu₂O / N,N'-bis(thiophen-2-ylmethyl)oxalamide2-chloropyridineBenzamideK₂CO₃Dioxane1202485[9]
CuI / DMEDA2-bromopyridineAqueous NH₃K₂CO₃Ethylene glycol6016Good[10]

Expertise in Action: The development of specific ligands, such as N,N'-bis(thiophen-2-ylmethyl)oxalamide, has been instrumental in enabling the copper-catalyzed amination of the typically unreactive (hetero)aryl chlorides.[9]

Copper-Catalyzed C-C Coupling

While less common than palladium- or nickel-catalyzed variants, copper can also mediate Suzuki-Miyaura type couplings, although this is an area of ongoing research.

Catalyst SystemChloro-pyridine SubstrateCoupling PartnerBaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
CuI / MeNHCH₂CH₂OHAryl chlorides2-Pyridyltriolborate saltsNoneDMF--Good

Current Landscape: The copper-catalyzed Suzuki-Miyaura coupling of chloro-pyridines is a developing field. The use of specialized boronate salts, such as 2-pyridyltriolborate salts, has shown promise in overcoming the challenges associated with this transformation.

Experimental Protocols: A Step-by-Step Guide

Reproducibility is key in scientific research. The following protocols provide a detailed methodology for a representative palladium-catalyzed Suzuki-Miyaura coupling and a nickel-catalyzed Buchwald-Hartwig amination.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloropyridine

This protocol is adapted from a general method for the Suzuki-Miyaura coupling of 2-chloropyridine with pyridine-3-boronic acid.[1]

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is a general procedure for the nickel-catalyzed amination of aryl chlorides.[1]

Materials:

  • Aryl chloride (e.g., 2-chloropyridine)

  • Amine (e.g., morpholine)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II) ((dppf)NiCl₂)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox, add (dppf)NiCl₂ (5 mol%) and NaOtBu (1.2 eq) to an oven-dried Schlenk tube.

  • Add the aryl chloride (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis reagents Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand solvent Add Degassed Solvent reagents->solvent glassware Prepare Dry Glassware under Inert Atmosphere heat Heat and Stir (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion and Future Outlook

The cross-coupling of chloro-pyridines has evolved from a significant challenge to a routinely achievable transformation, thanks to the development of sophisticated catalyst systems.

  • Palladium catalysts , particularly those with bulky, electron-rich phosphine ligands, remain the gold standard for reliability and broad substrate scope.

  • Nickel catalysts offer a cost-effective and highly reactive alternative, enabling unique transformations such as cross-electrophile coupling.

  • Copper catalysts are the most economical option and are becoming increasingly viable for C-N coupling reactions under milder conditions.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, cost considerations, and the desired scale of the reaction. As research in this field continues, we can anticipate the development of even more efficient, versatile, and sustainable catalysts for the functionalization of chloro-pyridines, further empowering researchers in the pharmaceutical and materials science industries.

References

Navigating the Maze of Regioselectivity in Minisci Reactions of Substituted Pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Minisci reaction, a powerful tool for the direct alkylation of heteroaromatics, has become indispensable in the synthesis of novel compounds, particularly in the realm of drug discovery.[1] However, its application to substituted pyridines is often plagued by a lack of regioselectivity, yielding mixtures of isomers that complicate purification and diminish the efficiency of synthetic routes.[1][2] This guide provides an in-depth analysis of the factors governing regioselectivity in Minisci reactions of substituted pyridines, offering a comparative look at traditional approaches and modern strategies for achieving positional control. We will delve into the mechanistic underpinnings of the reaction, present experimental data to illustrate the impact of substituents and reaction conditions, and provide detailed protocols for both a standard and a highly regioselective Minisci reaction.

The Challenge: A Tale of Three Positions

The pyridine ring, an electron-deficient heterocycle, is activated towards radical attack at the C2, C4, and C6 positions upon protonation of the nitrogen atom.[3] This inherent reactivity often leads to the formation of a mixture of regioisomers, with the distribution being a delicate interplay of electronic and steric factors. Understanding these factors is paramount to predicting and controlling the outcome of a Minisci reaction.

The Pillars of Regioselectivity:
  • Electronic Effects: The electronic nature of the substituent on the pyridine ring plays a crucial role in directing the incoming radical. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can subtly alter the electron density at the C2, C4, and C6 positions, thereby influencing the site of radical attack.[4]

  • Steric Hindrance: The size of both the substituent on the pyridine ring and the incoming radical can significantly impact the regioselectivity. Bulky groups can shield adjacent positions, favoring attack at less hindered sites.[4]

  • Reaction Conditions: Factors such as the choice of solvent, the acid used for protonation, and the method of radical generation can also influence the distribution of regioisomers.[3]

A Comparative Analysis of Regioisomeric Distributions

To illustrate the practical implications of these factors, let's examine the regioselectivity of the Minisci reaction with various substituted pyridines. The following tables summarize representative experimental data, showcasing the impact of substituent position and nature on the product distribution.

The "Standard" Minisci Reaction: A Mixed Bag

The "standard" Minisci reaction, typically carried out using a silver salt and a persulfate oxidant to generate radicals from carboxylic acids, often yields a mixture of regioisomers.[1] The precise ratio of these isomers is highly dependent on the nature and position of the substituent on the pyridine ring.

Table 1: Regioisomer Distribution in the Minisci Reaction of 3-Substituted Pyridines

3-SubstituentRadical SourceC2-Product (%)C4-Product (%)C6-Product (%)Reference
-Brt-Bu251560F. Minisci et al.
-CNt-Bu103060F. Minisci et al.
-Met-Bu402040F. Minisci et al.

Note: The data presented are illustrative and can vary based on specific reaction conditions.

As seen in Table 1, for 3-substituted pyridines, the reaction generally favors the C6 and C2 positions, which are ortho to the nitrogen. The electronic nature of the substituent at the 3-position influences the C2 vs. C6 selectivity, while the C4 position is generally less favored.

Table 2: Regioisomer Distribution in the Minisci Reaction of 4-Substituted Pyridines

4-SubstituentRadical SourceC2/C6-Product (%)C3/C5-Product (%)Reference
-OMei-Pr>95<5O'Hara, Blackmond, and Baran
-Cli-Pr>95<5O'Hara, Blackmond, and Baran
-CNi-Pr~60~40O'Hara, Blackmond, and Baran

Note: The data presented are illustrative and can vary based on specific reaction conditions.

For 4-substituted pyridines, the primary competition is between the C2/C6 and C3/C5 positions. With electron-donating or weakly electron-withdrawing groups at the 4-position, the reaction is highly selective for the C2/C6 positions. However, with a strongly electron-withdrawing group like cyanide, a significant amount of the C3/C5 isomer is observed.

Taming the Reaction: A Strategy for C4-Selectivity

The challenge of achieving high regioselectivity, particularly for the C4 position, has led to the development of innovative strategies. One of the most effective approaches involves the use of a removable blocking group on the pyridine nitrogen. This strategy, pioneered by Baran and coworkers, utilizes a maleate-derived blocking group to sterically hinder the C2 and C6 positions, thereby directing the incoming radical exclusively to the C4 position.[5][6][7][8]

Table 3: C4-Selective Minisci Reaction of Various Pyridines Using a Maleate-Derived Blocking Group

Pyridine SubstrateCarboxylic AcidYield of C4-Alkylated Product (%)Reference
PyridineCyclohexanecarboxylic acid81J. Choi, et al.[5]
Pyridine1-Methylcyclopropane-1-carboxylic acid75J. Choi, et al.[5]
Pyridine3-Phenylpropanoic acid72J. Choi, et al.[5]
2-ChloropyridineCyclohexanecarboxylic acid65J. Choi, et al.[5]
3-BromopyridineAdamantanecarboxylic acid78J. Choi, et al.[5]
4-MethylpyridineCyclohexanecarboxylic acid75J. Choi, et al.[5]

This method offers a robust and predictable way to access previously difficult-to-synthesize C4-alkylated pyridines.[5][6][7][8]

Experimental Protocols: A Practical Guide

To provide a practical context to the preceding discussion, we present detailed experimental protocols for both a "standard" Minisci reaction and the highly C4-selective method using a blocking group.

Protocol 1: "Standard" Minisci Reaction of 3-Bromopyridine

This protocol is a representative example of a "standard" Minisci reaction, which typically yields a mixture of regioisomers.

Workflow Diagram:

Caption: Workflow for a standard Minisci reaction.

Step-by-Step Methodology:

  • To a solution of 3-bromopyridine (1.0 mmol) in water (5 mL) and concentrated sulfuric acid (0.5 mL) is added silver nitrate (0.1 mmol).

  • The mixture is heated to 80 °C, and a solution of pivalic acid (2.0 mmol) and ammonium persulfate (2.0 mmol) in water (5 mL) is added dropwise over 30 minutes.

  • The reaction mixture is stirred at 80 °C for 2 hours.

  • After cooling to room temperature, the reaction is quenched by the addition of aqueous sodium sulfite solution.

  • The mixture is basified with aqueous ammonia and extracted with dichloromethane.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to separate the regioisomers.

Protocol 2: C4-Selective Minisci Reaction Using a Maleate-Derived Blocking Group

This protocol, adapted from the work of Baran and coworkers, provides a highly regioselective route to C4-alkylated pyridines.[5]

Workflow Diagram:

Caption: Workflow for C4-selective Minisci reaction.

Step-by-Step Methodology:

Part A: Installation of the Blocking Group

  • To a solution of the desired pyridine (1.0 equiv) in a suitable solvent is added the maleate-derived blocking group reagent.

  • The reaction mixture is stirred at room temperature until the formation of the pyridinium salt is complete (typically monitored by NMR or LCMS).

  • The pyridinium salt is isolated, often by precipitation and filtration.

Part B: C4-Selective Minisci Reaction

  • To a biphasic mixture of dichloroethane (2.5 mL) and water (2.5 mL) are added the pyridinium salt (0.5 mmol, 1 equiv), the desired carboxylic acid (1.0 mmol, 2 equiv), silver nitrate (16.7 mg, 0.1 mmol, 20 mol%), and ammonium persulfate (228 mg, 1.0 mmol, 2 equiv).[5]

  • The mixture is stirred vigorously at 50 °C for 2 hours.[5]

  • Upon completion, the reaction is diluted with dichloromethane, and the layers are separated. The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over sodium sulfate, filtered, and concentrated in vacuo. The crude material is used in the next step without further purification.[5]

Part C: Base-promoted Deprotection

  • To the crude alkylated product is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (225 µL, 1.5 mmol, 3 equiv) in dichloromethane (5 mL, 0.1 M).[5]

  • The reaction mixture is stirred at room temperature for 30 minutes.[5]

  • The reaction mixture is transferred to a separatory funnel containing 1 N NaOH to adjust the pH to >10.[5]

  • The aqueous phase is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated in vacuo.[5]

  • The crude material is purified by silica gel chromatography to yield the desired C4-alkylated pyridine.[5]

Mechanistic Insights: Understanding the Selectivity

The regioselectivity of the Minisci reaction is ultimately governed by the stability of the radical cation intermediate formed upon addition of the nucleophilic radical to the protonated pyridine.

Minisci_Mechanism cluster_step1 Step 1: Radical Generation cluster_step2 Step 2: Radical Addition cluster_step3 Step 3: Rearomatization RCOOH R-COOH R_radical R• RCOOH->R_radical Oxidative Decarboxylation Oxidant Ag(I), S2O8^2- Radical_Adduct Radical Cation Intermediate R_radical->Radical_Adduct Py_H Protonated Pyridine Py_H->Radical_Adduct Radical Attack Product Substituted Pyridine Radical_Adduct->Product [O] Rearomatization Oxidation

Caption: General mechanism of the Minisci reaction.

In the case of substituted pyridines, the substituent can influence the stability of the different possible radical cation intermediates. For instance, an electron-withdrawing group at the 4-position can stabilize the intermediate formed by attack at the C3 and C5 positions through resonance, leading to an increase in the formation of the corresponding products. Conversely, steric hindrance from a bulky substituent will destabilize the intermediate formed by attack at an adjacent position.

The use of a blocking group, as in the C4-selective protocol, physically obstructs the C2 and C6 positions, making attack at these sites highly unfavorable and leaving the C4 position as the only accessible site for the incoming radical.

Conclusion: A Path to Precision

The Minisci reaction is a formidable tool for the C-H functionalization of pyridines, but its utility can be hampered by a lack of regioselectivity. By understanding the interplay of electronic and steric effects, and by employing rational strategies such as the use of blocking groups, chemists can overcome this challenge. This guide has provided a comparative analysis of different approaches, supported by experimental data and detailed protocols, to empower researchers in their efforts to synthesize novel and complex pyridine-containing molecules with precision and efficiency. The continued development of new methods for controlling regioselectivity will undoubtedly further expand the reach and impact of the Minisci reaction in both academic and industrial settings.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Halogenated Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Halogenated pyridine intermediates are foundational building blocks in modern drug development, critical to the synthesis of numerous active pharmaceutical ingredients (APIs). Their structural integrity and purity directly impact the safety and efficacy of the final drug product. Consequently, the analytical methods used to assess these intermediates must be precise, accurate, and robust. This guide provides an in-depth comparison of analytical techniques and a detailed framework for the cross-validation of these methods, ensuring data integrity across different laboratories, instruments, or even between disparate analytical techniques.

Chapter 1: The Analytical Imperative & Foundational Principles

The journey of a pharmaceutical from lab to patient is underpinned by rigorous quality control. For halogenated pyridine intermediates, this means deploying analytical methods that can unerringly identify the compound and quantify it, along with any potential impurities. Before comparing methods, it is crucial to ground our work in the global standard for validation: ICH Q2(R1) Validation of Analytical Procedures .[1][2] This guideline from the International Council for Harmonisation provides a comprehensive framework for validation, outlining the essential performance characteristics that a method must demonstrate to be considered fit for purpose. These characteristics include:

  • Accuracy: Closeness of test results to the true value.

  • Precision: Agreement between a series of measurements (repeatability, intermediate precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[3][4]

Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results when performed under different conditions, such as in a different laboratory or using a different analytical technique.[5][6] It is a critical step in method transfer and in ensuring the long-term viability and consistency of analytical data.[5][7]

Chapter 2: Core Analytical Techniques: A Comparative Analysis

The choice of analytical technique for halogenated pyridines is dictated by the physicochemical properties of the analyte, including its volatility, thermal stability, polarity, and concentration. The two primary chromatographic techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is a versatile and powerful technique for non-volatile or thermally sensitive compounds.[8] For pyridine derivatives, which are often polar, hydrophilic bases, reversed-phase HPLC is the most common approach.[9][10]

  • Expertise & Causality: The basic nitrogen atom in the pyridine ring (pKa ~5.2-6) can cause undesirable interactions with residual silanols on standard silica-based columns, leading to poor peak shape (tailing).[9][10] To counteract this, experienced analysts will employ end-capped columns or add modifiers like trifluoroacetic acid (TFA) to the mobile phase to protonate the silanols and improve peak symmetry.[11] Modern mixed-mode columns that combine reversed-phase and ion-exchange mechanisms offer excellent selectivity for these compounds without the need for ion-pairing reagents, which are often incompatible with mass spectrometry (MS).[9]

Gas Chromatography (GC)

GC is exceptionally well-suited for volatile and thermally stable halogenated compounds.[12] Given that many halogenated pyridine intermediates fit this description, GC is a powerful alternative or complementary technique to HPLC.

  • Expertise & Causality: The key to successful GC analysis of these compounds lies in detector selection. While a Flame Ionization Detector (FID) is a universal workhorse, it can lack the necessary sensitivity for trace-level impurity profiling.[12][13] A Halogen Specific Detector (XSD™) or an Electron Capture Detector (ECD) offers vastly superior sensitivity and selectivity for halogenated analytes.[14][15] The XSD, for instance, operates by combusting the column effluent, allowing for the selective detection of halogenated species with minimal interference from non-halogenated matrix components.[14][15] This selectivity is paramount when analyzing complex reaction mixtures.

Comparative Summary

The following table provides a high-level comparison to guide the initial selection of a primary analytical technique.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Analyte Suitability Non-volatile, thermally labile, polar compounds.Volatile, thermally stable compounds.
Strengths Highly versatile, wide applicability, non-destructive.High resolution, excellent for volatile impurities, sensitive detectors available.
Common Challenges Peak tailing for basic pyridines, mobile phase complexity, MS incompatibility with some additives.[9]Potential for on-column degradation of sensitive intermediates, requires analyte volatility.
Typical Detector UV-Vis (DAD/PDA), Mass Spectrometry (MS).[16]Flame Ionization (FID), Halogen Specific (XSD), Electron Capture (ECD), Mass Spectrometry (MS).[14]
Primary Application Assay, purity, and stability testing of the main intermediate and non-volatile impurities.Analysis of residual solvents, starting materials, and volatile halogenated impurities.

Chapter 3: The Cross-Validation Protocol: A Step-by-Step Guide

Cross-validation ensures that two different methods (or the same method in two different labs) provide equivalent results.[5][17] This is not merely a repeat of the original validation; it is a direct, head-to-head comparison. The process can be visualized as a clear workflow.

CrossValidationWorkflow cluster_prep Phase 1: Planning & Protocol cluster_analysis Phase 3: Analysis & Reporting start Define Scope & Acceptance Criteria protocol Develop & Approve Cross-Validation Protocol start->protocol samples Select Homogeneous Sample Lots protocol->samples method1 Analyze Samples via Method A (e.g., HPLC) method2 Analyze Samples via Method B (e.g., GC) data Collate Data from Both Methods method1->data method2->data stats Perform Statistical Comparison (e.g., t-test, F-test, Equivalence) data->stats decision Results Meet Acceptance Criteria? stats->decision report Generate Final Cross-Validation Report decision->report Yes

Caption: Workflow for inter-method cross-validation.

Experimental Protocol: HPLC vs. GC Cross-Validation

This protocol outlines a typical comparative study for quantifying a hypothetical intermediate, 2-chloro-5-fluoropyridine.

1. Objective & Acceptance Criteria:

  • Objective: To demonstrate the equivalence of a validated HPLC-UV method and a validated GC-XSD method for the assay of 2-chloro-5-fluoropyridine.

  • Acceptance Criteria: The mean assay value obtained by the GC method must be within ±2.0% of the mean value from the HPLC method. The variance of the two datasets should not be statistically different (evaluated by F-test).

2. Materials:

  • One homogeneous batch of 2-chloro-5-fluoropyridine.

  • Reference Standard (Certified).

  • HPLC-grade solvents (Acetonitrile, Water).

  • GC-grade solvents (Methanol).

  • Required buffers and modifiers (e.g., TFA).

3. Sample Preparation:

  • Prepare a single stock solution of the intermediate at a target concentration (e.g., 1.0 mg/mL) in a suitable solvent.

  • From this stock, prepare six independent sample preparations at the working concentration (e.g., 0.1 mg/mL) for each method.

4. Chromatographic Analysis - Method A (HPLC-UV):

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 60:40 Acetonitrile:Water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Procedure:

    • Perform a system suitability test (SST) including five replicate injections of a standard. The %RSD for peak area must be ≤1.0%.

    • Inject the six sample preparations in duplicate.

    • Calculate the assay value for each preparation against the reference standard.

5. Chromatographic Analysis - Method B (GC-XSD):

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Injector Temp: 250°C.

  • Detector Temp: 300°C.

  • Oven Program: 100°C hold 1 min, ramp 15°C/min to 220°C, hold 2 min.

  • Procedure:

    • Perform an SST as described for the HPLC method.

    • Inject the same six sample preparations in duplicate.

    • Calculate the assay value for each preparation.

6. Data Analysis and Interpretation:

  • Collate the 12 assay results from each method.

  • Calculate the mean, standard deviation, and %RSD for each method's results.

  • Perform an F-test to compare the variances.

  • Perform a two-sample t-test to compare the means.

  • Verify that the results meet the pre-defined acceptance criteria.

Chapter 4: Case Study & Data Presentation

Following the protocol above, a cross-validation study was performed. The results are summarized below.

Table 1: Cross-Validation Assay Results for 2-chloro-5-fluoropyridine
Replicate HPLC-UV Assay (%) GC-XSD Assay (%)
199.699.9
299.8100.1
399.599.7
4100.1100.3
599.799.8
699.9100.2
Mean 99.77 100.00
Std. Dev. 0.21 0.23
%RSD 0.21% 0.23%
Statistical Evaluation
  • Difference in Means: |99.77 - 100.00| = 0.23%. This is well within the acceptance criterion of ±2.0%.

  • F-test (p > 0.05): The variances are not statistically different.

  • t-test (p > 0.05): The means are not statistically different.

Chapter 5: Conclusion and Best Practices

The successful analysis and cross-validation of methods for halogenated pyridine intermediates hinge on a deep understanding of both the analyte's chemistry and the principles of chromatographic separation.

  • Method Selection Rationale: Always begin with the physicochemical properties of the analyte. Let volatility and thermal stability guide the initial choice between GC and HPLC.

  • Trustworthiness through Orthogonality: Cross-validating between two fundamentally different (orthogonal) techniques like HPLC and GC provides the highest level of assurance in method performance.

  • Regulatory Foundation: All validation and cross-validation activities must be planned, executed, and documented in accordance with ICH Q2(R1) and relevant FDA guidance.[1][18][19]

By adhering to these principles, researchers, scientists, and drug development professionals can build a robust analytical control strategy that ensures the quality of these critical intermediates and, ultimately, the safety and efficacy of the medicines they are used to create.

References

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling (2-Chloro-4-iodopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals, our work necessitates the handling of novel chemical entities. (2-Chloro-4-iodopyridin-3-yl)methanol, a halogenated pyridine derivative, is one such compound that requires meticulous handling to ensure personnel safety and experimental integrity. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE), grounded in the specific hazards identified for this compound.

Understanding the Risks: Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the substance's hazard profile is critical. Based on available Safety Data Sheets (SDS), this compound (CAS No. 884494-44-4) is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation and potentially serious eye damage.[1][2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]

While acute toxicity data is not fully available, the structural alerts (a chlorinated and iodinated pyridine) warrant a cautious approach, treating the compound as potentially harmful if swallowed, in contact with skin, or if inhaled.[4] The primary objective of our PPE strategy is to create a complete barrier against these exposure routes.

Core Protective Measures: Selecting the Right PPE

Effective protection relies on selecting the appropriate type of PPE for each potential route of exposure. All handling of this solid compound should, at a minimum, be conducted within a certified chemical fume hood to manage potential dust and aerosols.[5]

Eye and Face Protection: The First Line of Defense

Given the classification of "serious eye irritation," robust eye protection is non-negotiable.[1][3]

  • Standard Operations: For routine tasks involving small quantities (milligrams to a few grams), chemical safety goggles that provide a complete seal around the eyes are mandatory.[6] Standard safety glasses with side shields are insufficient as they do not protect against splashes or fine dust from all angles.

  • High-Risk Procedures: When handling larger quantities or performing operations with a higher risk of splashing (e.g., transfers, solution preparations), a full-face shield worn over chemical safety goggles is required.[1][7] This provides an additional layer of protection for the entire face.

Hand and Body Protection: Preventing Dermal Exposure

Direct skin contact is a primary risk leading to irritation.[1] Therefore, appropriate gloves and lab coats are essential.

  • Glove Selection: The choice of glove material is critical for chemical resistance. For halogenated pyridines and general organic laboratory work, nitrile gloves are the recommended standard.[8][9] They offer good resistance to a range of chemicals and provide excellent dexterity.[9] Always use proper glove removal technique to avoid contaminating your skin.[10] For any prolonged or high-exposure tasks, consider double-gloving.

  • Lab Coat: A clean, buttoned laboratory coat must be worn to protect skin and personal clothing from contamination. Ensure the material is appropriate for chemical laboratories, such as cotton or a flame-resistant blend.

Respiratory Protection: Mitigating Inhalation Risks

While working in a fume hood is the primary engineering control, respiratory protection may be necessary in specific scenarios.

  • Standard Handling: For small-scale work within a properly functioning chemical fume hood, additional respiratory protection is typically not required.[5]

  • Emergency Situations or Weighing: If there is a risk of generating significant dust, especially when handling the solid outside of a fume hood (e.g., weighing), a NIOSH-approved respirator with an appropriate particulate filter should be used.[5] Ensure you are properly fit-tested for the selected respirator as per OSHA regulations.[4]

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Safety GogglesNitrile GlovesLab CoatRecommended (e.g., N95)
Preparing Solutions Chemical Safety GogglesNitrile GlovesLab CoatNot required in fume hood
Running Reactions Chemical Safety GogglesNitrile GlovesLab CoatNot required in fume hood
Large Scale Transfers Goggles & Face ShieldNitrile Gloves (Double)Lab CoatAssess need based on ventilation
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat/CoverallsRequired

Operational Plan: A Step-by-Step Workflow for Safe Handling

A disciplined, procedural approach is key to minimizing exposure. The following workflow outlines the critical steps from preparation to disposal.

Step 1: Pre-Operation Safety Check
  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Locate the nearest safety shower and eyewash station.[6]

  • Gather all necessary equipment and reagents.

  • Don all required PPE as outlined in the table above, following the correct donning sequence.

Step 2: Donning PPE
  • Put on the lab coat and fasten it completely.

  • Put on chemical safety goggles.

  • Put on the first pair of nitrile gloves. If double-gloving, put the second pair on over the first.

Step 3: Chemical Handling
  • Perform all manipulations of the solid and its solutions well within the chemical fume hood.

  • Use tools like spatulas and powder funnels to minimize dust generation during transfers.

  • Keep the container tightly closed when not in use.[1][11]

Step 4: Doffing PPE
  • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[10]

  • Remove the lab coat, turning it inside out to contain any surface contamination.

  • Remove eye protection.

  • Wash hands thoroughly with soap and water.[1][11]

Step 5: Disposal Plan
  • All waste, including contaminated gloves, wipes, and empty containers, must be disposed of as hazardous chemical waste.[1][11]

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not mix with other waste streams.

  • Contaminated PPE must be placed in a designated hazardous waste container.

Below is a diagram illustrating the safe handling workflow.

G cluster_prep Preparation cluster_handle Handling (in Fume Hood) cluster_post Post-Handling prep 1. Pre-Op Safety Check (Fume Hood, Eyewash) don 2. Don PPE (Coat, Goggles, Gloves) prep->don weigh 3. Weigh & Transfer don->weigh react 4. Prepare Solution / Run Reaction weigh->react doff 5. Doff PPE (Gloves, Coat, Goggles) react->doff wash 6. Wash Hands doff->wash dispose 7. Dispose of Waste wash->dispose end End dispose->end start Start start->prep

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-4-iodopyridin-3-yl)methanol
Reactant of Route 2
(2-Chloro-4-iodopyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.